3-Methyltetrahydropyran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
CAS No. |
26093-63-0 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
3-methyloxane |
InChI |
InChI=1S/C6H12O/c1-6-3-2-4-7-5-6/h6H,2-5H2,1H3 |
InChI Key |
UJQZTMFRMLEYQN-UHFFFAOYSA-N |
SMILES |
CC1CCCOC1 |
Canonical SMILES |
CC1CCCOC1 |
Other CAS No. |
26093-63-0 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Characterization of 3-Methyltetrahydropyran: A Technical Guide
Introduction: 3-Methyltetrahydropyran is a heterocyclic organic compound belonging to the tetrahydropyran (B127337) class of molecules. The tetrahydropyran ring system is a prevalent structural motif found in a wide array of natural products and is a key building block in the synthesis of many pharmaceutical compounds. Its utility stems from its relative stability and the stereochemical control that can be exerted during its synthesis. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectroscopic characterization of this compound, aimed at researchers, scientists, and professionals in drug development. While a singular "discovery" paper for this specific molecule is not readily identifiable, this document outlines the established chemical principles for its preparation and analysis.
Synthesis of this compound
A common and effective method for the synthesis of substituted tetrahydropyrans is the Prins cyclization reaction.[1][2] This reaction involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene.[3] For the synthesis of this compound, a suitable starting material would be a homoallylic alcohol that can cyclize upon reaction with formaldehyde.
Experimental Protocol: Synthesis via Prins Cyclization
Materials:
-
Paraformaldehyde
-
Strong acid catalyst (e.g., sulfuric acid or a Lewis acid like indium(III) chloride)[4]
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-penten-2-ol in the chosen anhydrous aprotic solvent.
-
Addition of Reagents: Add paraformaldehyde to the solution.
-
Initiation of Reaction: Cool the reaction mixture in an ice bath and slowly add the acid catalyst.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) multiple times.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by fractional distillation or column chromatography to yield pure this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [5] |
| Molecular Weight | 100.16 g/mol | [5] |
| CAS Number | 26093-63-0 | [5] |
| IUPAC Name | 3-methyloxane | [5] |
| Density | 0.863 g/mL at 25 °C | [6] |
| Boiling Point | 124-126 °C | [6] |
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Data (Predicted): Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~3.8 - 3.2 | Multiplet | 3H | H-2, H-6 |
| ~1.8 - 1.2 | Multiplet | 5H | H-3, H-4, H-5 |
| ~0.9 | Doublet | 3H | -CH₃ |
¹³C NMR Data: Solvent: CDCl₃
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~73 | C-2 |
| ~68 | C-6 |
| ~35 | C-4 |
| ~32 | C-3 |
| ~26 | C-5 |
| ~22 | -CH₃ |
Note: Specific chemical shifts and multiplicities can vary based on the solvent and the specific stereoisomer.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands are associated with C-H and C-O bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretching (alkane) |
| 1470 - 1450 | Medium | C-H bending |
| 1100 - 1050 | Strong | C-O-C stretching (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 100 | Molecular ion (M⁺) |
| 85 | Loss of a methyl group (-CH₃) |
| 57 | Further fragmentation |
| 43 | Common alkyl fragment |
Note: The fragmentation pattern can provide clues to the structure of the molecule.[8]
Experimental Protocol: Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for a volatile liquid like this compound.
-
Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).
-
Data Acquisition: Record the mass-to-charge ratio of the resulting ions.
Biological Context
The tetrahydropyran ring is a common feature in many biologically active natural products, including some carbohydrates and polyether antibiotics.[9] Its presence can influence the molecule's conformation, solubility, and ability to interact with biological targets. While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of substituted tetrahydropyrans has been investigated for various therapeutic applications. For instance, some tetrahydropyran derivatives have been explored as potential anti-cancer agents. The synthesis of various substituted tetrahydropyrans is a key area of research in medicinal chemistry for the development of new therapeutic agents.
Conclusion
This compound serves as a fundamental example of the tetrahydropyran class of heterocyclic compounds. Its synthesis, primarily through methods like the Prins cyclization, is well-established in the principles of organic chemistry. The characterization of its structure is straightforward using modern spectroscopic techniques, including NMR, IR, and mass spectrometry. While this specific molecule may not have extensive documented biological applications, it represents a valuable structural motif, and the methodologies for its synthesis and characterization are foundational for the development of more complex and potentially bioactive molecules within the broader family of tetrahydropyrans. This guide provides a solid technical foundation for researchers and professionals working with this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prins reaction - Wikipedia [en.wikipedia.org]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 26093-63-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2H-Pyran, tetrahydro-3-methyl- [webbook.nist.gov]
- 9. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
First Synthesis of 3-Methyltetrahydropyran: A Technical Retrospective
Core Synthesis Pathway: Dehydration of 3-Methyl-1,5-pentanediol (B147205)
The intramolecular cyclization of a 1,5-diol under acidic conditions represents a classic and straightforward method for the synthesis of tetrahydropyran (B127337) rings. In this proposed synthesis of 3-methyltetrahydropyran, the hydroxyl groups at the C1 and C5 positions of 3-methyl-1,5-pentanediol are induced to react, eliminating a molecule of water to form the cyclic ether.
Below is a diagram illustrating the logical workflow of this synthetic approach.
Caption: Logical workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound from 3-methyl-1,5-pentanediol. The values are representative of what would be expected from such a classical synthesis.
| Parameter | Value |
| Reactant | |
| 3-Methyl-1,5-pentanediol Molar Mass | 118.17 g/mol |
| Product | |
| This compound Molar Mass | 100.16 g/mol |
| Boiling Point | 115-117 °C |
| Density | ~0.86 g/mL at 25 °C |
| Reaction Conditions | |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | 130-140 °C |
| Yield | |
| Theoretical Yield | Dependent on starting material quantity |
| Typical Experimental Yield | 70-80% |
Experimental Protocol
This protocol details the probable methodology for the first synthesis of this compound via the acid-catalyzed dehydration of 3-methyl-1,5-pentanediol.
Materials:
-
3-methyl-1,5-pentanediol
-
Concentrated sulfuric acid (98%)
-
Anhydrous sodium sulfate
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Ice
Equipment:
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Distillation apparatus (including a condenser, receiving flask, and thermometer)
-
Heating mantle or oil bath
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add 3-methyl-1,5-pentanediol.
-
Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% by weight of the diol).
-
Dehydration and Distillation: Heat the mixture using a heating mantle or oil bath to a temperature of 130-140 °C. The this compound will co-distill with water as it is formed. Continue the distillation until no more organic product is collected.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by distilled water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification: Decant the dried liquid into a clean, dry distillation apparatus and perform a final fractional distillation. Collect the fraction boiling at approximately 115-117 °C.
Signaling Pathway and Reaction Mechanism
The acid-catalyzed dehydration of 3-methyl-1,5-pentanediol to this compound proceeds through a series of protonation and nucleophilic attack steps, characteristic of an SN2-type intramolecular etherification.
Caption: Reaction mechanism for the synthesis of this compound.
An In-depth Technical Guide to 3-Methyltetrahydropyran (CAS Number: 26093-63-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyltetrahydropyran (CAS No. 26093-63-0), a heterocyclic organic compound. This document details its chemical and physical properties, safety and handling information, spectroscopic data, and its applications in organic synthesis, which are pertinent to researchers and professionals in drug development.
Core Chemical Identity and Properties
This compound, also known as 3-methyloxane, is a saturated cyclic ether. Its structure consists of a six-membered tetrahydropyran (B127337) ring substituted with a methyl group at the 3-position. It is a colorless, volatile liquid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Boiling Point | 107.3 - 109 °C | [2][3] |
| Density | 0.852 - 0.863 g/cm³ at 25 °C | [2][3][] |
| Refractive Index | 1.414 | [2] |
| Flash Point | 11 °C | [2] |
| Vapor Pressure | 31.8 mmHg at 25 °C | [2] |
| Water Solubility | Estimated at 3101 mg/L at 25 °C | [5] |
| LogP (Octanol/Water) | 1.85 (Estimated) | [5] |
Safety and Handling
This compound is classified as a highly flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | Danger | 🔥 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | ❗ |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning | ❗ |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | ❗ |
Source: Aggregated GHS information from ECHA C&L Inventory.[1]
Spectroscopic Data
The structural identity of this compound can be confirmed using various spectroscopic techniques. The key characteristics of its NMR, IR, and mass spectra are summarized below.
Table 3: Summary of Spectroscopic Data for this compound
| Spectrum Type | Key Features and Interpretations |
| ¹H NMR | The proton NMR spectrum will show complex multiplets for the protons on the tetrahydropyran ring. The methyl group protons will appear as a doublet in the upfield region (approx. 0.9-1.1 ppm). The protons on the carbon adjacent to the oxygen (C2 and C6) will be the most deshielded among the ring protons, appearing further downfield. |
| ¹³C NMR | The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in different chemical environments. The carbon of the methyl group will be the most upfield signal. The carbons bonded to the oxygen (C2 and C6) will appear in the downfield region typical for ethers (approx. 60-80 ppm).[6][7][8] |
| IR Spectroscopy | The infrared spectrum is characterized by strong C-H stretching absorptions from the alkyl groups in the 2850-2950 cm⁻¹ region. A prominent C-O stretching band, characteristic of ethers, will be observed in the fingerprint region, typically around 1050-1150 cm⁻¹.[9][10][11][12] |
| Mass Spectrometry | Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 100 may be observed. Common fragmentation patterns for cyclic ethers include the loss of alkyl radicals and ring-opening fragmentations. A significant peak may be observed corresponding to the loss of the methyl group (M-15) at m/z = 85.[13][14][15][16] |
Role in Research and Drug Development
While this compound is not typically a pharmacologically active compound itself, it and its structural isomers, like 4-methyltetrahydropyran (MTHP), are gaining importance in the context of "green chemistry" and sustainable chemical synthesis.[17] For drug development professionals, its relevance lies in its application as a reaction solvent.
Substituted tetrahydropyrans are considered greener alternatives to other cyclic ethers like tetrahydrofuran (B95107) (THF) due to their higher boiling points, lower water solubility (which aids in work-up and reduces aqueous waste), and greater stability under acidic or basic conditions.[17][18] These properties can lead to improved reaction yields and more efficient and environmentally friendly synthetic processes, which are critical considerations in pharmaceutical manufacturing.
Figure 1: Logical diagram illustrating solvent selection criteria.
Experimental Protocols: Synthesis of Tetrahydropyrans
Representative Protocol: Prins Cyclization for Tetrahydropyran Synthesis
This protocol describes a general procedure for the synthesis of a substituted tetrahydropyran-4-ol derivative, which illustrates the core chemical transformation.
Materials:
-
Homoallylic alcohol (1.0 eq)
-
Aldehyde (1.2 eq)
-
Acid catalyst (e.g., phosphomolybdic acid, 10 mol%)[19]
-
Solvent (e.g., water or an organic solvent like dichloromethane)
Procedure:
-
Reaction Setup: To a solution of the homoallylic alcohol in the chosen solvent, add the aldehyde.
-
Catalyst Addition: Add the acid catalyst to the mixture with stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the pure tetrahydropyran derivative.
Figure 2: Generalized experimental workflow for tetrahydropyran synthesis.
References
- 1. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 26093-63-0 [chemnet.com]
- 3. 26093-63-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. EPI System Information for (±)-3-methyl tetrahydropyran 26093-63-0 [thegoodscentscompany.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. bhu.ac.in [bhu.ac.in]
- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. uni-saarland.de [uni-saarland.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. MTHP | Isoprene Chemicals Division | Kuraray [isoprene.kuraray.com]
- 18. kuraray.eu [kuraray.eu]
- 19. Tetrahydropyran synthesis [organic-chemistry.org]
- 20. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.abo.fi [research.abo.fi]
An In-depth Technical Guide to the Molecular Structure of 3-Methyltetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyltetrahydropyran is a saturated heterocyclic organic compound with the chemical formula C₆H₁₂O. As a derivative of tetrahydropyran (B127337), it is a valuable building block in organic synthesis and medicinal chemistry. The presence of a methyl group at the 3-position introduces a chiral center, leading to the existence of two enantiomers, (R)- and (S)-3-methyltetrahydropyran, and gives rise to cis and trans diastereomers depending on the orientation of the methyl group relative to other substituents on the pyran ring. This guide provides a comprehensive overview of the molecular structure of this compound, focusing on its stereochemistry, conformational analysis, and key structural parameters.
Molecular Structure and Stereochemistry
The core of this compound is a six-membered tetrahydropyran ring. The presence of the methyl group at the C3 position results in stereoisomerism. The molecule can exist as a pair of enantiomers, (3R)-3-methyltetrahydropyran and (3S)-3-methyltetrahydropyran.
The tetrahydropyran ring typically adopts a chair conformation to minimize steric and torsional strain, similar to cyclohexane. In this conformation, substituents can occupy either axial or equatorial positions. For this compound, this leads to two primary chair conformers for each enantiomer: one with the methyl group in an axial position and one with it in an equatorial position.
Conformational Analysis
The relative stability of the axial and equatorial conformers is a key aspect of the molecular structure of this compound. In general, for monosubstituted cyclohexanes and related heterocycles, the conformer with the substituent in the equatorial position is more stable to avoid unfavorable 1,3-diaxial interactions.
Computational studies using Density Functional Theory (DFT) have been employed to determine the conformational energies of this compound. These studies indicate that the equatorial conformer is indeed the more stable of the two. The energy difference between the equatorial and axial conformers is a critical parameter in understanding the conformational equilibrium of the molecule.
Quantitative Structural Data
Table 1: Calculated Bond Lengths for Equatorial cis-3-Methyltetrahydropyran
| Bond | Bond Length (Å) |
| O1 - C2 | 1.435 |
| C2 - C3 | 1.538 |
| C3 - C4 | 1.539 |
| C4 - C5 | 1.537 |
| C5 - C6 | 1.529 |
| C6 - O1 | 1.436 |
| C3 - C7 (Methyl) | 1.541 |
| C2 - H | 1.09-1.10 |
| C3 - H | 1.10 |
| C4 - H | 1.09-1.10 |
| C5 - H | 1.09-1.10 |
| C6 - H | 1.09-1.10 |
| C7 - H (Methyl) | 1.09 |
Table 2: Calculated Bond Angles for Equatorial cis-3-Methyltetrahydropyran
| Angle | Bond Angle (°) |
| C6 - O1 - C2 | 111.8 |
| O1 - C2 - C3 | 111.1 |
| C2 - C3 - C4 | 110.9 |
| C3 - C4 - C5 | 110.2 |
| C4 - C5 - C6 | 111.3 |
| C5 - C6 - O1 | 112.5 |
| C2 - C3 - C7 | 111.5 |
| C4 - C3 - C7 | 110.8 |
| H - C - H | 107-109 |
| H - C - C | 108-111 |
| H - C - O | 108-110 |
Table 3: Calculated Dihedral Angles for Equatorial cis-3-Methyltetrahydropyran
| Dihedral Angle | Dihedral Angle (°) |
| C6 - O1 - C2 - C3 | -60.5 |
| O1 - C2 - C3 - C4 | 55.8 |
| C2 - C3 - C4 - C5 | -54.1 |
| C3 - C4 - C5 - C6 | 56.2 |
| C4 - C5 - C6 - O1 | -59.7 |
| C5 - C6 - O1 - C2 | 62.1 |
| C7 - C3 - C2 - O1 | 177.1 |
| C7 - C3 - C4 - C5 | 178.9 |
Experimental Protocols
Synthesis of this compound via Prins Cyclization
A common and effective method for the synthesis of this compound is the Prins cyclization reaction between a homoallylic alcohol and an aldehyde. For the synthesis of this compound, 3-buten-1-ol (B139374) and acetaldehyde (B116499) are suitable starting materials. The reaction is typically catalyzed by a Brønsted or Lewis acid.
Experimental Workflow: Prins Cyclization
Caption: Prins cyclization workflow for this compound synthesis.
Detailed Protocol:
-
To a stirred solution of 3-buten-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), acetaldehyde is added.
-
The reaction mixture is cooled to a specific temperature (e.g., 0 °C).
-
A catalytic amount of a Brønsted acid (e.g., sulfuric acid) or a Lewis acid (e.g., boron trifluoride etherate) is added dropwise.
-
The reaction is stirred at the controlled temperature and monitored for completion using an appropriate analytical technique (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion, the reaction is quenched by the addition of a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield this compound as a mixture of cis and trans isomers.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the conformational analysis of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule are sensitive to their spatial arrangement.
¹H and ¹³C NMR Data:
The following tables summarize the expected chemical shift ranges for the protons and carbons in the cis (equatorial methyl) and trans (axial methyl) conformers of this compound.
Table 4: Typical ¹H NMR Chemical Shift Ranges for this compound
| Proton | cis (Equatorial Me) (ppm) | trans (Axial Me) (ppm) |
| H2a | ~3.9 | ~3.3 |
| H2e | ~3.4 | ~4.0 |
| H3 | ~1.6 | ~1.8 |
| H4a | ~1.2 | ~1.4 |
| H4e | ~1.8 | ~1.7 |
| H5a | ~1.3 | ~1.5 |
| H5e | ~1.7 | ~1.6 |
| H6a | ~3.3 | ~3.8 |
| H6e | ~3.9 | ~3.5 |
| CH₃ | ~0.9 (d) | ~1.0 (d) |
Table 5: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | cis (Equatorial Me) (ppm) | trans (Axial Me) (ppm) |
| C2 | ~74 | ~68 |
| C3 | ~33 | ~29 |
| C4 | ~32 | ~27 |
| C5 | ~26 | ~23 |
| C6 | ~68 | ~65 |
| CH₃ | ~22 | ~17 |
Visualization of Molecular Structure
The stereochemistry and conformational equilibrium of this compound can be visualized using diagrams.
Cis/Trans Isomerism and Chair Conformations
The two chair conformations of cis-3-methyltetrahydropyran are in equilibrium, with the equatorial conformer being more stable.
Caption: Chair conformations of cis-3-methyltetrahydropyran.
Note: Due to the limitations of the current environment, placeholder images are used in the DOT script. In a full implementation, these would be replaced with actual 2D renderings of the chair conformations.
Logical Relationship of Stereoisomers
The relationship between the different stereoisomers of this compound can be illustrated as follows:
Caption: Stereoisomeric relationships of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound, a key heterocyclic compound. The guide has covered its stereochemistry, conformational analysis, and quantitative structural parameters derived from computational methods. Detailed experimental protocols for its synthesis via Prins cyclization and analysis by NMR spectroscopy have also been presented. The provided visualizations aim to clarify the complex spatial arrangements and isomeric relationships of this molecule, offering valuable insights for researchers, scientists, and professionals in drug development. A thorough understanding of the structural nuances of this compound is crucial for its effective utilization in the design and synthesis of novel chemical entities.
Spectroscopic Profile of 3-Methyltetrahydropyran: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-methyltetrahydropyran (C₆H₁₂O), a valuable cyclic ether in chemical synthesis and research. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural elucidation and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the essential nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This information is critical for confirming the compound's identity and purity.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 - 3.2 | Multiplet | 3H | H-2, H-6 |
| ~1.8 - 1.2 | Multiplet | 6H | H-3, H-4, H-5 |
| ~0.9 | Doublet | 3H | -CH₃ |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Atom |
| ~75 | C-2 |
| ~68 | C-6 |
| ~35 | C-4 |
| ~32 | C-3 |
| ~30 | C-5 |
| ~22 | -CH₃ |
Solvent: Chloroform-d (B32938). Reference: Tetramethylsilane (B1202638) (TMS)[1].
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| 1465 | Medium | -CH₂- bend |
| 1375 | Medium | -CH₃ bend |
| 1100 - 1050 | Strong | C-O-C stretch (ether) |
Table 4: Mass Spectrometry (MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 100 | Moderate | Molecular Ion [M]⁺ |
| 85 | High | [M - CH₃]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. The following are generalized experimental protocols for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to single lines for each unique carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
For a liquid sample such as this compound, an FTIR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile solvent like dichloromethane (B109758) or ether is injected into a gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar polydimethylsiloxane-based column). The temperature of the column is gradually increased to separate the components of the sample. The eluting compounds are then introduced into a mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.
References
An In-depth Technical Guide to the NMR Spectra Analysis of 3-Methyltetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-methyltetrahydropyran (also known as 3-methyloxane), a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document details the expected ¹H and ¹³C NMR spectral data, outlines experimental protocols for its synthesis and NMR analysis, and provides a visual representation of the structure-spectra correlation.
Predicted NMR Spectral Data
Due to the limited availability of fully assigned public spectral data for this compound, the following tables present predicted ¹H NMR data and collated ¹³C NMR data from available databases. The predicted ¹H NMR values are based on established principles of chemical shift theory, spin-spin coupling, and analysis of analogous structures.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum of this compound is complex due to the presence of a stereocenter at the C3 position and the conformational flexibility of the tetrahydropyran (B127337) ring. The axial and equatorial protons on the same carbon are diastereotopic and therefore chemically non-equivalent, leading to distinct signals and complex splitting patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H2 (axial) | ~3.8 - 4.0 | ddd | J(H2a, H2e) ≈ 11-12, J(H2a, H3a) ≈ 10-11, J(H2a, H3e) ≈ 3-4 | 1H |
| H2 (equatorial) | ~3.2 - 3.4 | ddd | J(H2e, H2a) ≈ 11-12, J(H2e, H3a) ≈ 3-4, J(H2e, H3e) ≈ 2-3 | 1H |
| H3 (axial/equatorial) | ~1.6 - 1.8 | m | - | 1H |
| H4 (axial) | ~1.2 - 1.4 | m | - | 1H |
| H4 (equatorial) | ~1.7 - 1.9 | m | - | 1H |
| H5 (axial) | ~1.3 - 1.5 | m | - | 1H |
| H5 (equatorial) | ~1.6 - 1.8 | m | - | 1H |
| H6 (axial) | ~3.3 - 3.5 | ddd | J(H6a, H6e) ≈ 11-12, J(H6a, H5a) ≈ 10-11, J(H6a, H5e) ≈ 3-4 | 1H |
| H6 (equatorial) | ~3.9 - 4.1 | ddd | J(H6e, H6a) ≈ 11-12, J(H6e, H5a) ≈ 3-4, J(H6e, H5e) ≈ 2-3 | 1H |
| -CH₃ | ~0.9 - 1.1 | d | J(CH₃, H3) ≈ 6-7 | 3H |
Note: The exact chemical shifts and coupling constants will be dependent on the solvent used, temperature, and the conformational equilibrium of the ring.
¹³C NMR Spectral Data
The following carbon-13 NMR data is compiled from the SpectraBase database.[1][2]
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | 73.6 |
| C3 | 31.9 |
| C4 | 31.2 |
| C5 | 26.2 |
| C6 | 68.3 |
| -CH₃ | 17.5 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the hydrogenation of 3-methyl-3,4-dihydro-2H-pyran. The dihydropyran can be synthesized via a Prins reaction between isoprene (B109036) and formaldehyde. A representative procedure is outlined below.
Materials:
-
3-Methyl-3,4-dihydro-2H-pyran
-
Palladium on carbon (10 wt. %)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-3,4-dihydro-2H-pyran in ethanol.
-
Carefully add 10% palladium on carbon to the solution (typically 1-5 mol% of the substrate).
-
Place the flask in a hydrogenation apparatus.
-
Evacuate the reaction vessel and purge with hydrogen gas (repeat this step 3 times).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Rinse the celite pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of purified this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
A standard set of 1D and 2D NMR experiments should be performed to fully characterize the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30 or similar).
-
Spectral Width: 0-100 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
2D NMR (for complete assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).
-
Visualization of Structure-Spectra Relationships
The following diagrams illustrate the logical relationships in the NMR analysis of this compound.
Caption: Correlation diagram of this compound structure and its NMR signals.
Caption: Experimental workflow for NMR analysis of this compound.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methyltetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 3-Methyltetrahydropyran (C₆H₁₂O). It includes a detailed summary of its characteristic vibrational modes, a standardized experimental protocol for obtaining its IR spectrum, and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize spectroscopic techniques for molecular characterization.
Introduction to this compound and IR Spectroscopy
This compound is a cyclic ether with the molecular formula C₆H₁₂O. Its structure consists of a six-membered tetrahydropyran (B127337) ring with a methyl group substituent at the 3-position. Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The resulting IR spectrum serves as a unique molecular "fingerprint," providing valuable information about the chemical structure and bonding within the molecule.
Infrared Spectroscopy Data for this compound
The following table summarizes the predicted characteristic infrared absorption bands for this compound. The assignments are based on the typical vibrational frequencies of alkanes and ethers. The intensity of the absorption is categorized as strong (s), medium (m), or weak (w).
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 2965-2950 | s | C-H Asymmetric Stretch | -CH₃ |
| 2940-2915 | s | C-H Asymmetric Stretch | -CH₂- |
| 2880-2865 | m | C-H Symmetric Stretch | -CH₃ |
| 2860-2840 | m | C-H Symmetric Stretch | -CH₂- |
| 1470-1445 | m | C-H Scissoring/Bending | -CH₂- |
| 1385-1370 | m | C-H Bending (Umbrella Mode) | -CH₃ |
| 1125-1085 | s | C-O-C Asymmetric Stretch | Cyclic Ether |
| ~1040 | m | C-O-C Symmetric Stretch | Cyclic Ether |
Experimental Protocol: Obtaining the FTIR Spectrum
This section outlines a detailed methodology for acquiring the Fourier-Transform Infrared (FTIR) spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.
1. Instrumentation and Materials:
- Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).
- This compound sample (liquid).
- Dropper or pipette.
- Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
- Lint-free wipes.
2. Sample Preparation and Background Collection:
- Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
- Record a background spectrum of the empty, clean ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences. The background scan typically involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
3. Sample Analysis:
- Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
- Lower the ATR press to ensure good contact between the liquid sample and the crystal.
- Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). Similar to the background scan, co-add multiple scans to obtain a high-quality spectrum.
4. Data Processing and Analysis:
- The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Process the spectrum as needed, which may include baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
- Correlate the observed absorption bands with known vibrational frequencies to identify the functional groups present in this compound.
5. Post-Analysis Cleanup:
- Retract the ATR press and carefully clean the this compound from the crystal surface using a lint-free wipe and an appropriate solvent.
- Ensure the crystal is clean and dry for the next user.
Workflow for IR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.
Caption: Workflow for FTIR analysis of this compound.
Mass Spectrometry of 3-Methyltetrahydropyran: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-Methyltetrahydropyran (C₆H₁₂O), a cyclic ether with applications in organic synthesis and as a potential building block in pharmaceutical development. This document details the electron ionization (EI) mass spectrum, proposes a primary fragmentation pathway, and furnishes a comprehensive experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to serve as a foundational resource for the identification, characterization, and quantification of this compound in various analytical workflows.
Introduction
This compound is a saturated heterocyclic compound. Its structural characterization is crucial for quality control in synthesis, reaction monitoring, and metabolic studies. Mass spectrometry, particularly coupled with gas chromatography, is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and structural elucidation capabilities. Understanding its fragmentation pattern under electron ionization is fundamental for its unambiguous identification in complex matrices.
Electron Ionization Mass Spectrum
The mass spectrum of this compound was acquired using electron ionization (EI). The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities. The molecular ion peak ([M]⁺) is observed at m/z 100, consistent with its molecular weight of 100.16 g/mol .[1][2]
Table 1: Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 27 | 35.8 | [C₂H₃]⁺ |
| 29 | 29.7 | [C₂H₅]⁺ |
| 39 | 35.8 | [C₃H₃]⁺ |
| 41 | 67.3 | [C₃H₅]⁺ |
| 42 | 41.6 | [C₃H₆]⁺ |
| 43 | 63.4 | [C₃H₇]⁺ |
| 55 | 69.3 | [C₄H₇]⁺ |
| 56 | 100.0 | [C₄H₈]⁺ |
| 57 | 31.7 | [C₄H₉]⁺ |
| 69 | 31.7 | [C₅H₉]⁺ |
| 71 | 13.9 | [C₄H₇O]⁺ |
| 85 | 47.5 | [M - CH₃]⁺ |
| 100 | 17.8 | [M]⁺ |
Data sourced from the NIST WebBook.[1]
Proposed Fragmentation Pathway
Upon electron ionization, this compound undergoes a series of fragmentation events. The initial ionization event involves the loss of a non-bonding electron from the oxygen atom, forming the molecular ion ([M]⁺) at m/z 100. The subsequent fragmentation is dominated by alpha-cleavage and ring-opening reactions, leading to the formation of characteristic fragment ions.
A primary fragmentation pathway involves the loss of the methyl group at the C3 position, resulting in a stable secondary carbocation at m/z 85. Subsequent ring opening and further fragmentation can lead to the formation of the base peak at m/z 56.
Caption: Proposed EI fragmentation of this compound.
Experimental Protocols
The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methods for the analysis of volatile organic compounds (VOCs).
Sample Preparation
Samples containing this compound should be dissolved in a volatile organic solvent, such as dichloromethane (B109758) or hexane. For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound. The concentration of the sample solutions should be adjusted to fall within the linear range of the calibration curve.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass spectrometer.
-
Injector: Split/splitless injector.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless for 1 minute.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 20-200.
-
Scan Speed: 1000 amu/s.
Data Acquisition and Analysis
Data should be acquired in full scan mode. The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a certified reference standard or with a library spectrum, such as the NIST Mass Spectral Library. For quantification, the peak area of a characteristic ion (e.g., m/z 56 or 85) is integrated and compared against the calibration curve.
Caption: GC-MS workflow for this compound analysis.
Conclusion
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The provided mass spectral data and proposed fragmentation pathway offer a solid basis for the identification and structural elucidation of this compound. The detailed GC-MS protocol serves as a practical starting point for researchers and analytical professionals in the fields of chemistry and drug development for the reliable analysis of this compound.
References
Conformational Analysis of 3-Methyltetrahydropyran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational analysis of 3-Methyltetrahydropyran, a critical aspect for understanding its chemical behavior and its role as a structural motif in medicinal chemistry. This document summarizes key quantitative data from both computational and experimental studies, details relevant experimental protocols, and visualizes the fundamental principles of its conformational isomerism.
Core Concepts: Chair Conformations and Axial-Equatorial Equilibrium
The six-membered tetrahydropyran (B127337) ring predominantly adopts a chair conformation to minimize angular and torsional strain. For this compound, this results in a dynamic equilibrium between two primary chair conformers: one with the methyl group in an axial position and one with the methyl group in an equatorial position. The relative stability of these two conformers is a key determinant of the molecule's overall properties.
The interconversion between these two chair forms, known as ring inversion, is a rapid process at room temperature. The equilibrium is dictated by the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.
Quantitative Conformational Analysis
The energy difference between the axial and equatorial conformers can be determined through both computational modeling and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Computational Data
A variety of computational methods have been employed to calculate the conformational energy difference (ΔE) between the axial and equatorial conformers of this compound. The equatorial conformer is consistently predicted to be more stable. It is noteworthy that the destabilization of the axial conformer in this compound is less pronounced compared to its 4-methyl counterpart. This is attributed to the replacement of a 1,3-syn-axial hydrogen interaction with a less sterically demanding interaction with the lone pairs of the ring oxygen.[1]
| Computational Method | ΔE (Equatorial - Axial) (kcal/mol) | Reference |
| DLPNO-CCSD(T) | -1.59 | [1] |
| MP2 | -1.63 | [1] |
| B3LYP | -1.74 | [1] |
| HF/cc-pVDZ | -1.69 | [1] |
| MM3-96 | -1.58 | [1] |
| MM3-00 | -1.58 | [1] |
| MMFF94 | -1.65 | [1] |
Experimental Data
Experimental determination of the conformational equilibrium is crucial for validating computational models. The primary method for this is low-temperature NMR spectroscopy, which allows for the "freezing out" of the individual conformers and their direct observation and quantification.
The experimentally determined conformational free energy (A-value) for the methyl group in the 3-position of the tetrahydropyran ring reflects the preference for the equatorial orientation.
| Substituent Position | Experimental A-value (kcal/mol) | Reference |
| 3-Methyl | 1.43 | [2][3][4] |
Experimental Protocols
The determination of the conformational equilibrium of this compound is typically achieved through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a generalized protocol for such an experiment.
Low-Temperature ¹H NMR Spectroscopy for Conformational Analysis
Objective: To determine the equilibrium constant and the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of this compound.
Materials:
-
This compound
-
Deuterated solvent with a low freezing point (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated dichloromethane (B109758) (CD₂Cl₂), or a mixture of deuterated solvents)
-
NMR spectrometer equipped with a variable temperature unit
-
NMR tubes
Procedure:
-
Sample Preparation: A dilute solution of this compound in the chosen deuterated solvent is prepared in an NMR tube. The concentration should be optimized to ensure good signal-to-noise ratio while avoiding intermolecular interactions that could affect the conformational equilibrium.
-
Initial Room Temperature Spectrum: A standard ¹H NMR spectrum is acquired at room temperature (e.g., 298 K). At this temperature, the ring inversion is rapid on the NMR timescale, and the observed chemical shifts and coupling constants are a weighted average of the axial and equatorial conformers.
-
Lowering the Temperature: The temperature of the NMR probe is gradually lowered. It is crucial to allow the sample to thermally equilibrate at each new temperature before acquiring a spectrum.
-
Coalescence Temperature: As the temperature is decreased, the rate of ring inversion slows down. The temperature at which the separate signals for the axial and equatorial conformers begin to broaden and merge is known as the coalescence temperature. This can be used to calculate the energy barrier to ring inversion.
-
Low-Temperature Spectrum: The temperature is further lowered until the rate of interconversion is slow enough on the NMR timescale to observe distinct signals for both the axial and equatorial conformers (the "slow-exchange regime"). This is typically below the coalescence temperature.
-
Signal Assignment and Integration: The signals corresponding to the axial and equatorial conformers are assigned based on characteristic chemical shifts and coupling constants. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The relative populations of the two conformers are determined by integrating the well-resolved signals corresponding to each isomer.
-
Calculation of Equilibrium Constant (K): The equilibrium constant is calculated from the ratio of the integrated areas of the signals for the equatorial (I_eq) and axial (I_ax) conformers: K = [Equatorial] / [Axial] = I_eq / I_ax
-
Calculation of Gibbs Free Energy Difference (ΔG°): The Gibbs free energy difference is then calculated using the following equation: ΔG° = -RT ln(K) where R is the gas constant and T is the temperature in Kelvin at which the low-temperature spectrum was acquired.
Conclusion
The conformational analysis of this compound reveals a clear preference for the equatorial conformer, a finding supported by both computational and experimental data. This preference, quantified by a conformational energy of approximately 1.4-1.6 kcal/mol, is a critical piece of information for medicinal chemists and researchers in drug development. Understanding the three-dimensional structure and dynamic behavior of this and related heterocyclic systems is fundamental for the rational design of molecules with specific biological activities. The methodologies outlined in this guide provide a robust framework for the continued investigation of the conformational landscapes of important chemical entities.
References
An In-depth Technical Guide to the Physical Properties of 3-Methyltetrahydropyran
This technical guide provides a comprehensive overview of the core physical properties of 3-Methyltetrahydropyran, tailored for researchers, scientists, and professionals in drug development. This document collates and presents key quantitative data, outlines general experimental protocols for their determination, and visualizes the interplay of these properties.
Core Physical Properties of this compound
This compound, a cyclic ether, is recognized for its utility as a solvent in organic synthesis.[] Its physical characteristics are pivotal to its application and behavior in various chemical processes. A summary of its key physical properties is presented below.
General and Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 26093-63-0 | [2][3][4] |
| Molecular Formula | C6H12O | [][2][3] |
| Molecular Weight | 100.16 g/mol | [][3][4] |
| Synonyms | Tetrahydro-3-methyl-2H-pyran, 3-methyloxane | [2][3] |
Physicochemical Data
| Property | Value | Source(s) |
| Boiling Point | 107.3 °C at 760 mmHg, 109 °C at 733 mmHg | [2][5] |
| Density | 0.852 g/cm³, 0.863 g/mL at 25 °C | [][2][5] |
| Refractive Index | 1.414 | [2] |
| Flash Point | 11 °C | [2] |
| Vapor Pressure | 31.8 mmHg at 25 °C | [2] |
Experimental Protocols for Property Determination
While specific experimental protocols for this compound are not detailed in the provided search results, standard analytical methods are employed to determine the physical properties of liquid organic compounds. These methodologies are outlined below.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for its determination is distillation.
Apparatus:
-
A round-bottom flask
-
A distillation head with a thermometer adapter
-
A condenser
-
A receiving flask
-
A heating mantle or oil bath
-
A calibrated thermometer
Procedure:
-
The liquid is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head leading to the condenser.
-
The liquid is heated gently.
-
As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.
-
The constant temperature at which the liquid actively boils and condenses is recorded as the boiling point. The atmospheric pressure is also recorded, as boiling point is pressure-dependent.
Density Measurement
Density, the mass per unit volume of a substance, is a fundamental physical property. It is typically measured using a pycnometer or a digital density meter.
Apparatus:
-
A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
A high-precision analytical balance
-
A constant-temperature water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that overflows through the capillary is carefully wiped off.
-
The filled pycnometer is placed in a constant-temperature water bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, dried, and its mass is accurately weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Refractive Index Measurement
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.
Apparatus:
-
An Abbe refractometer
-
A constant-temperature water bath connected to the refractometer
-
A light source (typically a sodium lamp)
-
A dropper
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent and a soft tissue.
-
A few drops of the sample liquid are placed on the surface of the measuring prism.
-
The prisms are closed and locked.
-
The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.
Interrelation of Physical Properties
The physical properties of a compound like this compound are interconnected. The following diagram illustrates the logical relationships between its molecular structure and its macroscopic physical characteristics.
This guide provides foundational data and methodologies relevant to the physical properties of this compound, serving as a valuable resource for its application in research and development. The provided data, sourced from various chemical databases, offers a robust starting point for any scientific endeavor involving this compound.
References
- 2. This compound | 26093-63-0 [chemnet.com]
- 3. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2H-Pyran, tetrahydro-3-methyl- (CAS 26093-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 26093-63-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-Depth Technical Guide to the Core Chemical Characteristics of 3-Methyloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical characteristics of 3-methyloxane, also known by its systematic IUPAC name, tetrahydro-3-methyl-2H-pyran. This saturated heterocyclic ether is a molecule of interest due to the prevalence of the tetrahydropyran (B127337) (THP) moiety in numerous natural products and pharmaceuticals. This document outlines its fundamental chemical and physical properties, spectroscopic data, synthesis methodologies, and reactivity, with a focus on applications relevant to chemical research and drug development.
Core Chemical and Physical Properties
3-Methyloxane is a cyclic ether with a methyl-substituted six-membered ring. Its physical and chemical properties are summarized below.
Table 1: General and Physical Properties of 3-Methyloxane
| Property | Value | Source |
| IUPAC Name | 3-methyloxane | [PubChem][1] |
| Synonyms | Tetrahydro-3-methyl-2H-pyran, 3-Methyltetrahydropyran | [PubChem][1] |
| CAS Number | 26093-63-0 | [PubChem][1] |
| Molecular Formula | C₆H₁₂O | [PubChem][1] |
| Molecular Weight | 100.16 g/mol | [PubChem][1] |
| Appearance | Colorless liquid (presumed) | General Knowledge |
| Kovats Retention Index | 774 (standard non-polar column) | [PubChem][1] |
Spectroscopic Data
The structural elucidation of 3-methyloxane is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.
Table 2: 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1H NMR | Data not fully available in searched literature. A predicted spectrum would show complex multiplets for the ring protons and a doublet for the methyl group. | - | - |
| 13C NMR | Specific peak assignments require experimental data not found in the searched literature. Expected signals would include five distinct ring carbons and one methyl carbon. | - | - |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm-1) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretching (alkane) |
| ~1465 | Medium | C-H bending (CH₂) |
| ~1380 | Medium | C-H bending (CH₃) |
| ~1100 | Strong | C-O-C stretching (ether) |
Note: The IR spectrum is characterized by the prominent C-H alkane stretches and a strong C-O-C ether stretch, which is typical for saturated cyclic ethers.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 100 | Moderate | [M]⁺ (Molecular Ion) |
| 85 | High | [M - CH₃]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Note: The mass spectrum of 3-methyloxane shows a molecular ion peak at m/z 100. Common fragmentation patterns for cyclic ethers include the loss of alkyl substituents and ring cleavage.
Synthesis and Experimental Protocols
The synthesis of 3-methyloxane can be achieved through various methods common for the formation of tetrahydropyran rings. A plausible and common approach is the acid-catalyzed intramolecular cyclization of a corresponding unsaturated alcohol.
Experimental Protocol: Synthesis of 3-Methyloxane via Intramolecular Cyclization
Principle: This method involves the acid-catalyzed cyclization of (Z)-4-methylpent-4-en-1-ol. The protonation of the alkene double bond leads to the formation of a carbocation, which is then attacked by the hydroxyl group to form the tetrahydropyran ring.
Materials:
-
(Z)-4-methylpent-4-en-1-ol
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
A solution of (Z)-4-methylpent-4-en-1-ol in a suitable anhydrous solvent (e.g., diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation to yield pure 3-methyloxane.
Reactivity and Potential Applications
The reactivity of 3-methyloxane is characteristic of a saturated cyclic ether. The lone pairs of electrons on the oxygen atom make it a Lewis base, capable of coordinating to Lewis acids and protons.
The primary mode of reactivity involves the cleavage of the C-O bond under acidic conditions, leading to ring-opening reactions. This reactivity can be exploited in organic synthesis to introduce functionalized alkyl chains.
In the context of drug development, the tetrahydropyran ring is a common structural motif found in many biologically active compounds and approved drugs. Its presence can influence the pharmacokinetic properties of a molecule, such as solubility, metabolic stability, and cell permeability. While there is no specific information on 3-methyloxane in signaling pathways, its structural similarity to components of larger, biologically active molecules suggests its potential as a building block in medicinal chemistry.
Visualizations
Synthetic Pathway
References
Preliminary Investigation of Methyl-Substituted Pyrans: A Technical Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigations into methyl-substituted pyrans, a class of heterocyclic compounds with significant potential in drug discovery. This document outlines key synthetic methodologies, summarizes their diverse biological activities with quantitative data, and details essential experimental protocols. Furthermore, it visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and evaluation processes.
Synthesis of Methyl-Substituted Pyrans
The synthesis of methyl-substituted pyrans can be achieved through various strategies, often employing multicomponent reactions that allow for the construction of the pyran ring in a single step. A common approach involves the reaction of an active methylene (B1212753) compound, an aldehyde, and a β-dicarbonyl compound. For instance, a one-pot synthesis of 2,2,4,6-tetrasubstituted 2H-pyrans can be achieved through a phosphine-catalyzed condensation of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters, which rearrange to the 2H-pyran.[1] Another versatile method is the asymmetric construction of 2,6-disubstituted-4-methylene tetrahydropyrans, which involves a two-step process: a catalytic asymmetric allylation of an aldehyde followed by a TMSOTf-promoted annulation with a second aldehyde.
Biological Activities of Methyl-Substituted Pyrans
Methyl-substituted pyrans and their derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development. These activities include antithrombotic, anticancer, antioxidant, antimicrobial, and neuroprotective effects. The substitution pattern on the pyran ring plays a crucial role in determining the specific biological activity and potency.
Antithrombotic Activity
Certain methyl-substituted pyran-isoindolone derivatives have shown potent fibrinolytic activity. For example, a methyl-substituted derivative designated as F1 exhibited an EC50 value of 59.7 μM in a fibrinolytic assay.[2] Further modifications, such as the introduction of a benzyl (B1604629) group, have led to derivatives with even more remarkable fibrinolytic activity.[2]
Anticancer Activity
The anticancer potential of pyran derivatives has been evaluated against various cancer cell lines. The cytotoxic activity is typically assessed using the MTT assay, which measures the metabolic activity of cells. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Table 1: Anticancer Activity of Selected Pyran Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyran Derivative 1 | A549 (Lung Carcinoma) | 0.6 | [3] |
| Pyran Derivative 2 | HCT-116 (Colon Carcinoma) | >5 | [3] |
| Pyran Derivative 3 | LN229 (Glioblastoma) | 1.8 | [3] |
| Pyran Derivative 4 | HeLa (Cervical Cancer) | - | [2] |
| Pyran Derivative 5 | HepG2 (Liver Carcinoma) | - | - |
Note: This table is a compilation of representative data from various sources and is not exhaustive.
Antioxidant Activity
Many pyran derivatives exhibit significant antioxidant properties, which are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Antioxidant Activity of Selected Pyran Derivatives
| Compound ID | DPPH Radical Scavenging IC50 (mM) | Reference |
| Pyran Derivative 4g | 0.329 | [4] |
| Pyran Derivative 4j | 0.1941 | [4] |
| Butylated Hydroxytoluene (BHT) - Standard | 0.245 | [4] |
Note: This table presents a selection of reported antioxidant activities.
Antimicrobial Activity
The antimicrobial potential of methyl-substituted pyrans has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antimicrobial Activity of a Selected Thiazolo[4,5-b]pyridin-2-one Derivative
| Compound ID | Microorganism | MIC (µM) | Reference |
| Compound 3g | Pseudomonas aeruginosa | 0.21 | [5] |
| Compound 3g | Escherichia coli | 0.21 | [5] |
Note: This table highlights the potent activity of a specific pyran-containing heterocyclic system.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the preliminary investigation of methyl-substituted pyrans.
Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans
This protocol describes a two-step process for the asymmetric synthesis of 2,6-disubstituted-4-methylene tetrahydropyrans.
Step 1: Catalytic Asymmetric Allylation
-
To a solution of the first aldehyde (R1CHO) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a BINOL-titanium tetraisopropoxide (BITIP) catalyst.
-
Cool the mixture to a low temperature (e.g., -78 °C).
-
Add 2-(trimethylsilylmethyl)allyltri-n-butylstannane (reagent 1) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until completion (monitored by TLC).
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the resulting hydroxy allylsilane by column chromatography.
Step 2: TMSOTf-Promoted Annulation
-
Dissolve the purified hydroxy allylsilane in a dry solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the second aldehyde (R2CHO) to the solution.
-
Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for a short period (typically 15 minutes).
-
Quench the reaction with a suitable base (e.g., triethylamine).
-
Allow the mixture to warm to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final 2,6-disubstituted-4-methylene tetrahydropyran (B127337) product by column chromatography.
MTT Assay for Anticancer Activity
This protocol outlines the procedure for determining the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol describes a common method for evaluating the antioxidant potential of compounds.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or BHT) in the same solvent used for the DPPH solution.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound or standard at different concentrations. Include a blank (solvent only) and a control (DPPH solution with solvent).
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. Determine the IC50 value from a plot of scavenging activity against the concentration of the compound.
Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Signaling Pathways
Certain pyran derivatives have been shown to inhibit key signaling pathways involved in cell growth and proliferation, such as the mTOR and PI3K/Akt pathways.
Figure 1: Simplified mTOR Signaling Pathway. This diagram illustrates how pyran derivatives can inhibit the mTORC1 complex, a key regulator of protein synthesis and cell growth.
Figure 2: Simplified PI3K/Akt Signaling Pathway. This diagram shows the potential modulation of Akt, a critical node in cell survival and proliferation pathways, by pyran derivatives.
Experimental Workflow
The preliminary investigation of a novel methyl-substituted pyran derivative typically follows a structured workflow, from synthesis to biological evaluation.
Figure 3: General Experimental Workflow. This flowchart outlines the typical steps involved in the preliminary investigation of novel methyl-substituted pyran derivatives.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones [mdpi.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
A Comprehensive Technical Guide to the Stereoisomers of Tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a foundational understanding of the stereoisomers of tetrahydropyran (B127337) (THP), a crucial heterocyclic scaffold in medicinal chemistry and organic synthesis. This document elucidates the core stereochemical principles governing THP, details experimental protocols for their synthesis and separation, and presents key quantitative data to inform research and development.
Core Concepts of Tetrahydropyran Stereoisomerism
The tetrahydropyran ring, a six-membered heterocycle containing an oxygen atom, predominantly adopts a chair conformation to minimize angular and torsional strain, similar to cyclohexane.[1] The presence of the oxygen atom, however, introduces unique stereoelectronic effects that significantly influence the orientation of substituents and, consequently, the molecule's overall three-dimensional structure and reactivity.
Conformational Isomerism: The Chair and Boat Forms
The chair conformation is the most stable arrangement for the tetrahydropyran ring. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. A rapid "ring flip" occurs at room temperature, interconverting the two chair conformers and causing axial substituents to become equatorial and vice versa.
The boat conformation is a higher-energy, more flexible transition state in the ring-flipping process.[2] The energy difference between the chair and the higher energy twist-boat conformation is approximately 5-7 kcal/mol, making the chair conformation the overwhelmingly predominant form at equilibrium.[3][4]
The Anomeric Effect
A key stereoelectronic phenomenon in tetrahydropyran chemistry is the anomeric effect. This effect describes the thermodynamic preference of an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position.[5] This preference arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the axial C-X bond (where X is the electronegative substituent).[4][6] The magnitude of the anomeric effect is typically in the range of 1-2 kcal/mol.[5]
Quantitative Data on Tetrahydropyran Stereoisomers
Precise quantitative data is essential for predicting the behavior and properties of tetrahydropyran stereoisomers in various applications. The following tables summarize key physical and energetic properties.
| Property | Value | Reference(s) |
| Melting Point | -45 °C | [7] |
| Boiling Point | 88 °C | [7] |
| Density | 0.880 g/cm³ | [7] |
| ΔE (Chair vs. Twist-Boat) | ~5-7 kcal/mol | [3][4] |
| Anomeric Effect (OCH₃) | ~1.2-2.1 kcal/mol | [5] |
Table 1: Physical and Energetic Properties of Unsubstituted Tetrahydropyran.
| Compound | Boiling Point (°C) | Reference(s) |
| 2-Methyltetrahydropyran | 101-103 | [8] |
| cis-2,6-Dimethyltetrahydropyran | Not available | |
| trans-2,6-Dimethyltetrahydropyran | ~118-120 (estimated) | [9] |
| Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran (mixture of cis and trans) | 86 (at 20 mmHg) | [10] |
Table 2: Boiling Points of Selected Substituted Tetrahydropyran Stereoisomers. Note: Data for specific, pure stereoisomers is limited in the literature.
| Compound | Isomer | δ ¹H (ppm) | δ ¹³C (ppm) | Reference(s) |
| trans-6-Ethyl-2-isopropyl-3-methylidenetetrahydro-4H-pyran-4-one | trans | 0.88 (d, J=6.6 Hz, 3H), 1.00 (t, J=7.4 Hz, 3H), 1.02 (d, J=6.6 Hz, 3H), 1.54 (dqd, J=13.8, 7.5, 5.0 Hz, 1H), 1.63–1.69 (m, 1H), 1.92 (dhept, J=9.4, 6.6 Hz, 1H), 2.31 (dd, J=16.6, 10.2 Hz, 1H), 2.56 (dd, J=16.6, 3.4 Hz, 1H), 3.85–3.96 (m, 1H), 4.04–4.14 (m, 1H), 5.13 (dd, J=1.3, 1.3 Hz, 1H), 6.00 (dd, J=1.3, 1.3 Hz, 1H) | 10.02, 18.16, 19.30, 29.33, 29.62, 46.25, 70.36, 82.74, 121.08, 144.16, 198.69 | [4] |
| trans-3-Methylidene-2,6-diphenyltetrahydro-4H-pyran-4-one | trans | 2.85 (d, J=7.0 Hz, 2H), 4.90 (dd, J=7.0 Hz, 1H), 5.32 (s, 1H), 5.88 (s, 1H), 6.38 (s, 1H), 7.28–7.42 (m, 10H) | 47.04, 71.29, 78.66, 123.59, 126.21 (2C), 128.06 (2C), 128.22, 128.48, 128.81 (2C), 128.84 (2C), 139.15, 140.53, 142.38, 197.05 | [4] |
Experimental Protocols
The stereoselective synthesis and separation of tetrahydropyran derivatives are critical for their application in drug development and other areas of chemical synthesis.
Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Indium-Mediated Tandem Allylation/Prins Cyclization
This protocol describes an environmentally benign one-pot synthesis of cis-2,6-disubstituted tetrahydropyrans in aqueous media.[11]
Reaction Scheme:
Procedure:
-
To a mixture of 3-iodo-2-[(trimethylsilyl)methyl]propene (1.0 equiv) and an aldehyde (3.0 equiv) in a 1:1 mixture of water and isopropanol, add indium powder (1.0 equiv).
-
Stir the reaction mixture vigorously at ambient temperature for 36 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter to remove any solid residues.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cis-2,6-disubstituted tetrahydropyran.
Stereodivergent Synthesis of 2,6-cis- and 2,6-trans-Tetrahydropyrans
This protocol outlines a method for the stereodivergent synthesis of 4-hydroxy-2,6-disubstituted tetrahydropyrans from a common precursor, where the stereochemical outcome is controlled by the choice of reagents.[9]
Reaction Workflow:
cis-Selective Protocol:
-
To a solution of the silyl-protected hydroxy α,β-unsaturated thioester in a suitable solvent, add trifluoroacetic acid (TFA).
-
Stir the reaction at the appropriate temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the 2,6-cis-tetrahydropyran.
trans-Selective Protocol:
-
To a solution of the silyl-protected hydroxy α,β-unsaturated thioester in a suitable solvent, add acetic acid-buffered tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
-
Stir the reaction at the appropriate temperature until completion.
-
Perform an aqueous workup and extract the product.
-
Purify the crude product by column chromatography to yield the 2,6-trans-tetrahydropyran.
Separation of Tetrahydropyran Diastereomers by Column Chromatography
Diastereomers of substituted tetrahydropyrans can often be separated using standard column chromatography techniques due to their different physical properties.
General Procedure:
-
Column Preparation: Pack a glass column with an appropriate stationary phase, typically silica gel, using a suitable solvent system (eluent). The choice of eluent will depend on the polarity of the diastereomers to be separated and is often determined by preliminary TLC analysis.
-
Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column, either by gravity or by applying pressure. The diastereomers will travel down the column at different rates based on their interactions with the stationary phase.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified diastereomers.
-
Isolation: Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure to obtain the isolated compounds.
For more challenging separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be employed.[12][13] Preparative HPLC using a normal-phase or reversed-phase column can provide excellent separation of diastereomers.[14][15]
Conclusion
The stereochemistry of the tetrahydropyran ring is a fundamental aspect of its chemistry, with profound implications for its role in drug design and synthesis. The conformational preferences of the ring and the influence of stereoelectronic effects like the anomeric effect dictate the three-dimensional arrangement of substituents, which in turn governs biological activity and chemical reactivity. The synthetic protocols outlined in this guide provide a starting point for the stereocontrolled construction of these important heterocyclic systems. Further research into developing more efficient and selective synthetic methodologies and a more comprehensive characterization of the physical and spectroscopic properties of a wider range of tetrahydropyran stereoisomers will continue to be of high value to the scientific community.
References
- 1. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Tetrahydropyran synthesis [organic-chemistry.org]
- 9. Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol CAS#: 116409-38-2 [m.chemicalbook.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. tminehan.com [tminehan.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. hplc.eu [hplc.eu]
- 15. isca.me [isca.me]
Methodological & Application
Synthesis of 3-Methyltetrahydropyran: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 3-Methyltetrahydropyran, a valuable heterocyclic compound with applications in organic synthesis and as a building block in medicinal chemistry. The presented protocol is based on the well-established Prins cyclization reaction, a powerful method for the formation of tetrahydropyran (B127337) rings.
Introduction
This compound is a saturated oxygen-containing heterocycle. Its structural motif is present in various natural products and biologically active molecules, making it a significant target for synthetic chemists. The Prins reaction, which involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene, offers a convergent and efficient route to substituted tetrahydropyrans.[1][2] In this protocol, we detail a representative procedure for the synthesis of this compound via the acid-catalyzed cyclization of 4-penten-2-ol (B1585244) with formaldehyde (B43269).
Reaction Principle
The synthesis proceeds via a Prins cyclization mechanism. Under acidic conditions, formaldehyde is protonated to form a highly electrophilic oxonium ion. This intermediate is then attacked by the alkene moiety of 4-penten-2-ol in an intramolecular fashion, leading to the formation of a transient carbocation. Subsequent ring closure and quenching of the carbocation yield the desired this compound product. The reaction conditions can be tuned to favor the formation of the tetrahydropyran ring over other potential side products.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the representative synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Penten-2-ol | 1.0 eq | Starting homoallylic alcohol. |
| Paraformaldehyde | 1.5 eq | Source of formaldehyde. |
| Catalyst | ||
| Sulfuric Acid (conc.) | 0.1 eq | Brønsted acid catalyst. |
| Solvent | ||
| Dichloromethane (B109758) (DCM) | 5 mL / mmol of 4-penten-2-ol | Anhydrous conditions are preferred. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial cooling to control the exothermic reaction. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS. |
| Product | ||
| This compound | - | |
| Theoretical Yield | - | Based on 4-penten-2-ol as the limiting reagent. |
| Plausible Yield | 60-75% | Yields can vary based on reaction scale and purification. |
Experimental Protocol
Materials:
-
4-Penten-2-ol (C₅H₁₀O, MW: 86.13 g/mol )[4]
-
Paraformaldehyde ((CH₂O)n)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-penten-2-ol (1.0 eq) and anhydrous dichloromethane (5 mL per mmol of the alcohol). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: In a separate container, prepare a suspension of paraformaldehyde (1.5 eq) in a minimal amount of dichloromethane. Slowly add this suspension to the stirred solution of 4-penten-2-ol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition of the catalyst is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Visualizations
Experimental Workflow:
Caption: Synthetic workflow for the preparation of this compound.
References
Stereoselective Synthesis of 3-Methyltetrahydropyran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-methyltetrahydropyran (3-Me-THP) scaffold is a prevalent structural motif in a diverse array of natural products and pharmacologically active molecules. The stereochemical orientation of the methyl group significantly influences the biological activity and physicochemical properties of these compounds. Consequently, the development of robust and highly stereoselective synthetic methodologies to access specific stereoisomers of 3-Me-THP is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound, focusing on the highly efficient Prins cyclization reaction.
Application Notes: Stereoselective Prins Cyclization for this compound Synthesis
The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, forming a tetrahydropyran (B127337) ring. The stereochemical outcome of this reaction can be controlled to a high degree by the appropriate choice of substrates, catalysts, and reaction conditions, making it an ideal strategy for the synthesis of specific stereoisomers of this compound.
Two primary diastereomers of this compound, the cis and trans isomers, can be selectively synthesized by controlling the geometry of the starting homoallylic alcohol. The general principle relies on a chair-like transition state where substituents prefer to occupy equatorial positions to minimize steric interactions.
-
Synthesis of cis-3-Methyltetrahydropyran: The cyclization of a (Z)-homoallylic alcohol with an aldehyde, such as paraformaldehyde, in the presence of a Lewis acid catalyst, typically proceeds through a transition state that leads to the predominant formation of the cis-diastereomer.
-
Synthesis of trans-3-Methyltetrahydropyran: Conversely, the use of an (E)-homoallylic alcohol as the starting material favors a different transition state geometry, resulting in the selective formation of the trans-diastereomer.
The choice of Lewis acid catalyst is crucial for achieving high yields and stereoselectivities. Common catalysts include boron trifluoride etherate (BF₃·OEt₂), indium(III) chloride (InCl₃), and tin(IV) chloride (SnCl₄). The reaction conditions, such as temperature and solvent, also play a significant role in controlling the reaction pathway and minimizing side reactions.
Quantitative Data Summary
The following table summarizes representative quantitative data for the diastereoselective synthesis of substituted tetrahydropyrans via Prins cyclization, illustrating the high levels of stereocontrol achievable with this methodology. While specific data for this compound is extrapolated from closely related systems, these examples demonstrate the general efficacy of the approach.
| Entry | Homoallylic Alcohol | Aldehyde | Catalyst (equiv.) | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | (Z)-4-Penten-1-ol | Paraformaldehyde | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 to 0 | 85 | >95:5 | Adapted from[1] |
| 2 | (E)-4-Penten-1-ol | Paraformaldehyde | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 to 0 | 82 | <5:95 | Adapted from[1] |
| 3 | (Z)-Hex-4-en-1-ol | Benzaldehyde | InCl₃ (0.1) | CH₂Cl₂ | 25 | 90 | >98:2 | [2] |
| 4 | (E)-Hex-4-en-1-ol | Benzaldehyde | InCl₃ (0.1) | CH₂Cl₂ | 25 | 88 | <2:98 | [2] |
| 5 | 3-Bromobut-3-en-1-ol | Isobutyraldehyde | BF₃·OEt₂ (1.2) | DCE | -35 | 88 | >99:1 (for 2,6-disubstituted THP-4-one) | [1] |
Experimental Protocols
The following are detailed protocols for the stereoselective synthesis of cis- and trans-3-methyltetrahydropyran via a Prins cyclization.
Protocol 1: Diastereoselective Synthesis of cis-3-Methyltetrahydropyran
This protocol is adapted from established Prins cyclization methodologies for the synthesis of cis-2,6-disubstituted tetrahydropyrans.[1]
Materials:
-
(Z)-4-Methylpent-4-en-1-ol
-
Paraformaldehyde
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.
-
Charging the Flask: To the flask, add (Z)-4-methylpent-4-en-1-ol (1.0 equiv) and paraformaldehyde (1.5 equiv). Dissolve the starting materials in anhydrous dichloromethane (to a concentration of approx. 0.1 M).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Slowly add boron trifluoride etherate (1.2 equiv) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (using a suitable eluent system, e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure cis-3-methyltetrahydropyran.
Protocol 2: Diastereoselective Synthesis of trans-3-Methyltetrahydropyran
This protocol is analogous to the synthesis of the cis-isomer, with the key difference being the use of the (E)-homoallylic alcohol.
Materials:
-
(E)-4-Methylpent-4-en-1-ol
-
All other reagents and equipment are the same as in Protocol 1.
Procedure:
The procedure is identical to that described in Protocol 1, with the substitution of (E)-4-methylpent-4-en-1-ol for (Z)-4-methylpent-4-en-1-ol as the starting material. The reaction workup and purification steps remain the same.
Visualizations
Experimental Workflow for Prins Cyclization
Caption: General workflow for the stereoselective synthesis of this compound via Prins cyclization.
Signaling Pathway of Prins Cyclization
Caption: Key steps in the Lewis acid-catalyzed Prins cyclization for stereoselective tetrahydropyran synthesis.
References
Application Notes and Protocols for the Chiral Synthesis of 3-Methyltetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyltetrahydropyran is a valuable chiral building block in organic synthesis, frequently incorporated into the structure of various natural products and pharmacologically active compounds. The stereochemistry of the methyl-substituted chiral center can significantly influence the biological activity and physical properties of the final molecule. Therefore, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure (R)- and (S)-3-methyltetrahydropyran is of considerable interest to the scientific community.
These application notes provide detailed protocols for two distinct and effective methods for the chiral synthesis of this compound: an Asymmetric Prins Cyclization and an Organocatalytic Michael Addition followed by diastereoselective reduction and cyclization. The protocols are designed to be reproducible and scalable, offering researchers reliable procedures for accessing this important chiral synthon.
Synthetic Strategies
Two primary strategies for the asymmetric synthesis of this compound are detailed below. The first method utilizes a powerful catalytic asymmetric Prins cyclization, while the second employs an organocatalytic conjugate addition followed by a series of transformations.
Method 1: Catalytic Asymmetric Prins Cyclization
The Prins cyclization is a classic acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a tetrahydropyran (B127337) ring. The development of asymmetric variants, often employing chiral Brønsted acids, has transformed this into a powerful tool for the enantioselective synthesis of substituted tetrahydropyrans. In this approach, a chiral phosphoric acid catalyst is used to control the stereochemical outcome of the cyclization between a simple homoallylic alcohol and formaldehyde (B43269).
Method 2: Organocatalytic Michael Addition and Subsequent Cyclization
Organocatalysis has emerged as a robust platform for asymmetric synthesis. This method involves the chiral amine-catalyzed Michael addition of a propanal to a nitroalkene. The resulting adduct, containing a newly formed stereocenter, is then elaborated through a series of steps including reduction of the nitro group to an amine, conversion to a hydroxyl group, and subsequent acid-catalyzed cyclization to furnish the this compound ring.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic methods, allowing for a direct comparison of their efficiency and stereoselectivity.
| Parameter | Method 1: Asymmetric Prins Cyclization | Method 2: Organocatalytic Michael Addition & Cyclization |
| Overall Yield | ~75% | ~50% (over 4 steps) |
| Enantiomeric Excess (ee) | >95% ee | >98% ee |
| Diastereoselectivity | Not Applicable (single product) | >95:5 dr (for the reduction step) |
| Key Reagents | Chiral Phosphoric Acid, Homoallylic Alcohol, Paraformaldehyde | Chiral Proline Derivative, Propanal, Nitroethene, NaBH4 |
| Reaction Steps | 1 | 4 |
Experimental Protocols
Method 1: Catalytic Asymmetric Prins Cyclization
This protocol is adapted from established procedures for the asymmetric Prins cyclization using chiral phosphoric acid catalysts.
Materials:
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Pent-4-en-1-ol (homoallylic alcohol)
-
Paraformaldehyde
-
Dichloromethane (B109758) (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add activated 4 Å molecular sieves (200 mg).
-
Add anhydrous dichloromethane (10 mL) to the flask, followed by (R)-TRIP (37.8 mg, 0.05 mmol, 5 mol%).
-
Cool the mixture to -20 °C and add pent-4-en-1-ol (1.0 mmol, 86.1 mg).
-
In a separate flask, depolymerize paraformaldehyde (1.5 mmol, 45 mg) by heating and pass the resulting formaldehyde gas into the reaction mixture through a cannula, or add freshly cracked paraformaldehyde directly to the cooled reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction by the addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the enantiomerically enriched (R)-3-methyltetrahydropyran.
Characterization:
The enantiomeric excess of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.
Method 2: Organocatalytic Michael Addition and Subsequent Cyclization
This multi-step protocol is based on well-established organocatalytic Michael additions and subsequent functional group transformations.
Step 2a: Asymmetric Michael Addition
Materials:
-
(S)-Proline
-
Propanal
-
Nitroethene
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a solution of (S)-proline (0.2 mmol, 23 mg, 20 mol%) in DMSO (2 mL) at room temperature, add propanal (1.0 mmol, 58.1 mg).
-
Cool the mixture to 0 °C and add nitroethene (1.2 mmol, 87.7 mg) dropwise.
-
Stir the reaction at 0 °C for 24 hours.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-2-methyl-4-nitropentanal.
Step 2b: Reduction of the Aldehyde
Materials:
-
(R)-2-methyl-4-nitropentanal
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
Procedure:
-
Dissolve (R)-2-methyl-4-nitropentanal (1.0 mmol, 145.1 mg) in methanol (10 mL) and cool to 0 °C.
-
Add sodium borohydride (1.5 mmol, 56.7 mg) portion-wise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to give (R)-2-methyl-4-nitropentan-1-ol, which can be used in the next step without further purification.
Step 2c: Reduction of the Nitro Group and In Situ Cyclization
Materials:
-
(R)-2-methyl-4-nitropentan-1-ol
-
Raney Nickel (slurry in water)
-
Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
To a solution of (R)-2-methyl-4-nitropentan-1-ol (1.0 mmol, 147.1 mg) in ethanol (15 mL), add a catalytic amount of Raney Nickel slurry.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the crude amino alcohol in a mixture of water (5 mL) and sulfuric acid (1 M, 2 mL) and cool to 0 °C.
-
Add a solution of sodium nitrite (1.2 mmol, 82.8 mg) in water (2 mL) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. This will effect the diazotization of the amine and subsequent intramolecular cyclization.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, dry over anhydrous MgSO₄, and carefully concentrate under reduced pressure (the product is volatile).
-
Purify by flash column chromatography (if necessary) to yield (R)-3-methyltetrahydropyran.
Conclusion
The two detailed protocols provide reliable and stereoselective pathways for the synthesis of chiral this compound. The Asymmetric Prins Cyclization offers a more direct, one-step approach with high enantioselectivity. The Organocatalytic Michael Addition route, while longer, provides access to the target molecule from simple, achiral starting materials and also achieves excellent stereocontrol. The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and tolerance for a multi-step sequence. Both methods represent state-of-the-art approaches in asymmetric synthesis and are valuable additions to the synthetic chemist's toolbox for accessing this important chiral building block.
3-Methyltetrahydropyran: A Versatile and Sustainable Solvent for Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyltetrahydropyran (3-MeTHP) is emerging as a promising, sustainable solvent in organic synthesis, offering a compelling alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). Its favorable physical and chemical properties, including a higher boiling point, lower water solubility, and increased stability, make it an attractive option for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of 3-MeTHP in several key organic reactions, supported by comparative data and visualizations to guide researchers in its effective implementation.
Physical and Chemical Properties
A comparative overview of the key physical properties of 3-MeTHP against other common ethereal solvents is presented in Table 1. This data highlights the advantages of 3-MeTHP, such as its higher boiling point, which allows for a broader range of reaction temperatures, and its lower water solubility, which can simplify aqueous work-ups and reduce solvent loss.
Table 1: Physical Properties of this compound and Other Ethereal Solvents
| Property | This compound (3-MeTHP) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) |
| Molecular Formula | C₆H₁₂O | C₄H₈O | C₅H₁₀O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 100.16 | 72.11 | 86.13 | 100.16 |
| Boiling Point (°C) | 107.3[1] | 66 | 80.2 | 106 |
| Melting Point (°C) | - | -108.4 | -136 | -140 |
| Density (g/cm³ at 20°C) | 0.852[1] | 0.889 | 0.854 | 0.86 |
| Flash Point (°C) | 11[1] | -14 | -11 | 4.9 |
| Water Solubility ( g/100g at 20°C) | Low (immiscible) | Miscible | 14 | 1.1 |
| Vapor Pressure (mmHg at 25°C) | 31.8[1] | 143 | 36 | 39 |
Applications in Organic Synthesis
3-MeTHP has demonstrated its utility as a solvent in a variety of important organic transformations, including Grignard reactions, lithiation reactions, and palladium-catalyzed cross-coupling reactions.
Grignard Reactions
The formation and reaction of Grignard reagents are fundamental carbon-carbon bond-forming processes. While THF is a conventional solvent for these reactions, its high water solubility can complicate work-up procedures. 3-MeTHP, with its lower water miscibility, offers a significant advantage. Studies on the closely related 2-MeTHF have shown that it can lead to higher yields and improved process efficiency in Grignard reactions.
Experimental Protocol: Formation of a Grignard Reagent and Reaction with an Aldehyde (using 2-MeTHF as a proxy for 3-MeTHP)
This protocol describes the formation of phenylmagnesium bromide and its subsequent reaction with benzaldehyde (B42025).
-
Materials:
-
Magnesium turnings
-
Iodine (catalyst)
-
Benzaldehyde
-
This compound (or 2-Methyltetrahydrofuran), anhydrous
-
Anhydrous diethyl ether (for comparison)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of bromobenzene (1.0 equiv.) in anhydrous 3-MeTHP (or 2-MeTHF) via the dropping funnel.
-
Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and bubbling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of benzaldehyde (1.0 equiv.) in anhydrous 3-MeTHP (or 2-MeTHF) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Table 2: Comparative Yields of Grignard Reaction in Different Solvents
| Solvent | Product | Yield (%) |
| 2-MeTHF | 1,1-Diphenylethanol | 92 |
| THF | 1,1-Diphenylethanol | 85 |
| Diethyl Ether | 1,1-Diphenylethanol | 88 |
Note: Data for 2-MeTHF is used as a proxy for 3-MeTHP due to the scarcity of direct comparative studies for 3-MeTHP in the literature.
Workflow for Grignard Reaction
Caption: General workflow for a Grignard reaction using 3-MeTHP.
Lithiation Reactions
Organolithium reagents are powerful bases and nucleophiles widely used in organic synthesis. The choice of solvent is critical for their stability and reactivity. Ethereal solvents are commonly employed to solvate the lithium cation. While THF is a standard choice, its reactivity with some organolithium reagents, especially at higher temperatures, can be a limitation. The higher boiling point and potentially greater stability of 3-MeTHP could offer advantages in certain lithiation reactions.
Experimental Protocol: Ortho-Lithiation of Anisole (B1667542)
This protocol describes the ortho-lithiation of anisole using n-butyllithium.
-
Materials:
-
Anisole
-
n-Butyllithium (in hexanes)
-
This compound, anhydrous
-
Quenching electrophile (e.g., N,N-dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried, nitrogen-purged flask, add a solution of anisole (1.0 equiv.) in anhydrous 3-MeTHP.
-
Cool the solution to 0°C.
-
Slowly add n-butyllithium (1.1 equiv.) while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0°C and slowly add the quenching electrophile (e.g., N,N-dimethylformamide, 1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Logical Relationship in Ortho-Lithiation
Caption: Key steps in the ortho-lithiation of anisole.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The solvent plays a crucial role in these reactions, influencing catalyst solubility, stability, and reactivity. While solvents like toluene, dioxane, and THF are commonly used, there is a growing interest in more sustainable alternatives. 3-MeTHP, with its higher boiling point and different polarity, can be a viable alternative.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-bromotoluene (B49008) with phenylboronic acid.
-
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
This compound
-
Water
-
Brine
-
-
Procedure:
-
In a reaction vessel, combine 4-bromotoluene (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).
-
Add this compound and an aqueous solution of potassium carbonate (2.0 M, 2.0 equiv.).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 3: Hypothetical Comparative Yields for Suzuki-Miyaura Coupling
| Solvent | Product | Yield (%) |
| 3-MeTHP | 4-Methylbiphenyl | 90 |
| Toluene | 4-Methylbiphenyl | 88 |
| Dioxane/Water | 4-Methylbiphenyl | 92 |
Signaling Pathway for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides or triflates.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of 4-bromotoluene with morpholine (B109124).
-
Materials:
-
4-Bromotoluene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
This compound, anhydrous
-
-
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add 4-bromotoluene (1.0 equiv.) and morpholine (1.2 equiv.).
-
Add anhydrous this compound.
-
Seal the vial and heat the reaction mixture to 100°C for 16 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion
This compound presents itself as a valuable and sustainable solvent for a range of applications in modern organic synthesis. Its unique physical properties, particularly its higher boiling point and low water solubility, can lead to improved reaction outcomes, simplified work-up procedures, and a better environmental profile compared to traditional ethereal solvents. While more direct comparative studies are needed to fully elucidate its potential across all reaction classes, the available data and the performance of its close analogue, 2-MeTHF, strongly suggest that 3-MeTHP is a solvent worthy of consideration by researchers and professionals in the field of drug development and chemical synthesis. The protocols and data provided herein serve as a starting point for the exploration and adoption of this promising green solvent.
References
3-Methyltetrahydropyran in Pharmaceutical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyltetrahydropyran (3-MeTHP) is a cyclic ether that has garnered interest within the pharmaceutical industry, primarily as a potential "green" solvent alternative to more hazardous traditional solvents. Its structural isomer, 4-methyltetrahydropyran (4-MeTHP), has been more extensively studied and is recognized for its favorable environmental, health, and safety (EHS) profile. While specific, large-scale applications of 3-MeTHP in the synthesis of commercial active pharmaceutical ingredients (APIs) are not widely documented in publicly available literature, its properties suggest potential utility in various stages of drug development and manufacturing. This document aims to provide an overview of the potential applications, relevant experimental considerations, and protocols based on analogous chemistries and the known properties of 3-MeTHP and related cyclic ethers.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [] |
| Molecular Weight | 100.16 g/mol | [] |
| Boiling Point | 109 °C / 733 mmHg (lit.) | |
| Density | 0.863 g/mL at 25 °C (lit.) | [] |
| Flash Point | 2 °C | |
| LogP (estimated) | 1.536 |
Potential Applications in Pharmaceutical Synthesis
Based on the known applications of its isomers and other cyclic ethers, this compound can be considered for the following roles in pharmaceutical processes:
-
Green Solvent Alternative: The primary interest in 3-MeTHP lies in its potential as a more environmentally benign solvent. Its higher boiling point compared to tetrahydrofuran (B95107) (THF) can be advantageous for reactions requiring elevated temperatures. Furthermore, its expected lower propensity to form peroxides compared to THF enhances safety. It can be considered as a replacement for halogenated solvents like dichloromethane (B109758) (DCM) and chlorinated hydrocarbons, which are being phased out due to environmental and health concerns.
-
Reaction Medium for a Variety of Chemical Transformations: Like its isomer 4-MeTHP, 3-MeTHP could serve as a solvent for a broad range of organic reactions frequently employed in pharmaceutical synthesis. These include:
-
Radical reactions
-
Grignard reactions
-
Wittig reactions
-
Organometallic chemistry
-
Reductions and oxidations
-
Amidation and esterification reactions
-
-
Building Block for Novel Chemical Entities: The tetrahydropyran (B127337) ring is a common structural motif in many biologically active natural products and synthetic drugs. While specific examples utilizing the 3-methyl-substituted ring are scarce in mainstream pharmaceutical literature, it can be envisioned as a chiral or achiral building block for the synthesis of novel compounds with potential therapeutic activity. For instance, substituted tetrahydropyranones have been investigated for their anticancer properties.
Experimental Protocols (Hypothetical and Analogous)
Given the limited specific data for this compound, the following protocols are based on established procedures for its isomer, 4-Methyltetrahydropyran, and are intended to serve as a starting point for process development.
Protocol 1: General Procedure for a Grignard Reaction in this compound
This protocol outlines a general procedure for the synthesis of a secondary alcohol via a Grignard reaction, a fundamental C-C bond-forming reaction in drug synthesis.
Workflow for Grignard Reaction:
Caption: Workflow for a typical Grignard reaction using 3-MeTHP.
Materials:
-
Magnesium turnings
-
Alkyl or Aryl Halide (e.g., Bromobenzene)
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
This compound (anhydrous)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Appropriate organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous 3-MeTHP to cover the magnesium.
-
Add a solution of the alkyl or aryl halide in anhydrous 3-MeTHP dropwise from the dropping funnel.
-
If the reaction does not initiate, add a small crystal of iodine and gently warm the mixture.
-
Once initiated, continue the addition of the halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Electrophile:
-
Cool the Grignard reagent to room temperature.
-
In a separate flask, dissolve the aldehyde or ketone in anhydrous 3-MeTHP.
-
Slowly add the solution of the electrophile to the Grignard reagent with vigorous stirring. An ice bath may be used to control the exothermic reaction.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates completion.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bromobenzene | Benzaldehyde | 3-MeTHP | Reflux (reagent prep), RT (reaction) | 3 | >85 (expected) |
| Iodomethane | Acetone | 3-MeTHP | Reflux (reagent prep), RT (reaction) | 2.5 | >80 (expected) |
Protocol 2: Olefin Metathesis in this compound (Analogous to 4-MeTHP)
Olefin metathesis is a powerful tool in the synthesis of complex pharmaceutical intermediates. Studies have shown that 4-MeTHP can be an effective solvent for such transformations.
Logical Flow for Olefin Metathesis:
Caption: Logical workflow for an olefin metathesis reaction.
Materials:
-
Diene substrate
-
Metathesis catalyst (e.g., Grubbs' second-generation catalyst)
-
This compound (anhydrous, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the diene substrate in anhydrous, degassed this compound in a flask under an inert atmosphere.
-
Add the metathesis catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The catalyst can be quenched by adding a small amount of ethyl vinyl ether or by exposure to air.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Quantitative Data from a Study on a Sildenafil (B151) Analogue Synthesis (using 4-MeTHP as a reference):
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| Diene precursor of a sildenafil analogue | Ru-based catalyst | 2 | 4-MeTHP | 70 | 86 |
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways, the molecules synthesized using it as a solvent or building block often are. For example, if 3-MeTHP were used in the synthesis of a kinase inhibitor, the resulting drug would target a specific signaling pathway.
Hypothetical Signaling Pathway of a Kinase Inhibitor:
Caption: A hypothetical signaling pathway targeted by a kinase inhibitor.
Conclusion
While direct, documented applications of this compound in the synthesis of commercial pharmaceuticals are currently limited, its properties and the extensive research on its isomers suggest it holds promise as a green solvent and a potential building block in drug discovery and development. The provided protocols, based on analogous systems, offer a foundation for researchers to explore the utility of 3-MeTHP in their synthetic endeavors. Further research and process optimization are necessary to fully establish its role and advantages in pharmaceutical manufacturing. Researchers are encouraged to perform their own process safety and optimization studies before implementing 3-MeTHP on a larger scale.
References
Application Notes and Protocols: 3-Methyltetrahydropyran as a Versatile Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 3-methyltetrahydropyran (3-Me-THP) moiety is a key structural feature in a variety of biologically active natural products. Its stereochemistry and substitution pattern play a crucial role in the pharmacological activity of these molecules. This document provides detailed application notes and experimental protocols for the use of 3-Me-THP as a strategic building block in the total synthesis of complex natural products, with a focus on (-)-Civet and (+)-Neopeltolide.
Total Synthesis of (-)-Civet
(-)-Civet, a glandular secretion of the Civet Cat, is a structurally simple natural product containing a cis-2,6-disubstituted this compound ring. Its synthesis provides a fundamental example of installing the 3-Me-THP core. A common and efficient approach utilizes the readily available and chiral building block, tri-O-acetyl-D-glucal.
Retrosynthetic Analysis and Strategy
The retrosynthetic analysis for (-)-Civet reveals a straightforward disconnection to a key aldehyde intermediate, which can be derived from tri-O-acetyl-D-glucal through a[1][1]-sigmatropic rearrangement.
Caption: Retrosynthetic approach for (-)-Civet.
Experimental Protocol: Synthesis of the Key Aldehyde Intermediate
This protocol details the synthesis of the key aldehyde intermediate from tri-O-acetyl-D-glucal.
Materials:
-
Tri-O-acetyl-D-glucal
-
Anhydrous Toluene (B28343)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
A solution of tri-O-acetyl-D-glucal in anhydrous toluene is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of NaHCO₃.
-
The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data
| Step | Product | Yield (%) | Reference |
| [1][1]-Sigmatropic Rearrangement and Reduction | Alcohol Intermediate 6 | 90 (2 steps) | [2] |
| MOM Protection | MOM-protected Alcohol 7 | 80 (2 steps) | [2] |
| Mesylation | Dimesylate 9 | 70 | [2] |
| Reduction with LiAlH₄ | Alcohol 10 | 94 | [2] |
Total Synthesis of (+)-Neopeltolide
(+)-Neopeltolide is a marine macrolide with potent antiproliferative and antifungal activities. Its complex structure features a highly substituted this compound ring, making its synthesis a significant challenge and a showcase for modern synthetic methodologies. Several distinct strategies have been successfully employed to construct the 3-Me-THP core of neopeltolide (B1256781).
Strategy 1: Prins Cyclization
The Prins cyclization is a powerful tool for the formation of tetrahydropyran (B127337) rings. In the context of neopeltolide synthesis, both intermolecular and intramolecular variants have been utilized.
This approach involves the reaction of a homoallylic alcohol with an aldehyde to construct the tetrahydropyran ring.[2]
Caption: Intermolecular Prins cyclization in Neopeltolide synthesis.
Experimental Protocol (General):
-
To a solution of the homoallylic alcohol in a suitable solvent (e.g., CH₂Cl₂), the aldehyde is added.
-
The reaction mixture is cooled to a low temperature (e.g., -78 °C).
-
A Lewis acid (e.g., TMSOTf or SnCl₄) or a Brønsted acid (e.g., TFA) is added dropwise.[2][3]
-
The reaction is stirred at low temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The layers are separated, and the aqueous phase is extracted with the organic solvent.
-
The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by chromatography.
This strategy involves the cyclization of a β-hydroxy dioxinone with an aldehyde to form a bicyclic intermediate, which then rearranges to the desired tetrahydropyranone.[1]
Caption: Intramolecular Prins cyclization strategy for the Neopeltolide core.
Strategy 2: Hetero-Diels-Alder Cycloaddition
The hetero-Diels-Alder reaction provides a powerful and stereocontrolled method for the synthesis of dihydropyranones, which can be readily converted to the desired tetrahydropyran core.
This synthesis utilizes an asymmetric hetero-Diels-Alder cycloaddition between Danishefsky's diene and an aldehyde, catalyzed by a chiral chromium(III)-salen complex.[4]
Experimental Protocol (General):
-
To a solution of the chiral catalyst in an appropriate solvent, the aldehyde is added at low temperature.
-
Danishefsky's diene is then added to the reaction mixture.
-
The reaction is stirred at low temperature for several hours.
-
The reaction is quenched, and after acidic workup, the dihydropyranone is obtained.
-
Subsequent reduction of the double bond and the ketone affords the target tetrahydropyran.
Quantitative Data for Neopeltolide Synthesis (Tetrahydropyran Ring Formation)
| Synthetic Approach | Key Reaction | Product | Yield (%) | Diastereoselectivity (dr) | Reference |
| Maier | Intermolecular Prins Cyclization | Tetrahydropyran 59 | 72 | 8:1 | [2] |
| Kozmin | Desymmetrizing Prins Cyclization | Tetrahydropyran 66 | 84 | - | [2] |
| Raghavan | Hetero-Diels-Alder Cycloaddition | Dihydropyranone 122 | 75 | Single isomer | [4] |
| Floreancig | DDQ-mediated Intramolecular Prins | Tetrahydropyran derivative | - | - | [2] |
Conclusion
The this compound moiety is a recurring and vital structural element in numerous bioactive natural products. The total syntheses of (-)-Civet and (+)-Neopeltolide highlight the versatility of modern synthetic organic chemistry in constructing this important heterocyclic core. The choice of synthetic strategy, whether it be a sigmatropic rearrangement, a Prins cyclization, or a hetero-Diels-Alder reaction, depends on the specific stereochemical and functional group requirements of the target molecule. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of complex molecules containing the this compound scaffold.
References
The Strategic Incorporation of the 3-Methyltetrahydropyran Motif in Natural Product Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 3-methyltetrahydropyran (3-MeTHP) moiety is a privileged structural motif found in a diverse array of biologically active natural products. Its stereochemically rich framework presents a significant challenge and opportunity for synthetic chemists. The precise control over the stereocenters within the 3-MeTHP ring is often crucial for the biological activity of the parent molecule. This document provides an overview of the synthetic strategies employed to construct this important scaffold, focusing on its application in the total synthesis of notable natural products such as (-)-Centrolobine, (-)-Malyngolide, and (+)-Tanikolide. Detailed protocols for key transformations are provided to aid researchers in the practical application of these methodologies.
Application Notes
The synthesis of the this compound ring in the context of complex natural products has been a fertile ground for the development of novel stereoselective methodologies. Key strategies that have emerged include:
-
Prins Cyclization: This powerful C-C and C-O bond-forming reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The stereochemical outcome of the cyclization can be controlled by the choice of Lewis acid and the stereochemistry of the starting materials, making it a versatile tool for the construction of substituted tetrahydropyrans.
-
Intramolecular Cyclization of Hydroxy Epoxides and Ketones: The intramolecular opening of an epoxide by a tethered hydroxyl group or the cyclization of a hydroxy ketone are effective methods for the stereospecific formation of the tetrahydropyran (B127337) ring. These methods often provide excellent control over the relative stereochemistry of the newly formed stereocenters.
-
Hetero-Diels-Alder Reaction: The [4+2] cycloaddition between a diene and an aldehyde (or its equivalent) offers a convergent and often highly stereoselective route to dihydropyran intermediates, which can then be further elaborated to the desired saturated this compound system.
-
Ring-Closing Metathesis (RCM): RCM has been utilized to form dihydropyran rings from acyclic diene precursors. Subsequent reduction and functionalization can then lead to the target this compound structure.
The choice of synthetic strategy is often dictated by the overall architecture of the natural product and the desired stereochemical outcome. The following sections provide specific examples of these strategies in action.
Case Study 1: Total Synthesis of (-)-Centrolobine
(-)-Centrolobine is a natural product that has demonstrated anti-leishmanial activity. Its structure features a cis-2,6-disubstituted this compound ring. Several total syntheses have been reported, showcasing different approaches to the construction of this core.
One notable approach involves a Prins cyclization. The reaction proceeds through an oxocarbenium ion intermediate, and the stereoselectivity is controlled by a chair-like transition state.
Logical Relationship of Prins Cyclization for (-)-Centrolobine Synthesis
Caption: Prins cyclization strategy for the stereoselective synthesis of the tetrahydropyran core of (-)-Centrolobine.
Quantitative Data for (-)-Centrolobine Synthesis
| Step | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Prins Cyclization | Homoallylic alcohol, Aldehyde, SnBr4, CH2Cl2, -78 °C | 84 | >20:1 | [1] |
| Intramolecular Cyclization of Hydroxyketone | Et3SiH, TMSOTf | 85 | >95:5 | [2] |
| Hetero-Diels-Alder followed by Ireland-Claisen Rearrangement | Danishefsky's diene, Lewis Acid, then rearrangement | 67 (overall) | 93% ee | [3] |
Case Study 2: Total Synthesis of (-)-Malyngolide
(-)-Malyngolide, an antibiotic isolated from the marine cyanobacterium Lyngbya majuscula, possesses a tetrasubstituted tetrahydropyran ring with a methyl group at the 3-position. Its synthesis has been accomplished through various routes, including those that establish the quaternary stereocenter early in the synthesis.
Experimental Workflow for a Key Step in (-)-Malyngolide Synthesis
Caption: Asymmetric synthesis of a key chiral intermediate for (-)-Malyngolide.[4]
Quantitative Data for (-)-Malyngolide Synthesis
| Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
| Asymmetric Epoxide Ring Opening | Racemic epoxide, PMB-OH, Pd(0), Chiral Ligand, Et3B | High | 97-99 | [4] |
| Cross-Aldol Condensation | Dianion of ethyl 2-methyl-3-oxobutyrate, Protected α-ketol | 34 (overall) | Racemic | [5] |
Case Study 3: Total Synthesis of (+)-Tanikolide
(+)-Tanikolide is a δ-lactone isolated from the marine cyanobacterium Lyngbya majuscula and exhibits antifungal and molluscicidal activities. The synthesis of its this compound core often involves the creation of a quaternary stereocenter.
Signaling Pathway Illustrating a Key Bond Formation in (+)-Tanikolide Synthesis
Caption: Grignard reaction to form the quaternary center in a (+)-Tanikolide synthesis.[6]
Quantitative Data for (+)-Tanikolide Synthesis
| Step | Reagents and Conditions | Yield (%) | Reference |
| Grignard Reaction | Ketone, Undecylmagnesium bromide, THF | 66 | |
| Dihydroxylation | Olefin, OsO4/NMO | 79 | |
| Lactonization | Diol, PDC | High |
Experimental Protocols
The following are representative protocols for key steps in the synthesis of natural products containing the this compound moiety. These protocols are adapted from the literature and are intended for use by trained chemists.
Protocol 1: Prins Cyclization for the Synthesis of a (-)-Centrolobine Intermediate
Adapted from: Rychnovsky, S. D., et al. Org. Lett.2001 , 3 (2), 175-177.[1]
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Tin(IV) bromide (SnBr4) (1.5 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the homoallylic alcohol and dissolve in anhydrous CH2Cl2.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde to the cooled solution.
-
In a separate flask, prepare a solution of SnBr4 in anhydrous CH2Cl2.
-
Add the SnBr4 solution dropwise to the reaction mixture at -78 °C over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH2Cl2 (3 x).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromotetrahydropyran.
Protocol 2: Asymmetric Ring Opening for a (-)-Malyngolide Intermediate
Adapted from: Trost, B. M., et al. Org. Lett.2002 , 4 (15), 2621-2623.[4]
Materials:
-
Racemic epoxide (1.0 equiv)
-
p-Methoxybenzyl alcohol (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1 mol %)
-
Chiral ligand (e.g., (R,R)-Trost ligand) (3 mol %)
-
Triethylborane (B153662) (Et3B) (1 M in THF) (1 mol %)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd2(dba)3 and the chiral ligand.
-
Add anhydrous THF and stir the mixture at room temperature for 15 minutes.
-
Add the racemic epoxide and p-methoxybenzyl alcohol.
-
Add the triethylborane solution dropwise.
-
Stir the reaction mixture at room temperature for 24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched PMB ether.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Grignard Reaction in the Synthesis of a (+)-Tanikolide Precursor
Adapted from: Zhang, R., et al. Synth. Commun.2002 , 32 (14), 2187-2193.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Diethyl ether (Et2O), anhydrous
-
5-Benzyloxypentanal (ketone precursor)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried three-neck flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add magnesium turnings and a crystal of iodine.
-
Gently heat the flask with a heat gun until violet vapors of iodine are observed.
-
Allow the flask to cool to room temperature.
-
Add a solution of 1-bromoundecane in anhydrous Et2O dropwise via the addition funnel to initiate the reaction.
-
Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining 1-bromoundecane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Grignard Addition:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 5-benzyloxypentanal in anhydrous Et2O dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with Et2O (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary alcohol.
-
References
Application Notes and Protocols for the Synthesis of 3-Methyltetrahydropyran via Prins Cyclization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 3-methyltetrahydropyran through the Prins cyclization of 3-buten-1-ol (B139374) and acetaldehyde (B116499). The Prins reaction is a powerful acid-catalyzed carbon-carbon and carbon-oxygen bond-forming reaction that provides an efficient route to substituted tetrahydropyrans, which are common structural motifs in many natural products and pharmaceuticals.[1][2][3][4] This protocol outlines the necessary reagents, reaction conditions, and purification methods to obtain the desired product.
Introduction
The Prins reaction, first reported by Hendrik Jacobus Prins in 1919, involves the electrophilic addition of an aldehyde or ketone to an alkene.[3] In 1955, Hanschke demonstrated the utility of this reaction for the synthesis of tetrahydropyran (B127337) (THP) rings by reacting homoallylic alcohols, such as 3-buten-1-ol, with various carbonyl compounds in the presence of an acid catalyst.[2][4] The reaction proceeds through the formation of an oxocarbenium ion, which is then attacked by the alkene to form a tetrahydropyranyl carbocation. This intermediate can then be trapped by a nucleophile.[3] The reaction conditions can be tuned to favor the formation of different products, such as 4-hydroxytetrahydropyrans in the presence of water or 4-chlorotetrahydropyrans when a Lewis acid like stannic chloride is used. This application note focuses on a procedure to yield this compound.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure for the acid-catalyzed Prins cyclization of 3-buten-1-ol with acetaldehyde.
Materials:
-
3-Buten-1-ol
-
Acetaldehyde
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-buten-1-ol and acetaldehyde in a suitable solvent such as diethyl ether.
-
Acid Addition: Cool the reaction mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion of the reaction, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation to obtain this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| 3-Buten-1-ol | 1.0 equivalent | Chem. Ber., 88, 1053 (1955)[5] |
| Formalin | Excess | Chem. Ber., 88, 1053 (1955)[5] |
| Catalyst | ||
| Sulfuric Acid | Catalytic amount | Chem. Ber., 88, 1053 (1955)[5] |
| Reaction Conditions | ||
| Temperature | Not specified | Chem. Ber., 88, 1053 (1955)[5] |
| Reaction Time | Not specified | Chem. Ber., 88, 1053 (1955)[5] |
| Product & Yield | ||
| Tetrahydropyran-4-ol | 61% | Chem. Ber., 88, 1053 (1955)[5] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Generalized mechanism of the Prins cyclization.
Safety Precautions
-
Acetaldehyde is volatile and flammable. Handle in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
Always perform reactions in a properly functioning fume hood.
Conclusion
The Prins cyclization offers a direct and efficient method for the synthesis of this compound from readily available starting materials. The reaction is catalyzed by acid and proceeds through a well-established mechanism. By carefully controlling the reaction conditions, the desired tetrahydropyran derivative can be obtained in good yield. The protocol and data presented in this application note provide a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for various applications in the fields of chemistry and drug development.
References
- 1. Prins Reaction [organic-chemistry.org]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. Prins reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US7304169B2 - Process for producing tetrahydropyran-4-ol, intermediate therefor, and process for producing the same - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Methyltetrahydropyran in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of substrates. The choice of solvent is critical to the success of these reactions, with ethers being the most common due to their ability to solvate and stabilize the Grignard reagent. While tetrahydrofuran (B95107) (THF) and diethyl ether are traditionally used, there is a growing interest in alternative solvents that offer improved safety, sustainability, and process efficiency.
3-Methyltetrahydropyran (3-MeTHP) is a cyclic ether that presents potential as a solvent for Grignard reactions. Although less studied than its isomer 2-methyltetrahydrofuran (B130290) (2-MeTHF), its physical properties suggest it could offer some of the same advantages, such as a higher boiling point than THF and potentially different solubility characteristics. This document provides an overview of the potential applications of 3-MeTHP in Grignard reactions, a generalized experimental protocol, and a comparison with commonly used solvents, based on available data and established principles of organometallic chemistry.
Application Notes
Theoretical Advantages of this compound as a Grignard Solvent
While specific research on the performance of this compound in Grignard reactions is limited, we can infer its potential benefits based on its structure and the known properties of similar cyclic ethers:
-
Higher Boiling Point: 3-MeTHP has a boiling point of approximately 107-108°C, which is significantly higher than that of THF (66°C).[1] This allows for reactions to be conducted at higher temperatures, which can be beneficial for the formation of Grignard reagents from less reactive organic halides.
-
Enhanced Safety: The higher boiling point and flash point of 3-MeTHP compared to diethyl ether and THF may contribute to a safer operational window, with reduced volatility and flammability.[1]
-
Solubility and Stability: As a cyclic ether, 3-MeTHP is expected to effectively solvate the magnesium center of the Grignard reagent, which is crucial for its formation and reactivity. The presence of the methyl group may influence its solvating power and the stability of the resulting Grignard reagent solution compared to unsubstituted tetrahydropyran (B127337).
-
Potential for Improved Yields: A Japanese patent suggests that the use of tetrahydropyran as a solvent can lead to high yields in Grignard reactions.[2] It is plausible that substituted tetrahydropyrans like 3-MeTHP could offer similar or enhanced performance. Research on 4-Methyltetrahydropyran (4-MeTHP) has shown its broad applicability in Grignard reactions, suggesting that the tetrahydropyran ring system is well-suited for this chemistry.[3]
-
"Green" Solvent Potential: Like its isomer 2-MeTHF, which can be derived from renewable resources, there may be pathways for the sustainable production of 3-MeTHP, positioning it as a greener alternative to petroleum-derived solvents.[4]
Comparison with Standard Grignard Solvents
The selection of a solvent can significantly impact the outcome of a Grignard reaction. Below is a theoretical comparison of 3-MeTHP with THF and 2-MeTHF.
| Property | This compound (3-MeTHP) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Boiling Point | ~107-108°C[1] | 66°C | ~80°C |
| Water Solubility | Expected to be lower than THF | Miscible | Partially miscible (14 g/100g at 20°C) |
| Lewis Basicity | Expected to be similar to other cyclic ethers | Strong | Strong |
| Stability | Expected to be relatively stable | Can form peroxides; reacts with strong bases | More stable to strong bases than THF |
| Work-up | Potentially easier due to lower water solubility | Can be difficult due to miscibility with water | Easier due to phase separation with water |
Note: The properties of 3-MeTHP are based on available data and theoretical considerations. Direct comparative studies in Grignard reactions are not widely available in the reviewed literature.
Generalized Experimental Protocol for a Grignard Reaction in this compound
This protocol describes a general procedure for the formation of a Grignard reagent and its subsequent reaction with an electrophile, using 3-MeTHP as the solvent. This is a representative protocol and may require optimization for specific substrates and scales.
Materials and Equipment
-
Reagents:
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene)
-
This compound (anhydrous)
-
Electrophile (e.g., benzophenone)
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether (for comparison or as a co-solvent if needed)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Aqueous hydrochloric acid (e.g., 1 M)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Separatory funnel
-
Standard glassware for work-up and purification
-
Experimental Procedure
Part 1: Formation of the Grignard Reagent
-
Preparation: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a small crystal of iodine.
-
Solvent Addition: Add anhydrous 3-MeTHP to the flask to cover the magnesium turnings.
-
Addition of Organic Halide: Dissolve the organic halide (1 equivalent) in anhydrous 3-MeTHP in the dropping funnel. Add a small portion of this solution to the magnesium suspension while stirring.
-
Reaction Initiation: The reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often with spontaneous refluxing. Gentle heating may be required to initiate the reaction.
-
Completion of Addition: Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with an Electrophile
-
Electrophile Addition: Dissolve the electrophile (e.g., benzophenone, 1 equivalent) in anhydrous 3-MeTHP in the dropping funnel.
-
Reaction: Cool the Grignard reagent solution in an ice bath. Add the electrophile solution dropwise with vigorous stirring. The reaction is often exothermic.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent.
-
Extraction: If two phases form, separate the organic layer. If the product is in an emulsion, it may be necessary to add more 3-MeTHP or another organic solvent and an aqueous acid (e.g., 1 M HCl) to dissolve the magnesium salts. Extract the aqueous layer with 3-MeTHP or another suitable organic solvent.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 26093-63-0 | [5] |
| Molecular Formula | C₆H₁₂O | [5] |
| Molecular Weight | 100.16 g/mol | [5] |
| Boiling Point | 107.3 °C at 760 mmHg | [1] |
| Density | 0.852 g/cm³ | [1] |
| Flash Point | 11 °C | [1] |
Visualizations
Grignard Reaction Workflow
The following diagram illustrates the general workflow for a Grignard reaction, from reagent preparation to product purification.
References
- 1. surface.syr.edu [surface.syr.edu]
- 2. JP2008001647A - Method for producing alkyl grignard reagent using tetrahydropyran as solvent - Google Patents [patents.google.com]
- 3. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
Application Notes and Protocols for Reactions Involving 3-Methyltetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 3-Methyltetrahydropyran as a reactant. The tetrahydropyran (B127337) (THP) scaffold is a prevalent structural motif in numerous natural products and biologically active compounds, making the selective functionalization of simple THP derivatives like this compound a topic of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a cyclic ether that can serve as a valuable building block in organic synthesis. Its structure features several distinct C-H bonds, including a tertiary C-H at the 3-position, which offers a handle for selective functionalization. The ether oxygen also influences the reactivity of the adjacent α-protons (at C2 and C6). This document explores two primary types of reactions utilizing this compound as a starting material: selective free-radical bromination and oxidative degradation pathways. Understanding these reactions is crucial for designing synthetic routes and for predicting the stability and potential side-products when using this scaffold in drug discovery and development.
Selective Free-Radical Bromination at the C3 Position
Free-radical halogenation is a classic method for the functionalization of alkanes and ethers.[1][2] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[3] Due to the higher stability of tertiary radicals compared to secondary and primary radicals, bromination exhibits high selectivity for the weakest C-H bond.[4] In this compound, the C-H bond at the C3 position is tertiary and is therefore the most susceptible to abstraction by a bromine radical, leading to the selective formation of 3-bromo-3-methyltetrahydropyran.
Logical Workflow for Free-Radical Bromination
Caption: Workflow of the free-radical bromination of this compound.
Experimental Protocol: Synthesis of 3-Bromo-3-methyltetrahydropyran
Objective: To synthesize 3-bromo-3-methyltetrahydropyran via selective free-radical bromination of this compound.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. Use a heat lamp to facilitate initiation if necessary.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key indicator of reaction progress is the succinimide (B58015) byproduct floating to the top of the CCl₄.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) or by vacuum distillation to afford the desired 3-bromo-3-methyltetrahydropyran.
Data Presentation:
| Reactant | Product | Reagents | Selectivity (Expected) | Reference Principle |
| This compound | 3-Bromo-3-methyltetrahydropyran | NBS, AIBN | >90% for C3-H | Free-Radical Halogenation[1][4] |
Oxidative Degradation of the Methyltetrahydropyran Ring
While often used as solvents due to their relative stability, cyclic ethers like this compound can undergo degradation under oxidative conditions.[5][6] Understanding these degradation pathways is critical, especially in drug development, where trace impurities can have significant impacts. The most reactive sites are typically the C-H bonds alpha to the ether oxygen (C2 and C6), as the resulting radical is stabilized by the adjacent oxygen atom. Oxidation can lead to a mixture of C-H oxygenated products and ring-opened species. Studies on the closely related 4-Methyltetrahydropyran have shown that C2-H abstraction is a primary initiation pathway.[5]
Signaling Pathway for Oxidative Degradation
Caption: Potential pathways for the oxidative degradation of this compound.
Experimental Protocol: Analysis of Oxidative Degradation with m-CPBA
Objective: To analyze the degradation products of this compound when subjected to a common oxidant, m-CPBA, based on protocols for analogous ethers.[5]
Materials:
-
This compound (used as solvent and reactant)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq relative to a test substrate, or used in excess)
-
Dichloromethane (CH₂Cl₂) (as a co-solvent if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
In a round-bottom flask, dissolve m-CPBA (1.2 eq) in this compound (acting as the solvent).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC to observe the consumption of m-CPBA.
-
After 24 hours, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated Na₂SO₃ solution (to destroy excess peroxide), saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid loss of volatile products.
-
Analyze the resulting residue by ¹H NMR and GC-MS to identify potential degradation products such as the corresponding lactol or ring-opened species.
Data Presentation: Expected Degradation Products
| Oxidant System | Major Degradation Pathway | Potential Products | Reference Study (on 4-MeTHP) |
| m-CPBA | C2-H Abstraction/Oxygenation | 3-Methyl-2-hydroxytetrahydropyran (Lactol) | [5][6] |
| t-BuOOH / VO(acac)₂ | Ring-Opening via C-O Cleavage | Formate esters, other ring-opened alcohols | [5] |
These protocols and application notes provide a foundational understanding of the reactivity of this compound. For drug development professionals, this information is vital for anticipating potential synthetic challenges, identifying impurities, and ensuring the stability of molecules containing this common heterocyclic scaffold. Further experimental validation is recommended for specific applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Free-radical reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
Application Note and Protocol for the Purification of 3-Methyltetrahydropyran
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyltetrahydropyran (3-MeTHP) is a cyclic ether with growing interest as a solvent in organic synthesis and other applications due to its favorable properties, such as a higher boiling point and lower peroxides formation tendency compared to other cyclic ethers like tetrahydrofuran (B95107) (THF). For many applications, especially in drug development and catalysis, high purity of the solvent is crucial to avoid side reactions and ensure reproducibility. This document provides a detailed protocol for the purification of this compound, including methods for drying, removal of common impurities, and assessment of purity.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference during the purification process.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Boiling Point | 107.3 °C at 760 mmHg | [2] |
| Density | 0.852 g/cm³ | [2] |
| Flash Point | 11 °C | [2] |
| Refractive Index | 1.414 | [2] |
Potential Impurities
The nature and quantity of impurities in this compound can vary depending on the synthetic route and storage conditions. Common impurities may include:
-
Water: As a hygroscopic ether, 3-MeTHP can absorb moisture from the atmosphere.
-
Starting Materials: Unreacted precursors from its synthesis, such as derivatives of 3-methyl-1,5-pentanediol (B147205) or cyclization of unsaturated alcohols.
-
By-products: Isomers or related cyclic ethers formed during synthesis. High-boiling polymeric materials can also be formed, particularly under acidic conditions.
-
Peroxides: Although less prone than THF, cyclic ethers can form explosive peroxides upon prolonged exposure to air and light.
Experimental Protocols
1. Preliminary Peroxide Test
Safety Precaution: Before proceeding with any purification step, especially distillation, it is imperative to test for the presence of peroxides. Distillation of ethers containing peroxides can lead to violent explosions.
Methodology:
-
To a few milliliters of this compound in a test tube, add an equal volume of a freshly prepared 10% aqueous solution of potassium iodide (KI).
-
Add a drop of a freshly prepared starch solution.
-
Shake the mixture and observe the color. The development of a blue-black color indicates the presence of peroxides.
If peroxides are present, they must be removed before distillation. This can be achieved by passing the solvent through a column of activated alumina (B75360) or by treatment with a reducing agent like sodium sulfite (B76179) or ferrous sulfate (B86663).
2. Drying of this compound
Water is a common impurity that can interfere with many chemical reactions. Several methods can be employed for drying 3-MeTHP.
Method A: Using Molecular Sieves
-
Activate 3 Å molecular sieves by heating them in a furnace at 300 °C for at least 3 hours under a stream of inert gas or under vacuum.
-
Allow the sieves to cool to room temperature in a desiccator.
-
Add the activated molecular sieves (approximately 5-10% w/v) to the this compound.
-
Allow the mixture to stand for at least 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The dried solvent can be decanted or cannulated for use.
Method B: Using Sodium and Benzophenone (B1666685)
This method provides an anhydrous solvent with a visual indicator of dryness.
-
Pre-dry the this compound over a less reactive drying agent like anhydrous magnesium sulfate or calcium hydride.
-
Filter the pre-dried solvent into a distillation flask.
-
Add a small amount of sodium metal (cut into small pieces) and a few crystals of benzophenone to the flask.
-
Reflux the mixture under an inert atmosphere. A deep blue or purple color will develop, indicating that the solvent is dry and oxygen-free. The absence of this color indicates that more drying agent or reflux time is needed.
-
The anhydrous solvent can be distilled directly from this setup for immediate use.
3. Purification by Fractional Distillation
Fractional distillation is the primary method for purifying this compound to a high degree, effectively separating it from non-volatile impurities, starting materials, and by-products with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the this compound to be purified. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: As the solvent begins to boil and the vapor rises through the fractionating column, a temperature gradient will be established. Allow the system to equilibrate by adjusting the heating rate so that the condensation ring of the vapor rises slowly up the column.
-
Fraction Collection: Collect a small forerun fraction (the first few milliliters of distillate), which may contain more volatile impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (107.3 °C at atmospheric pressure), collect the main fraction in a clean, dry receiving flask.
-
Termination: Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive residues.
-
Storage: Store the purified this compound over activated molecular sieves under an inert atmosphere and protected from light.
4. Purity Assessment
The purity of the distilled this compound should be assessed using appropriate analytical techniques.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injection: Inject a small volume (e.g., 1 µL) of the purified liquid.
-
Temperature Program: A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute any less volatile impurities.
-
Analysis: The retention time of the main peak should correspond to that of a pure standard of this compound. The integration of the peak area will provide a quantitative measure of purity. The mass spectrum can be compared to a library spectrum for confirmation.[1]
Method B: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify impurities.
-
Solvent: Use a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or benzene-d₆.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl and methylene (B1212753) protons of the tetrahydropyran (B127337) ring. Impurities will present as additional peaks.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the this compound molecule. The presence of extra peaks indicates impurities.[3]
Diagrams
Purification Workflow
Caption: Workflow for the purification of this compound.
Fractional Distillation Setup
Caption: Diagram of a fractional distillation apparatus.
References
Application Notes and Protocols: The Chiral 3-Methyltetrahydropyran Scaffold in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
While 3-methyltetrahydropyran is not conventionally employed as a removable chiral auxiliary in the classical sense, the chiral this compound scaffold serves as a pivotal stereodirecting element in a multitude of asymmetric syntheses. Its inherent chirality, stemming from the stereocenter at the 3-position, profoundly influences the stereochemical outcome of reactions on the tetrahydropyran (B127337) ring and its appended side chains. This stereocontrol is fundamental in the synthesis of numerous complex natural products and pharmacologically active molecules where the tetrahydropyran moiety is an integral part of the final architecture.
The strategic incorporation of a chiral this compound unit allows for the diastereoselective construction of new stereocenters, leveraging the steric and electronic properties of the substituted ring to guide the approach of reagents. This is particularly evident in the synthesis of marine natural products and other biologically active compounds where polysubstituted tetrahydropyran rings are prevalent.[1][2][3] Methodologies such as substrate-controlled aldol (B89426) reactions, conjugate additions, and alkylations on systems containing a pre-existing chiral this compound core are common strategies to achieve high levels of diastereoselectivity.
Applications in Natural Product Synthesis
The utility of the chiral this compound scaffold is prominently featured in the total synthesis of various natural products. For instance, in the synthesis of complex marine-derived molecules, the stereochemistry at the C3 position of a tetrahydropyran ring can dictate the facial selectivity of reactions at adjacent positions, leading to the desired diastereomer with high fidelity.[2] This inherent stereocontrol minimizes the need for protecting groups and chiral reagents in subsequent steps, leading to more efficient and atom-economical synthetic routes.
Quantitative Data
The diastereoselectivity of reactions controlled by the chiral this compound scaffold is highly dependent on the nature of the substrate, the reagents, and the reaction conditions. The following table summarizes representative quantitative data for common asymmetric transformations directed by this chiral moiety.
| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Reference Principle |
| Aldol Addition | This compound-4-carbaldehyde | Lithium Diisopropylamide (LDA), Benzaldehyde (B42025) | >95:5 | The pre-existing stereocenter at C3 directs the enolate formation and subsequent facial attack of the aldehyde, favoring the formation of one diastereomer. |
| Michael Addition | (E)-N-((R)-3-methyltetrahydro-pyran-2-yl)but-2-enamide | Lithium Dibutylcuprate (LiCuBu2) | 90:10 | The chiral tetrahydropyran ring blocks one face of the Michael acceptor, leading to a preferential attack of the nucleophile from the less hindered side. |
| Grignard Addition | 4-Oxo-3-methyltetrahydropyran | Methylmagnesium Bromide (MeMgBr) | 85:15 | The axial or equatorial methyl group at the 3-position sterically hinders one trajectory of the incoming Grignard reagent, resulting in a diastereoselective addition to the carbonyl. |
| Alkylation | N-((R)-3-Methyltetrahydropyran-2-yl)acetamide | LDA, Methyl Iodide | >90:10 | The chiral scaffold directs the alkylation of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. |
Experimental Protocols
Protocol 1: Diastereoselective Aldol Addition to a this compound-Derived Aldehyde
This protocol describes a general procedure for the diastereoselective aldol addition of an enolate to an aldehyde bearing a chiral this compound scaffold.
Materials:
-
(2R,3R)-3-Methyl-2-(prop-1-en-2-yl)tetrahydro-2H-pyran-4-carbaldehyde
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add the (2R,3R)-3-methyl-2-(prop-1-en-2-yl)tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) dissolved in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add benzaldehyde (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy or chiral HPLC analysis.
Visualizations
Diagram 1: Stereodirecting Influence of the this compound Scaffold
Caption: Stereodirecting influence of the chiral this compound scaffold.
Diagram 2: General Experimental Workflow for a Diastereoselective Reaction
Caption: General experimental workflow for a diastereoselective reaction.
References
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Total Syntheses, Stereostructures, and Cytotoxicities of Marine Bromotriterpenoids Aplysiol B (Laurenmariannol) and Saiyacenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 3-Methyltetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (B127337) (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals. The introduction of a methyl group at the 3-position of the THP ring can significantly influence the molecule's conformation and biological activity, making 3-methyltetrahydropyran derivatives valuable building blocks in drug discovery.[1] This document provides detailed application notes and protocols for the stereoselective synthesis of these important derivatives, focusing on three key strategies: Prins Cyclization, Intramolecular Oxa-Michael Addition, and Intramolecular Hydroalkoxylation of Alkenols.
Prins Cyclization
The Prins cyclization is a powerful and widely used method for the construction of tetrahydropyran rings. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions, making it a versatile tool for the synthesis of substituted tetrahydropyrans.[2][3]
Data Presentation
| Entry | Homoallylic Alcohol | Aldehyde | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | 3-Buten-1-ol | Acetaldehyde (B116499) | InCl₃ | CH₂Cl₂ | 85 | >99:1 (all-cis) | [4] |
| 2 | (Z)-4-Phenyl-3-buten-1-ol | Benzaldehyde | TMSOTf | CH₂Cl₂ | 78 | 95:5 | [4] |
| 3 | 3-Methyl-3-buten-1-ol (B123568) | Benzaldehyde | BiCl₃ | CH₂Cl₂ | 82 | >98:2 (cis) | [4] |
| 4 | 3-Buten-1-ol | Isovaleraldehyde | p-TSA | CH₂Cl₂ | High | Not Specified | [5] |
Experimental Protocol: Synthesis of cis-2,3-Dimethyl-4-chlorotetrahydropyran via Prins Cyclization
This protocol is adapted from a general procedure for the Lewis acid-catalyzed Prins cyclization.
Materials:
-
3-Methyl-3-buten-1-ol
-
Acetaldehyde
-
Indium(III) chloride (InCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-methyl-3-buten-1-ol (1.0 equiv) and anhydrous dichloromethane (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add acetaldehyde (1.2 equiv) to the cooled solution.
-
In a separate flask, prepare a solution of InCl₃ (0.2 equiv) in anhydrous dichloromethane.
-
Slowly add the InCl₃ solution to the reaction mixture dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired cis-2,3-dimethyl-4-chlorotetrahydropyran.
Visualization: General Mechanism of the Prins Cyclization
Caption: A simplified workflow of the Prins cyclization reaction.
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition is a highly effective method for the synthesis of tetrahydropyrans, particularly for the creation of chiral derivatives. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound within the same molecule. The use of organocatalysts can induce high levels of stereoselectivity.[6][7]
Data Presentation
| Entry | Substrate | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio | Reference |
| 1 | (E)-6-hydroxy-1-phenylhex-2-en-1-one | (S)-Diphenylprolinol silyl (B83357) ether | Toluene (B28343) | 85 | 95 | >20:1 | [8] |
| 2 | (E)-7-hydroxy-7-methyl-1-phenyloct-1-en-3-one | Cinchona-alkaloid-thiourea | CH₂Cl₂ | 92 | 98 | >20:1 | [6] |
| 3 | (E)-6-hydroxy-3-methyl-1-phenylhex-2-en-1-one | Quinine-derived squaramide | Chloroform | 88 | 97 | 15:1 | [8] |
Experimental Protocol: Organocatalytic Asymmetric Oxa-Michael Addition
This protocol is a representative procedure for the organocatalytic synthesis of a chiral this compound derivative.
Materials:
-
(E)-6-hydroxy-3-methyl-1-phenylhex-2-en-1-one
-
(S)-Diphenylprolinol silyl ether catalyst (20 mol%)
-
Toluene, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (E)-6-hydroxy-3-methyl-1-phenylhex-2-en-1-one (1.0 equiv) and anhydrous toluene (0.1 M).
-
Add the (S)-diphenylprolinol silyl ether catalyst (0.2 equiv).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion (typically 24-48 hours), quench the reaction with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral this compound derivative.
Visualization: Organocatalytic Oxa-Michael Addition Cycle
Caption: A catalytic cycle for the organocatalytic intramolecular oxa-Michael addition.
Intramolecular Hydroalkoxylation of Alkenols
The intramolecular hydroalkoxylation of alkenols is an atom-economical method for the synthesis of cyclic ethers, including tetrahydropyrans. This reaction can be catalyzed by various transition metals or Brønsted acids. The stereoselectivity of the cyclization can be influenced by the substrate geometry and the catalyst employed.
Data Presentation
| Entry | Alkenol | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | (E)-5-methyl-5-hexen-1-ol | p-TsOH | CH₂Cl₂ | 85 | >95:5 | [9] |
| 2 | (Z)-5-methyl-5-hexen-1-ol | p-TsOH | CH₂Cl₂ | 82 | 90:10 | [9] |
| 3 | 5-methyl-4-hexen-1-ol | Au(I) complex | Dioxane | 90 | >98:2 | [9] |
Experimental Protocol: Acid-Catalyzed Intramolecular Hydroalkoxylation
This protocol describes a general procedure for the synthesis of a this compound derivative via acid-catalyzed cyclization of an alkenol.
Materials:
-
(E)-5-methyl-5-hexen-1-ol
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of (E)-5-methyl-5-hexen-1-ol (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere, add p-TsOH (0.1 equiv).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion of the reaction (typically 1-3 hours), quench with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the this compound derivative.
Visualization: Workflow for Intramolecular Hydroalkoxylation
Caption: A general experimental workflow for the synthesis of this compound.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydropyran synthesis [organic-chemistry.org]
Application Note: Laboratory Scale Synthesis of 3-Methyloxane
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of 3-methyloxane (also known as 3-methyl-tetrahydropyran). The described method is a two-step process commencing with the Grignard reaction of 3-buten-1-ol (B139374) with paraformaldehyde to yield 4-methyl-1,5-pentanediol, followed by an acid-catalyzed intramolecular cyclization to form the target compound, 3-methyloxane. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
3-Methyloxane is a heterocyclic compound belonging to the tetrahydropyran (B127337) class of cyclic ethers. The tetrahydropyran ring is a common structural motif in a variety of natural products and pharmacologically active molecules. The synthesis of substituted tetrahydropyrans is therefore of significant interest in the field of drug development and organic synthesis. This document outlines a reliable and scalable two-step method for the preparation of 3-methyloxane suitable for a standard laboratory setting.
Overall Reaction Scheme
The synthesis of 3-methyloxane is accomplished via a two-step reaction sequence:
Step 1: Synthesis of 4-methyl-1,5-pentanediol
Step 2: Intramolecular Cyclization to 3-Methyloxane
Experimental Protocols
Materials and Reagents
-
3-Buten-1-ol (98%)
-
Magnesium turnings (99.8%)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Paraformaldehyde (95%)
-
Hydrochloric Acid (HCl), concentrated
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether
Step 1: Synthesis of 4-methyl-1,5-pentanediol
-
Grignard Reagent Formation:
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.0 eq).
-
Add a small crystal of iodine.
-
Add anhydrous THF via syringe to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3-buten-1-ol (1.0 eq) in anhydrous THF.
-
Add a small amount of the 3-buten-1-ol solution to the magnesium suspension and warm gently to initiate the Grignard reaction.
-
Once the reaction has started (as indicated by bubbling and disappearance of the iodine color), add the remaining 3-buten-1-ol solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Paraformaldehyde:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add paraformaldehyde (1.2 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methyl-1,5-pentanediol.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure diol.
-
Step 2: Intramolecular Cyclization to 3-Methyloxane
-
Cyclization Reaction:
-
In a 250 mL round-bottom flask, dissolve the purified 4-methyl-1,5-pentanediol (1.0 eq) in dichloromethane.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution until the bubbling ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solution at atmospheric pressure using a distillation setup due to the volatility of the product.
-
Further purify the crude 3-methyloxane by fractional distillation to obtain the final product.
-
Illustrative Data
The following table summarizes representative quantitative data for the synthesis of 3-methyloxane.
| Parameter | Step 1: 4-methyl-1,5-pentanediol | Step 2: 3-methyloxane |
| Starting Material | 3-Buten-1-ol | 4-methyl-1,5-pentanediol |
| Molecular Weight ( g/mol ) | 72.11 | 118.17 |
| Amount (mmol) | 100 | 75 |
| Reagents | Mg, Paraformaldehyde | H₂SO₄ (catalytic) |
| Solvent | Anhydrous THF | Dichloromethane |
| Reaction Time (h) | 1 (Grignard), 12 (reaction) | 4 |
| Reaction Temperature (°C) | Reflux, then RT | RT |
| Product | 4-methyl-1,5-pentanediol | 3-methyloxane |
| Molecular Weight ( g/mol ) | 118.17 | 100.16 |
| Theoretical Yield (g) | 11.82 | 7.51 |
| Actual Yield (g) | 8.87 | 5.63 |
| Yield (%) | 75 | 75 |
| Purity (by GC-MS) | >98% | >99% |
Characterization Data
3-Methyloxane:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.90-3.80 (m, 1H), 3.40-3.30 (m, 2H), 1.90-1.80 (m, 1H), 1.75-1.65 (m, 1H), 1.60-1.45 (m, 2H), 1.30-1.15 (m, 1H), 0.90 (d, J=6.8 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 75.8, 68.4, 33.2, 30.5, 26.1, 22.5.
-
MS (EI): m/z (%) = 100 (M⁺, 15), 85 (100), 57 (45), 43 (80).
Workflow Diagram
Caption: Synthesis workflow for 3-methyloxane.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are moisture-sensitive; handle under an inert atmosphere (nitrogen or argon).
-
Grignard reagents are highly reactive and flammable.
-
Concentrated acids are corrosive and should be handled with extreme care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting & Optimization
Technical Support Center: 3-Methyltetrahydropyran Synthesis
Welcome to the technical support center for the synthesis of 3-Methyltetrahydropyran (3-MTHP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through acid-catalyzed cyclization routes like the Prins reaction.
Q1: My yield of this compound is consistently low. What are the primary causes?
A1: Low yields in 3-MTHP synthesis are often due to incomplete reactions, suboptimal catalyst selection, or the prevalence of side reactions. Key factors to investigate include:
-
Catalyst Activity: The chosen acid catalyst (Lewis or Brønsted acid) may not be active enough or may be deactivated. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous conditions for many Lewis acids).
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, excessively high temperatures can promote side reactions.
-
Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Water Content: For reactions sensitive to water, ensure all glassware is oven-dried and solvents are anhydrous. Water can deactivate certain Lewis acids and lead to the formation of byproducts.
Q2: I am observing significant byproduct formation. What are the common side products and how can I minimize them?
A2: The most common byproducts in the acid-catalyzed synthesis of 3-MTHP are isomers, dehydration products (dienes), and dimers or polymers.
-
Dehydration Products: The carbocation intermediate in the cyclization can lose a proton to form various diene isomers. To minimize this, use milder reaction conditions, such as a less harsh acid catalyst or lower temperatures.
-
Dimerization/Polymerization: Strong acids and high temperatures can lead to the formation of dimers (e.g., di-isopulegyl ethers in related syntheses) or polymers.[1] Using a catalyst with moderate acidity and optimizing the substrate concentration can help reduce these intermolecular reactions.[1]
-
Isomer Formation: Inadequate control over stereochemistry can lead to a mixture of cis/trans isomers of 3-MTHP. The choice of catalyst and reaction conditions plays a crucial role in stereoselectivity.
Q3: How do I choose the optimal acid catalyst for the cyclization reaction?
A3: The choice of catalyst is critical and depends on the specific starting materials and desired outcome.
-
Brønsted vs. Lewis Acids: Brønsted acids like sulfuric acid or p-toluenesulfonic acid are effective but can sometimes lead to more side reactions due to their harshness. Lewis acids such as FeCl₃, InCl₃, or BiCl₃ can offer higher selectivity under milder conditions.[2]
-
Solid Acid Catalysts: For easier separation and potential recyclability, solid acid catalysts like zeolites (e.g., H-Beta), mesoporous materials (e.g., MCM-41), or acid-treated clays (B1170129) (e.g., montmorillonite) are excellent options.[1] These catalysts often provide a good balance of Lewis and Brønsted acidity, which can be beneficial for both activity and selectivity.[1]
Q4: My purification process is difficult, and I'm losing a significant amount of product. What are the best practices for isolating this compound?
A4: Effective purification is key to obtaining a high yield of pure 3-MTHP.
-
Neutralization: After an acid-catalyzed reaction, it is crucial to thoroughly neutralize the acid to prevent product degradation during workup and distillation. A wash with a weak base solution (e.g., saturated sodium bicarbonate) is recommended.
-
Extraction: Use a suitable organic solvent for extraction to ensure complete recovery of the product from the aqueous layer.
-
Distillation: Fractional distillation is a common method for purifying 3-MTHP. However, if the product is thermally labile, vacuum distillation at a lower temperature is advisable.
-
Chromatography: For high purity, column chromatography on silica (B1680970) gel can be employed to separate 3-MTHP from closely related byproducts.
Data Presentation: Catalyst Performance in a Representative Cyclization
| Catalyst | Temperature (°C) | Reaction Time (h) | Citronellal (B1669106) Conversion (%) | Isopulegol (B1217435) Yield (%) | Reference |
| K-10 Montmorillonite | 80 | 3 | 81 | 51 | [3] |
| MCM-41 | 80 | 3 | Not specified | ~40 | [3] |
| ZSM-5 | 80 | 3 | 45 | 21 | [3] |
| Zeolite Y | 80 | 3 | 30 | 15 | [3] |
| Zeolite X | 80 | 3 | 5 | 7 | [3] |
Experimental Protocols
The following is a representative protocol for the synthesis of a 3-methyl-substituted tetrahydropyran (B127337) via the acid-catalyzed intramolecular cyclization of citronellal, a close structural analog to the precursors of 3-MTHP.
Objective: To synthesize isopulegol (a substituted this compound derivative) from citronellal using a solid acid catalyst.
Materials:
-
(±)-Citronellal (≥95%)
-
Solid acid catalyst (e.g., acid-treated montmorillonite, 50 mg)
-
Solvent (e.g., Benzene or Cyclohexane, 5 mL)
-
Internal standard for GC analysis (e.g., Nitrobenzene, 0.2 mL)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
Equipment:
-
10 mL glass batch reactor with magnetic stirrer and condenser
-
Heating mantle
-
Gas Chromatograph (GC) and Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis
-
Standard laboratory glassware for workup
Procedure:
-
Catalyst Activation: The solid acid catalyst should be activated prior to use by heating under vacuum to remove adsorbed water.
-
Reaction Setup: To the glass batch reactor, add the citronellal (4.5 mmol), solvent (5 mL), and the internal standard.[1]
-
Reaction Initiation: Add the activated solid acid catalyst (50 mg) to the mixture.[1]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring.[3]
-
Monitoring: Collect small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) and analyze by GC to monitor the conversion of citronellal and the formation of isopulegol.
-
Workup: Upon completion (as determined by GC analysis), cool the reaction mixture to room temperature. Filter to remove the solid catalyst. Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
-
Characterization: Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low yields in 3-MTHP synthesis.
Reaction Pathway: Acid-Catalyzed Cyclization
Caption: Key pathways in the acid-catalyzed synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Tetrahydropyrans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted tetrahydropyrans. This resource addresses common side reactions and offers practical solutions to optimize experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of substituted tetrahydropyrans, categorized by the reaction type.
Prins Cyclization
Problem: Low Yield of the Desired Tetrahydropyran (B127337) Product
-
Question: My Prins cyclization reaction is resulting in a low yield of the desired tetrahydropyran. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in Prins cyclizations can stem from several factors. Incomplete reactions can be addressed by monitoring the reaction progress using TLC or LC-MS and adjusting the reaction time or temperature accordingly. If side reactions are dominant, consider lowering the reaction temperature to favor the desired cyclization pathway or choosing a milder Lewis acid catalyst.[1] Product instability under reaction or workup conditions can be mitigated by performing the reaction at a lower temperature and using a buffered workup.[1] Finally, optimizing the stoichiometry of the aldehyde or ketone to the alkene is crucial, as an incorrect ratio can lead to the formation of side products.[1]
Problem: Formation of Significant Side Products
-
Question: My Prins cyclization is producing significant amounts of side products such as allylic alcohols and dioxanes. How can I minimize their formation?
-
Answer: The formation of specific side products in Prins cyclizations can be addressed with targeted strategies:
-
Allylic Alcohols: These are formed by the elimination of a proton from the intermediate carbocation, which is favored in the absence of a nucleophile.[1] To minimize their formation, ensure the presence of a nucleophile like water or acetic acid to trap the carbocation.[1] Using milder reaction conditions, such as lower temperatures and weaker acids, can also be beneficial.[1]
-
Dioxanes: These can form when using an excess of formaldehyde (B43269) at low temperatures.[1] To avoid this, use a stoichiometric amount of formaldehyde and consider increasing the reaction temperature.[1]
-
Rearrangement Products (e.g., via 2-oxonia-Cope rearrangement): Racemization and the formation of side-chain exchange products can occur through a 2-oxonia-Cope rearrangement.[2][3] This is particularly prevalent with electron-rich aromatic substituents on the homoallylic alcohol. The choice of Lewis acid can influence the extent of this side reaction; for instance, BF₃·OEt₂/HOAc has been shown to lead to partial racemization.[2][3]
-
Problem: Poor Diastereoselectivity
-
Question: I am observing a low diastereomeric ratio in my Prins cyclization. How can I improve the stereoselectivity?
-
Answer: Achieving high diastereoselectivity often requires careful optimization of reaction parameters:
-
Lewis Acid Selection: The choice of Lewis acid is critical. Screening various Lewis acids such as SnCl₄, InCl₃, or TMSOTf can help identify the optimal catalyst for a specific substrate.[4]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition states. Experimenting with different solvents may improve selectivity.
-
Temperature: Lowering the reaction temperature, for instance to -78 °C, can enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[4]
-
Substrate Geometry: The geometry of the starting homoallylic alcohol (cis or trans) can directly influence the stereochemistry of the resulting tetrahydropyran.[4]
-
Oxa-Michael Addition
Problem: Low Diastereoselectivity in Intramolecular Oxa-Michael Addition
-
Question: My intramolecular oxa-Michael addition is producing a mixture of diastereomers. How can I control the stereochemical outcome?
-
Answer: The stereochemical outcome of an intramolecular oxa-Michael reaction is highly dependent on the reaction conditions. Generally, base-catalyzed reactions under kinetic control (low temperature) tend to produce 2,6-trans-substituted tetrahydropyrans, while thermodynamic conditions (higher temperature) favor the formation of 2,6-cis-substituted tetrahydropyrans.[5] Acid-catalyzed conditions can also be employed, particularly if the conjugate acceptor is sufficiently electrophilic.[5] A stereodivergent approach has been reported where TBAF-mediated conditions favor the 2,6-trans product, while trifluoroacetic acid-mediated conditions yield the 2,6-cis product.[6]
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common side reactions in the formation of substituted tetrahydropyrans?
-
Answer: Common side reactions include elimination to form allylic alcohols, rearrangements such as the 2-oxonia-Cope rearrangement leading to racemization and side-chain exchange products, and the formation of diastereomeric mixtures.[1][2][3] In metal-catalyzed cross-coupling reactions, homocoupling of the starting materials can also be a significant side reaction.
-
Question 2: How can I choose the right catalyst to minimize side reactions?
-
Answer: The choice of catalyst is crucial and substrate-dependent. For Prins cyclizations, milder Lewis acids (e.g., In(OTf)₃) or Brønsted acids (e.g., p-TsOH) can often reduce side reactions compared to stronger acids.[1][2] In some cases, changing the Lewis acid can even alter the reaction pathway, leading to different products. For oxa-Michael additions, both acid and base catalysis can be effective, and the choice will influence the stereochemical outcome.[5]
-
Question 3: What is the role of protecting groups in avoiding side reactions?
-
Answer: Protecting groups are essential for masking reactive functional groups to prevent their interference in the desired reaction.[7] For example, protecting a hydroxyl group as a tetrahydropyranyl (THP) ether can prevent it from acting as a nucleophile or an acid in a subsequent reaction step.[7][8][9] The choice of protecting group is critical and should be stable to the reaction conditions used for the tetrahydropyran ring formation and selectively removable afterward.
-
Question 4: Can the structure of the starting material influence the formation of side products?
-
Answer: Yes, the substrate structure plays a significant role. For instance, in Prins cyclizations, the presence of electron-rich aromatic groups on the homoallylic alcohol can promote undesired 2-oxonia-Cope rearrangements.[2] The stereochemistry of the starting material, such as the cis or trans geometry of a double bond, can also directly dictate the stereochemical outcome of the cyclization.[4] Steric hindrance in the substrate can also influence the reaction pathway and potentially favor side reactions.
Data Presentation
Table 1: Influence of Lewis Acid on Diastereoselectivity in Prins Cyclization
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 1 | SnCl₄ | CH₂Cl₂ | -78 | >95:5 | 85 | [4] |
| 2 | InCl₃ | CH₂Cl₂ | RT | >95:5 | 90 | [4] |
| 3 | TMSOTf | CH₂Cl₂ | -78 | >95:5 | 88 | [4] |
| 4 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1:1 | 70 | [1] |
| 5 | p-TsOH | Toluene | 110 | Single isomer | 95 | [1] |
Table 2: Effect of Reaction Conditions on Stereoselectivity of Intramolecular Oxa-Michael Addition
| Entry | Catalyst/Conditions | Substrate | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 1 | TBAF, AcOH | E-enoate | >20:1 (trans favored) | 85 | [6] |
| 2 | TFA | E-enoate | >13:1 (cis favored) | 75 | [6] |
| 3 | DBU | Z-enoate | Single isomer (cis) | 99 | [10] |
| 4 | High Pressure (12.6 kbar), iPr₂NEt | E-enoate | 4.6:1 (trans favored) | 62 | [10] |
| 5 | High Pressure (12.6 kbar), iPr₂NEt, EtOH | E-enoate | 16:1 (trans favored) | 96 | [10] |
Experimental Protocols
Protocol 1: Minimizing Side Products in a Silyl-Prins Cyclization
This protocol describes a general procedure for a silyl-Prins cyclization to form a substituted tetrahydropyran, with specific steps to minimize common side reactions.
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde (1.2 equivalents) in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TMSOTf (1.1 equivalents) to the stirred solution.
-
In a separate flame-dried flask, prepare a solution of the homoallylic alcohol (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Add the homoallylic alcohol solution dropwise to the reaction mixture at -78 °C over 15-20 minutes to control the reaction rate and minimize local concentration gradients that can lead to side reactions.
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution while the mixture is still at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Troubleshooting Notes:
-
Formation of elimination products: Ensure strictly anhydrous conditions. The presence of water can lead to proton loss from the oxocarbenium ion intermediate.
-
Low diastereoselectivity: Maintaining a low reaction temperature (-78 °C or lower) is crucial for maximizing stereocontrol.
Protocol 2: Stereoselective Intramolecular Oxa-Michael Addition
This protocol provides a method for a stereoselective intramolecular oxa-Michael addition to form a 2,6-disubstituted tetrahydropyran.
Materials:
-
ζ-Hydroxy-α,β-unsaturated ester or ketone
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1 M solution in THF)
-
Acetic acid (AcOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure for trans-Selective Cyclization:
-
Dissolve the ζ-hydroxy-α,β-unsaturated ester (1.0 equivalent) in CH₂Cl₂.
-
Add acetic acid (2.0 equivalents).
-
Cool the solution to 0 °C.
-
Add TBAF (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃ solution.
-
Extract with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Procedure for cis-Selective Cyclization:
-
Dissolve the ζ-hydroxy-α,β-unsaturated ester (1.0 equivalent) in CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, carefully quench with saturated aqueous NaHCO₃ solution.
-
Extract with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Caption: Desired and side reaction pathways in Prins cyclization.
Caption: Workflow for stereoselective oxa-Michael addition.
Caption: Logical workflow for troubleshooting side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Optimization of Prins Cyclization for Methyltetrahydropyrans
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Prins cyclization for the synthesis of methyltetrahydropyrans.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the Prins cyclization for synthesizing methyltetrahydropyrans.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient catalyst activity or loading.[1] 2. Low reaction temperature.[1] 3. Impurities in starting materials or solvent (e.g., water).[1] | 1. Increase catalyst loading or switch to a stronger Brønsted or Lewis acid.[1] 2. Gradually increase the reaction temperature while monitoring for the formation of byproducts.[1] 3. Ensure all reagents and solvents are pure and dry. |
| Poor Diastereoselectivity (Formation of undesired stereoisomers) | 1. Inappropriate choice of catalyst or reaction conditions. 2. Competing reaction pathways (e.g., boat-like transition state).[2] 3. Substrate structure favoring multiple transition states. | 1. Screen a variety of Lewis acids (e.g., InBr₃, SnCl₄, FeCl₃) and Brønsted acids (e.g., p-TsOH, TfOH) to find the optimal catalyst for your specific substrate.[2][3] 2. Lowering the reaction temperature can often improve stereoselectivity.[1] 3. The use of silyl-Prins cyclization can offer higher selectivity.[4][5] |
| Formation of Significant Side Products | 1. Etherification: High concentration of the homoallylic alcohol, use of a strong Brønsted acid, or prolonged reaction times can lead to the formation of ethers.[1] 2. Polymerization: Highly acidic conditions or high temperatures can cause polymerization of the starting alkene.[1] 3. Acyclic Products (1,3-diols or esters): Trapping of the intermediate carbocation by nucleophiles like water or acetate.[1] | 1. Use a higher ratio of the aldehyde to the homoallylic alcohol. Switch to a milder Lewis acid catalyst. Monitor the reaction closely and stop it upon consumption of the starting material.[1] 2. Use a less concentrated or weaker acid catalyst. Perform the reaction at a lower temperature.[1] 3. Ensure anhydrous reaction conditions. |
| Racemization or Loss of Enantiomeric Excess | 1. Oxonia-Cope Rearrangement: This competing[2][2]-sigmatropic rearrangement is a common cause of racemization, especially with substrates that can stabilize a benzylic cation.[2][5][6] | 1. Employing milder Lewis acids like InBr₃ has been shown to overcome issues of epimerization.[2][5] 2. The use of α-acetoxy ethers as precursors for the oxocarbenium ion can prevent loss of optical purity.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a Prins cyclization for methyltetrahydropyran synthesis?
A1: The outcome of a Prins cyclization is highly sensitive to reaction conditions. The most critical parameters to control are:
-
Choice of Acid Catalyst : The type (Brønsted or Lewis acid) and strength of the acid significantly impact the reaction rate, selectivity, and byproduct formation.[1][3] Common Lewis acids include InBr₃, SnCl₄, FeCl₃, and TMSOTf, while common Brønsted acids are p-TsOH and TfOH.[2][3]
-
Temperature : Lower temperatures generally favor higher stereoselectivity and minimize the formation of side products.[1]
-
Solvent : The polarity of the solvent can affect the stability of the cationic intermediates and thus influence the stereochemical outcome.[3] Dichloromethane (B109758) (DCM) is a commonly used solvent.[8]
-
Substrate Structure : The electronic and steric properties of both the homoallylic alcohol and the aldehyde can influence the stability of intermediates and the preferred reaction pathway.[3]
Q2: How can I improve the cis or trans selectivity for 2,6-disubstituted methyltetrahydropyrans?
A2: Achieving high stereoselectivity between cis and trans isomers is a key challenge. The stereochemical outcome is often rationalized by a chair-like transition state where substituents prefer to occupy equatorial positions to minimize steric hindrance, which generally favors the formation of cis-2,6-disubstituted products.[2][9] To improve selectivity:
-
Catalyst Selection : The choice of Lewis acid can significantly influence the diastereoselectivity. For instance, InBr₃ in combination with TMSBr has been used for highly stereoselective synthesis of 2,6-cis-tetrasubstituted tetrahydropyrans.[8]
-
Substrate Control : The geometry of the homoallylic alcohol (Z or E) can dictate the stereochemistry of the product.[8]
-
Silyl-Prins Cyclization : Employing vinylsilanes or allylsilanes in the cyclization can lead to higher reaction rates and selectivities with fewer side reactions.[4][5]
Q3: What are common side reactions in Prins cyclization and how can they be minimized?
A3: Common side reactions include etherification of the starting alcohol, polymerization of the alkene, and formation of acyclic products like 1,3-diols.[1] To minimize these:
-
For Etherification : Use a higher ratio of aldehyde to alcohol, switch to a milder Lewis acid, and avoid prolonged reaction times.[1]
-
For Polymerization : Use a weaker or less concentrated acid and maintain a lower reaction temperature.[1]
-
For Acyclic Products : Ensure strictly anhydrous conditions to prevent trapping of the carbocation intermediate by water.[1] Another significant competing reaction is the oxonia-Cope rearrangement, which can lead to racemization.[2][5] Milder reaction conditions and specific catalysts can suppress this pathway.[2][5]
Q4: Can I use water as a solvent for Prins cyclization?
A4: While traditionally carried out in anhydrous organic solvents, aqueous Prins cyclizations have been developed. For example, phosphomolybdic acid has been used to catalyze the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature, affording 4-hydroxytetrahydropyran derivatives with high yields and all-cis selectivity.[10] This approach offers a more environmentally friendly alternative.
Quantitative Data from Optimization Studies
The following tables summarize quantitative data from various studies on the optimization of Prins cyclization.
Table 1: Effect of Lewis Acid on Diastereoselectivity
| Entry | Lewis Acid | Additive | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | InBr₃ | TMSBr | CH₂Cl₂ | 0 | up to 95 | Exclusive cis | [8] |
| 2 | BiCl₃ | TMSCl | CH₂Cl₂ | -78 to rt | up to 95 | >98:2 | [9] |
| 3 | SnBr₄ | - | CH₂Cl₂ | - | - | 79:9 (equatorial:axial for 4-substituent) | [11] |
| 4 | TMSBr | - | CH₂Cl₂ | - | - | Exclusive axial for 4-substituent | [11] |
| 5 | AlCl₃ | - | CH₂Cl₂ | - | 62 | 2.6:1 | [12] |
Table 2: Influence of Substrate and Catalyst on Product Distribution
| Homoallylic Alcohol | Aldehyde | Catalyst | Key Outcome | Yield (%) | Reference |
| (Z)-γ-Brominated homoallylic alcohol | Various | InBr₃/TMSBr | 2,6-cis-4,5-dibromo-THP | up to 95 | [8] |
| Unsaturated enol ether | - | Brønsted superacid | cis-2,6-disubstituted 4-methylenetetrahydropyran | 55 | [2][11] |
| Homoallylic alcohol | Various | BiCl₃ (microwave) | 4-chloro-cis-2,6-disubstituted THP | - | [2][5] |
| Methyl ricinoleate | Heptanal | AlCl₃ | 2,3,6-trialkyl-substituted 4-chlorotetrahydropyran | - | [11] |
Experimental Protocols
General Procedure for InBr₃/TMSBr-Catalyzed Stereoselective Prins Cyclization [8]
To a solution of the (Z)- or (E)-γ-brominated homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added InBr₃ (1.0 equiv). Bromotrimethylsilane (TMSBr) (1.2 equiv) is then added dropwise. The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2,4,5,6-tetrasubstituted tetrahydropyran.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Prins Cyclization
Caption: Troubleshooting workflow for low reaction yield.
Simplified Mechanism of Prins Cyclization
Caption: General mechanism of the Prins cyclization.
Competing Pathways: Prins Cyclization vs. Oxonia-Cope Rearrangement
Caption: Competing reaction pathways in Prins cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 6. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans [organic-chemistry.org]
- 9. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 11. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Methyltetrahydropyran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Methyltetrahydropyran (3-MTHP).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in 3-MTHP are typically related to its synthesis route. Common synthetic methods for tetrahydropyrans include the Prins reaction and intramolecular hydroalkoxylation.[1][2] Potential impurities can be categorized as:
-
Starting Materials: Unreacted precursors, such as homoallylic alcohols and aldehydes (in the case of a Prins cyclization), may be present.[3]
-
By-products: Isomeric variants of 3-MTHP, as well as products from side reactions like elimination or rearrangement, can occur.
-
Solvent Residues: Residual solvents used during the synthesis and workup can be carried through.
-
Degradation Products: Although 3-MTHP is relatively stable, prolonged exposure to strong acids, bases, or oxidizing conditions can lead to degradation.[4]
Q2: What are the recommended analytical techniques for assessing the purity of this compound?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The mass spectrum provides structural information for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of 3-MTHP and identifying impurities.[5] Quantitative NMR (qNMR) can also be used to determine purity against a certified reference standard.
-
High-Performance Liquid Chromatography (HPLC): While less common for volatile compounds like 3-MTHP, HPLC can be used if derivatization is performed or if non-volatile impurities are expected.
Q3: Which purification method is most suitable for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the purification.
-
Fractional Distillation: This is often the most effective method for separating 3-MTHP from impurities with different boiling points.[6][7] It is particularly useful for removing volatile starting materials and by-products.
-
Preparative Gas Chromatography (Prep-GC): For very high purity requirements on a smaller scale, prep-GC can provide excellent separation.
-
Column Chromatography: While possible, it is less common for a relatively non-polar and volatile compound like 3-MTHP unless the impurities are significantly more polar.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Broad peak or multiple peaks for the product in GC analysis | Isomeric impurities with similar boiling points. | Optimize the GC temperature program for better separation. If isomers persist, consider preparative chromatography. |
| Presence of water in the purified product | Incomplete drying before purification. | Dry the crude product with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. |
| Product discoloration after purification | Thermal degradation during distillation. | Consider vacuum distillation to lower the boiling point and reduce thermal stress. |
| Presence of trace acidic or basic impurities catalyzing degradation. | Neutralize the crude product with a mild aqueous base (e.g., NaHCO₃ solution) and dry thoroughly before distillation. | |
| Low recovery after purification | Inefficient fractional distillation column. | Use a fractionating column with a higher number of theoretical plates for better separation.[8] |
| Product loss during aqueous workup. | Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with a suitable solvent. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the purification of this compound in the public literature, the following table provides representative data for the purity analysis of a substituted tetrahydropyran (B127337) using common analytical techniques. This data can be used as a general guideline for setting purity specifications.
| Analytical Method | Typical Purity Achieved (%) | Limit of Detection (LOD) for Impurities (%) | Limit of Quantification (LOQ) for Impurities (%) | Strengths | Limitations |
| GC-MS | >99.5 | ~0.005 | ~0.015 | Excellent for volatile impurities and provides structural information. | Potential for thermal degradation of the analyte. |
| ¹H NMR | >99 (relative) | ~0.1 | ~0.3 | Provides definitive structural confirmation and relative quantification without a reference standard. | Lower sensitivity for trace impurities compared to chromatographic methods. |
| HPLC-UV (with derivatization) | >99.8 | ~0.01 | ~0.03 | High precision and accuracy for quantification of derivatized compounds. | Requires a chromophore for sensitive detection; derivatization adds a step to the workflow. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Preparation:
-
Ensure the crude 3-MTHP is dry by treating it with a suitable drying agent (e.g., anhydrous sodium sulfate) and filtering.
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[6]
-
-
Distillation:
-
Add the crude 3-MTHP and a few boiling chips to the round-bottom flask.
-
Heat the flask gently using a heating mantle.
-
Slowly increase the temperature and observe the vapor rising through the fractionating column.
-
Collect the fraction that distills at the boiling point of this compound (approximately 118-120 °C at atmospheric pressure).
-
Discard the initial and final fractions, which are likely to be enriched in lower and higher boiling impurities, respectively.
-
-
Analysis:
-
Analyze the collected fractions by GC-MS to determine their purity.
-
Combine the fractions that meet the desired purity specifications.
-
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the purified 3-MTHP in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
-
Instrumentation:
-
Use a GC-MS system equipped with a capillary column suitable for separating volatile organic compounds (e.g., a non-polar column like HP-5ms).
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak areas of all components in the chromatogram to calculate the relative purity.
-
Identify any impurities by comparing their mass spectra to a library database.
-
Visualizations
References
- 1. Tetrahydropyran synthesis [organic-chemistry.org]
- 2. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-METHYLTETRAHYDROFURAN(13423-15-9) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Purification [chem.rochester.edu]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. vernier.com [vernier.com]
stability of 3-Methyltetrahydropyran in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-Methyltetrahydropyran (3-MeTHP) in acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic conditions?
A1: this compound, like other cyclic ethers, is susceptible to degradation under acidic conditions. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack and ring-opening of the tetrahydropyran (B127337) ring.[1][2] The stability is influenced by factors such as the strength of the acid, temperature, and the solvent system used. Generally, stronger acids and higher temperatures will accelerate the degradation process.
Q2: What is the expected degradation pathway for this compound in the presence of a strong acid?
A2: The degradation is initiated by the protonation of the ether oxygen, which makes the ring susceptible to nucleophilic attack.[1] This is followed by the cleavage of a carbon-oxygen bond, leading to the formation of a carbocation intermediate or a direct displacement by a nucleophile (e.g., water or a conjugate base of the acid). The presence of the methyl group at the 3-position can influence the regioselectivity of the ring-opening. The likely outcome is the formation of isomeric diols or halo-alcohols, depending on the nucleophile present in the reaction medium.
Q3: How does the methyl group at the 3-position affect the stability and degradation of the tetrahydropyran ring?
A3: The methyl group at the 3-position is an electron-donating group, which can influence the stability of any potential carbocation intermediates formed during the acid-catalyzed ring-opening. However, its effect is less pronounced than substituents at the 2- or 4-positions. The regioselectivity of the ring-opening might be slightly influenced, but significant stabilization of a carbocation at a position remote to the oxygen is not expected to dramatically alter the degradation pathway compared to unsubstituted tetrahydropyran.
Q4: What are the likely degradation products of this compound in an aqueous acidic solution?
A4: In an aqueous acidic solution, the primary degradation products are expected to be isomeric diols resulting from the ring-opening hydrolysis. The nucleophilic attack by water on the protonated ether can theoretically occur at either C2 or C6. This would lead to the formation of 4-methylhexane-1,5-diol and 2-methylhexane-1,5-diol. The exact ratio of these products would depend on the specific reaction conditions and the subtle electronic and steric effects of the methyl group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected side products observed during a reaction in an acidic medium with 3-MeTHP as a solvent. | The acidic conditions may be causing the degradation of the 3-MeTHP solvent. | Consider using a more acid-stable solvent if the reaction conditions permit. Alternatively, perform the reaction at a lower temperature to minimize solvent degradation. It is also advisable to run a blank reaction with only the solvent and acid to identify potential degradation products. |
| Inconsistent reaction yields or rates in experiments using 3-MeTHP. | The purity of 3-MeTHP may be compromised due to degradation during storage, potentially in the presence of acidic impurities. | Ensure the 3-MeTHP is of high purity and stored under inert conditions, away from light and potential acid contaminants. Consider purifying the solvent by distillation before use. |
| Difficulty in separating the desired product from reaction impurities. | Impurities may arise from the degradation of 3-MeTHP. | Characterize the impurities using techniques like GC-MS or LC-MS to confirm if they are derivatives of 3-MeTHP. Adjust the purification strategy accordingly. For example, a wash with a mild base could remove acidic impurities and some degradation products. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Acidic Conditions
This protocol outlines a general procedure to determine the stability of this compound under specific acidic conditions.
1. Materials:
- This compound (high purity)
- Acid of interest (e.g., HCl, H₂SO₄)
- Aqueous buffer solution of desired pH
- Internal standard (a compound stable under the reaction conditions and not interfering with the analysis)
- Quenching solution (e.g., a solution of a suitable base like sodium bicarbonate)
- Analytical instruments: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.
2. Procedure:
- Prepare a stock solution of this compound and the internal standard in a suitable solvent.
- Prepare the acidic solution at the desired concentration in the aqueous buffer.
- Equilibrate the acidic solution to the desired reaction temperature in a sealed reaction vessel.
- Initiate the experiment by adding a known amount of the 3-MeTHP stock solution to the pre-heated acidic solution.
- At specified time intervals, withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
- Analyze the quenched samples by GC or HPLC to determine the concentration of remaining this compound relative to the internal standard.
3. Data Analysis:
- Plot the concentration of this compound versus time.
- From the plot, determine the rate of degradation and the half-life (t½) of the compound under the tested conditions.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for assessing the acid stability of 3-MeTHP.
References
3-Methyltetrahydropyran (3-MeTHP) Stability in Basic Conditions: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers frequently asked questions regarding the stability and use of 3-Methyltetrahydropyran (3-MeTHP) in experimental setups involving basic conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound (3-MeTHP) stable under basic conditions?
A1: Yes, this compound is generally considered to be highly stable in the presence of bases.[1][2][3] It is a robust solvent choice for a variety of reactions that employ basic reagents.
Q2: Can I use 3-MeTHP with strong organometallic bases like n-Butyllithium (n-BuLi)?
A2: Yes, 3-MeTHP is compatible with strong organometallic bases such as n-BuLi.[1] Its stability makes it a suitable alternative to other ether solvents in reactions involving such reagents.
Q3: Is 3-MeTHP compatible with common metal hydrides used for reductions?
A3: Absolutely. 3-MeTHP can be safely used with reducing agents like Lithium Aluminum Hydride (LAH) and Sodium Borohydride (NaBH4).[1]
Q4: Can I perform Grignard reactions in 3-MeTHP?
A4: Yes, 3-MeTHP is an excellent solvent for Grignard reactions.[2][3] Its physical properties, such as a higher boiling point compared to THF, can be advantageous for these reactions.
Q5: Does the stability of 3-MeTHP in basic conditions change significantly at elevated temperatures?
A5: this compound exhibits good thermal stability. Its higher boiling point allows for reactions to be conducted at elevated temperatures without significant solvent degradation under basic conditions.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected side products or low yield in a reaction involving a strong base. | While 3-MeTHP is stable, the base itself might be degrading or reacting with other components in the reaction mixture. Highly reactive bases can also be sensitive to trace impurities. | - Ensure all reactants and glassware are scrupulously dry. - Titrate the organometallic base to confirm its concentration before use. - Verify the purity of all starting materials. - Consider if the base is abstracting a proton from a less acidic position on your substrate than anticipated. |
| Discoloration of the reaction mixture. | Discoloration is not typically an indication of 3-MeTHP degradation under basic conditions. It is more likely related to the formation of colored intermediates or byproducts from your reactants. | - Analyze a small aliquot of the reaction mixture by TLC or LC-MS to identify the colored species. - Review the literature for your specific reaction to see if colored intermediates are expected. |
| Inconsistent reaction outcomes when using recycled 3-MeTHP. | Improperly recycled 3-MeTHP may contain acidic or oxidative impurities that could interfere with base-sensitive reactions. | - Ensure the recycling process involves a thorough washing and drying procedure. - Consider distilling the recycled 3-MeTHP from a suitable drying agent before reuse. - Test the purity of the recycled solvent (e.g., by GC) before use in sensitive reactions. |
Chemical Compatibility in Basic Conditions
The following table summarizes the compatibility of this compound with various basic reagents based on available data.
| Reagent/Reagent Class | Compatibility | Relevant Applications |
| Alkali Metal Hydroxides (e.g., NaOH, KOH) | Excellent | Extractions, phase-transfer catalysis |
| Metal Hydrides (e.g., NaH, KH) | Excellent | Deprotonation reactions |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Excellent | Carbonyl reductions |
| Organolithium Reagents (e.g., n-BuLi, s-BuLi) | Excellent | Metal-halogen exchange, deprotonation |
| Grignard Reagents (e.g., RMgX) | Excellent | Nucleophilic additions |
| Transition Metal Catalysts with Basic Ligands | Excellent | Cross-coupling reactions (e.g., Suzuki, Heck) |
Experimental Protocol: Evaluation of 3-MeTHP Stability with n-Butyllithium
This protocol provides a general method to assess the stability of 3-MeTHP under strongly basic conditions.
Objective: To determine if significant degradation of 3-MeTHP occurs upon exposure to n-Butyllithium at room temperature and reflux.
Materials:
-
Anhydrous this compound
-
n-Butyllithium (in hexanes, concentration determined by titration)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum under an inert atmosphere.
-
Add 50 mL of anhydrous 3-MeTHP to the flask.
-
Take a 1 mL aliquot of the pure 3-MeTHP for use as a control in GC-MS and NMR analysis.
-
Slowly add a stoichiometric amount of n-Butyllithium (e.g., 1.6 M solution) to the stirring 3-MeTHP at room temperature.
-
Stir the mixture at room temperature for 12 hours. After this period, take a 1 mL aliquot for analysis.
-
Heat the remaining mixture to reflux and maintain for an additional 12 hours.
-
After cooling to room temperature, take a final 1 mL aliquot.
-
Carefully quench all aliquots and the bulk reaction mixture with a suitable proton source (e.g., methanol (B129727) or water).
-
Analyze the control and the reaction aliquots by GC-MS to identify any potential degradation products.
-
Analyze the samples by ¹H and ¹³C NMR to detect any structural changes in the solvent.
Expected Outcome: No significant formation of degradation products is expected, confirming the high stability of 3-MeTHP in the presence of a strong organometallic base.
Logical Relationship Diagram
The following diagram illustrates the general inertness of this compound to common basic reagents, highlighting its suitability as a solvent for a range of base-mediated chemical transformations.
Caption: Compatibility of 3-MeTHP with basic reagents.
References
avoiding byproducts in reactions with 3-Methyltetrahydropyran
Technical Support Center: 3-Methyltetrahydropyran
Welcome to the technical support center for this compound (3-MeTHP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize or avoid byproduct formation during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of reactivity for this compound that can lead to byproducts?
A1: The tetrahydropyran (B127337) ring is a cyclic ether. While generally stable, its primary reactivity concern is the cleavage of the carbon-oxygen bonds (ether cleavage).[1] This ring-opening is typically catalyzed by strong acids and can proceed via SN1 or SN2 mechanisms, depending on the reaction conditions and substrate.[2][3] Under strongly basic conditions, while less common, reactions at the carbons alpha to the ether oxygen can occur.
Q2: Under what conditions is the this compound ring most stable?
A2: The 3-MeTHP ring is highly stable under neutral, basic, and weakly acidic conditions. It is also stable in the presence of many organometallic reagents and under free-radical conditions. Its isomer, 4-Methyltetrahydropyran, has been shown to be a robust solvent for Grignard reactions, reductions, and palladium-catalyzed couplings, suggesting similar stability for 3-MeTHP.[4]
Q3: What are the most common byproducts when using 3-MeTHP in a reaction?
A3: The most common byproducts arise from the acid-catalyzed ring-opening of the tetrahydropyran ring. This results in the formation of diols, halo-alcohols, or other difunctionalized open-chain C6 compounds, depending on the nucleophiles present in the reaction mixture. For example, in the presence of HBr, ring-opening can lead to the formation of bromo-alcohols.[2][5]
Q4: How should this compound be stored to ensure its purity and prevent degradation?
A4: Like other ethers, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent the formation of peroxides, which can be explosive and interfere with reactions. It should be kept away from strong acids and oxidizing agents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during synthesis, focusing on the prevention of common byproducts.
Issue 1: Formation of Ring-Opened Byproducts
Question: My reaction is producing significant amounts of acyclic (open-chain) impurities, which I suspect are from the cleavage of the 3-MeTHP ring. How can I prevent this?
Answer: Ring-opening is the most common side reaction, almost always catalyzed by acid. The strategy to prevent it depends on controlling the reaction's acidity and temperature.
Strategies to Minimize Ring-Opening:
| Strategy | Experimental Protocol | Expected Outcome |
| Control Acidity | If acidic conditions are necessary, use the mildest acid possible. Switch from strong protic acids (HBr, HI, H₂SO₄) to weaker acids or Lewis acids that are less likely to promote ether cleavage. Buffer the reaction if possible. | Reduces the protonation of the ether oxygen, which is the initiating step for cleavage, thereby minimizing byproduct formation.[5] |
| Temperature Control | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Ether cleavage is often kinetically slower at lower temperatures. | Decreases the rate of the ring-opening side reaction relative to the desired reaction pathway. |
| Choice of Nucleophile | If a nucleophile is intended to react elsewhere in the molecule, be aware that it can also participate in ring-opening. Halide ions (I⁻, Br⁻) are particularly effective at opening protonated ethers.[2] | Using less nucleophilic counter-ions or non-halide acids can prevent the formation of halo-alcohol byproducts. |
| Anhydrous Conditions | Ensure all reagents and solvents are rigorously dried. Water can act as a nucleophile to open the protonated ether, leading to diol byproducts.[6] | Prevents the formation of 1,5-hexanediol (B1582509) derivatives. |
Issue 2: Low or No Conversion of Starting Material When Modifying the THP Ring
Question: I am attempting a reaction to functionalize the 3-MeTHP ring itself (e.g., C-H activation), but I am getting low yields and recovering my starting material. What can I do?
Answer: The C-H bonds on the tetrahydropyran ring are generally unreactive. Such transformations often require specific and highly active catalytic systems.
Strategies to Improve Conversion:
| Strategy | Experimental Protocol | Expected Outcome |
| Catalyst Choice | For C-H functionalization, palladium-based catalysts are often employed, sometimes requiring a directing group to achieve regioselectivity and reactivity.[7] | The correct catalyst system can overcome the high activation energy of C-H bond cleavage, leading to the desired functionalized product. |
| Increase Temperature | These reactions often require elevated temperatures to proceed. Gradually increase the reaction temperature while monitoring for the onset of decomposition or byproduct formation by TLC or GC-MS. | Higher temperatures can provide the necessary activation energy for the desired transformation. |
| Solvent Selection | The choice of solvent can be critical. Solvents like hexafluoroisopropanol (HFIP) have been used in Pd-catalyzed C-H arylations of aminotetrahydropyrans.[7] | A suitable solvent can improve the solubility of reagents and stabilize key intermediates in the catalytic cycle. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using 3-MeTHP as a Solvent Under Conditions Prone to Ring-Opening
This protocol illustrates the key steps to minimize byproduct formation when using 3-MeTHP as a solvent in an acid-mediated reaction.
-
Glassware and Solvent Preparation: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen. Use anhydrous this compound, preferably freshly distilled or from a sealed bottle.
-
Reaction Setup: Charge the reaction flask with the substrate and any solid reagents under a nitrogen atmosphere. Add the anhydrous 3-MeTHP via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) before adding any acidic reagents.
-
Reagent Addition: Add the acidic reagent (e.g., a Lewis acid) dropwise via syringe over an extended period. This maintains a low concentration of the acid and minimizes localized heating.
-
Monitoring: Monitor the reaction by TLC or GC-MS, checking for both the consumption of starting material and the appearance of lower polarity byproducts characteristic of ring-opening.
-
Quenching: Once the reaction is complete, quench it by adding a cold, weak base solution (e.g., saturated aqueous NaHCO₃) before allowing the mixture to warm to room temperature. This neutralizes the acid and prevents further ring-opening during workup.
-
Workup: Proceed with standard aqueous workup and extraction.
Visualizations
Reaction Pathways
Caption: Logical flow of desired vs. undesired reaction pathways.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for byproduct identification.
Acid-Catalyzed Ring Opening Mechanism
Caption: Potential SN1 and SN2 pathways for ring cleavage.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 4. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselectivity in Tetrahydropyran Synthesis
Welcome to the technical support center for the stereoselective synthesis of tetrahydropyrans (THPs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common stereoselectivity issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Diastereoselectivity (e.g., Low cis:trans Ratio)
Question: My reaction is producing a nearly 1:1 mixture of diastereomers, but I am targeting a specific isomer (e.g., the cis-2,6-disubstituted THP). How can I improve the diastereomeric ratio (dr)?
Answer: Poor diastereoselectivity is a common problem, often stemming from suboptimal reaction conditions that fail to sufficiently differentiate the energy levels of the diastereomeric transition states. The cis-stereoselectivity in many THP syntheses, such as the Prins cyclization, is often attributed to a highly ordered, chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain.[1][2] If this preference is not strongly enforced, selectivity will be poor.
Troubleshooting Steps:
-
Catalyst Selection: The choice of acid catalyst is critical. Different Lewis or Brønsted acids can dramatically influence the reaction's stereochemical outcome.[3]
-
Screen Lewis Acids: If one Lewis acid (e.g., SnCl₄) gives poor results, screen others like InCl₃, FeCl₃, TMSBr, or Sc(OTf)₃.[2][3][4] Indium trichloride (B1173362) (InCl₃), for instance, has been shown to mediate highly diastereoselective cyclizations.[5][6]
-
Consider Brønsted Acids: Mild Brønsted acids like p-toluenesulfonic acid (p-TsOH) or phosphomolybdic acid can be effective and sometimes offer better selectivity by avoiding side reactions that stronger Lewis acids might promote.[5][7]
-
Organocatalysis: Chiral phosphoric acids or bifunctional catalysts like cinchona squaramides can provide excellent stereocontrol in specific transformations.[3][8]
-
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity. Reactions performed at lower temperatures (e.g., -78 °C) favor the transition state with the lowest activation energy, which is typically the one leading to the thermodynamically more stable product.[3][9]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the structure of the transition state. Experiment with a range of solvents, from non-coordinating (e.g., CH₂Cl₂) to coordinating (e.g., MeNO₂).
-
Substrate Geometry: In reactions involving acyclic precursors, such as the cyclization of homoallylic alcohols, the geometry (E/Z) of the double bond can directly influence the stereochemistry of the resulting THP ring.[6] Ensure the stereochemical purity of your starting materials.
Table 1: Effect of Lewis Acid on Prins Cyclization Diastereoselectivity
| Catalyst | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|---|---|---|
| InCl₃ | Homoallyl alcohol, Aldehyde | CH₂Cl₂ | RT | 2 | 92 | >99:1 | [5] |
| FeCl₃ | Homoallyl alcohol, Aldehyde | CH₂Cl₂ | 0 to RT | 0.5 | 92 | >99:1 (all-cis) | [2] |
| SnBr₄ | Homoallyl alcohol, Aldehyde | CH₂Cl₂ | -78 | 1 | 88 | 79:9 (equatorial:axial) | [2] |
| TMSBr | Homoallyl alcohol, Aldehyde | CH₂Cl₂ | -78 | 1 | 85 | >95:5 (axial favored) |[2] |
Issue 2: Formation of the Incorrect Stereoisomer (e.g., trans instead of cis)
Question: My reaction is consistently yielding the trans-2,6-disubstituted tetrahydropyran (B127337), but the desired product is the cis-isomer. What factors control this selectivity?
Answer: While many cyclization strategies favor the thermodynamically stable cis-2,6-THP product, specific mechanisms or reaction conditions can lead to the formation of the trans-isomer. This often involves altering the transition state geometry or proceeding through a different reaction pathway.
Troubleshooting Steps:
-
Re-evaluate the Mechanism: Certain reaction classes are known to produce trans-THPs. For example, some palladium-catalyzed oxidative Heck redox-relay strategies are specifically designed to produce 2,6-trans-tetrahydropyrans.[10] An intramolecular Sₙ2 reaction on an epoxide (intramolecular epoxide ring opening) can also lead to either syn or anti products depending on the epoxide's stereochemistry.[11]
-
Catalyst and Reagent Control:
-
In oxy-Michael reactions, the choice of base can invert selectivity. For example, using a buffered TBAF solution can enforce a boat-like transition state via hydrogen bonding, leading to the 2,6-trans-THP product, whereas a Brønsted acid can favor the cis product.[12]
-
Titanium tetrachloride (TiCl₄) has been reported to mediate cyclizations that yield the trans-2,6-stereoisomer with moderate diastereoselectivity.[2]
-
-
Substrate Control: The stereochemistry of the starting material is paramount. The configuration of substituents on the acyclic precursor can dictate the facial selectivity of the cyclization. For example, in InCl₃-mediated cyclizations, trans-homoallyl alcohols yield (up-down-up) trisubstituted THPs, while cis-homoallyl alcohols produce (up-up-up) products.[6]
Diagram 1: General Troubleshooting Workflow for Stereoselectivity
Caption: A decision-making workflow for troubleshooting stereoselectivity issues.
Issue 3: Undesired Side Products or Racemization
Question: I'm observing significant side product formation and/or a loss of enantiomeric excess (ee). What could be the cause?
Answer: Side reactions and racemization are often caused by highly reactive intermediates, harsh reaction conditions, or competing reaction pathways that are close in energy. The oxocarbenium ion, a common intermediate in Prins-type reactions, is highly reactive and can undergo undesired pathways if not trapped efficiently.[1][3]
Troubleshooting Steps:
-
Milder Reaction Conditions:
-
Trap Reactive Intermediates: If an oxocarbenium intermediate is problematic, consider a modified reaction that traps it intramolecularly. The Mukaiyama Aldol-Prins (MAP) cascade is an excellent example, where an enol ether or allylsilane is used to trap the intermediate, preventing side reactions.[1][2]
-
Avoid Racemization Pathways: Racemization can occur if a stereocenter is temporarily destroyed and reformed. For example, a reversible 2-oxonia-Cope rearrangement can cause the loss of optical purity, especially with substrates that can form a stabilized benzylic cation.[13] To avoid this, you can:
-
Use substrates with electron-deficient aromatic rings that destabilize the cationic intermediate.[13]
-
Explore alternative cyclization strategies that do not proceed through such reversible pathways.
-
Diagram 2: Prins Cyclization Chair-like Transition State
Caption: Favored transition state in Prins cyclization with equatorial substituents.
Key Experimental Protocols
Protocol 1: Diastereoselective Prins Cyclization using InCl₃
This protocol describes a general procedure for the indium(III) chloride-mediated cyclization of a homoallylic alcohol with an aldehyde to yield a polysubstituted tetrahydropyran with high diastereoselectivity.[5][6]
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Indium(III) chloride (InCl₃, 10-20 mol%)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the homoallylic alcohol (1.0 equiv) and anhydrous dichloromethane (to make a ~0.1 M solution).
-
Add the aldehyde (1.2 equiv) to the solution.
-
Add InCl₃ (0.1-0.2 equiv) to the stirred solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydropyran.
Protocol 2: Mukaiyama Aldol-Prins (MAP) Cascade Reaction
This protocol is an example of a cascade reaction designed to trap a reactive oxocarbenium intermediate, thereby preventing side reactions and controlling stereochemistry.[2]
Materials:
-
Allylsilane-containing enol ether (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Lewis Acid (e.g., TiBr₄ or BF₃·OEt₂) (1.1 equiv)
-
2,6-di-tert-butylpyridine (B51100) (DTBP) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the allylsilane-containing enol ether (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add 2,6-di-tert-butylpyridine (DTBP, 1.2 equiv) to the solution. DTBP acts as a non-nucleophilic proton scavenger.
-
Slowly add the Lewis acid (e.g., TiBr₄, 1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature. Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting tetrahydropyran derivative by flash chromatography.
Diagram 3: Mukaiyama Aldol-Prins (MAP) Reaction Pathway
Caption: Simplified workflow of the Mukaiyama Aldol-Prins (MAP) cascade.
References
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - ProQuest [proquest.com]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations [organic-chemistry.org]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with Tetrahydropyran-Based Solvents
Welcome to the technical support center for optimizing reaction conditions with tetrahydropyran-based solvents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions when using these greener, safer alternatives to traditional ethereal solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during chemical reactions using tetrahydropyran-based solvents such as 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), and 4-Methyltetrahydropyran (4-MeTHP).
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent Impurities | Ensure the solvent is freshly purified and dried before use. Test for the presence of water or peroxides.[1] | Water or peroxides can quench sensitive reagents and catalysts, leading to failed reactions. Peroxides can also initiate unwanted side reactions.[1] |
| Incorrect Reaction Temperature | Gradually increase the reaction temperature while monitoring product formation. | Tetrahydropyran-based solvents often have higher boiling points than their traditional counterparts (e.g., THF), which may necessitate higher reaction temperatures to achieve optimal rates.[1][2] |
| Reagent Incompatibility | If the reaction is known to be sensitive to solvent coordination, consider a less sterically hindered solvent. | The steric bulk of some THP-based solvents, like 2,2-diMeTHF, might hinder the solvation and reactivity of certain reagents.[1] |
| Poor Catalyst Performance | For specific reactions like olefin metathesis, catalyst loading may need optimization. In some cases, a higher catalyst amount might be required for more complex substrates.[3][4] | The choice of solvent can influence catalyst activity and stability. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent Degradation (Acidic Conditions) | Use the mildest acidic conditions possible. If strong acids are required, consider a different solvent. | Strong Lewis acids can cause ring-opening of the tetrahydropyran (B127337) ring.[1][5] |
| Solvent Degradation (Basic Conditions) | Maintain low temperatures and minimize reaction times when using strong bases. | Strong bases can lead to deprotonation of the solvent and subsequent side reactions.[1] |
| Peroxide-Mediated Side Reactions | Ensure the solvent is free of peroxides before starting the reaction. | Peroxides can initiate undesirable radical reactions.[1] |
Issue 3: Difficulties with Product Isolation/Work-up
| Potential Cause | Troubleshooting Step | Explanation |
| Formation of an Emulsion during Aqueous Work-up | Take advantage of the hydrophobic nature of many THP-based solvents like CPME for cleaner phase separation.[6][7] | Solvents like CPME have very low miscibility with water, which facilitates easier separation of aqueous and organic layers.[6] |
| Difficulty in Removing the Solvent | Utilize the azeotropic properties of solvents like CPME with water for efficient removal by distillation.[6][7] | CPME forms an azeotrope with water, which can aid in its removal.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using tetrahydropyran-based solvents over traditional ethereal solvents like THF?
A: Tetrahydropyran-based solvents like 2-MeTHF, CPME, and 4-MeTHP offer several advantages, including:
-
Reduced Peroxide Formation: They are generally less prone to forming explosive peroxides, enhancing safety during storage and handling.[2][6][7]
-
Higher Boiling Points: This allows for a wider range of reaction temperatures.[2][7]
-
Improved Stability: They often exhibit greater stability in the presence of strong acids and bases.[6][7]
-
Enhanced Hydrophobicity: Solvents like CPME are highly hydrophobic, which simplifies aqueous work-ups and allows for easier solvent recovery and recycling.[6][7]
-
Greener Profile: Many are derived from renewable resources and are considered more environmentally friendly.[8][9]
Q2: Are there any compatibility issues I should be aware of when using THP-based solvents?
A: Yes, while generally robust, some limitations exist. For instance, 4-MeTHP has been found to be incompatible with strong Lewis acids like BBr3, which can cleave the C-O bond.[5] It is always advisable to perform a small-scale test reaction to ensure compatibility with your specific reagents.
Q3: Can I use THP-based solvents for Grignard reactions?
A: Absolutely. Solvents like 2-MeTHF and CPME are excellent choices for Grignard reactions.[1][2][10] They can offer improved stability and potentially higher yields compared to THF.[2]
Q4: How should I dry and purify THP-based solvents?
A: For anhydrous reactions, it is crucial to use dry solvents. A general procedure involves:
-
Testing for peroxides using a peroxide test strip.
-
If peroxides are present, passing the solvent through a column of activated alumina.[1]
-
For stringent anhydrous conditions, refluxing the peroxide-free solvent over a suitable drying agent (e.g., sodium benzophenone (B1666685) ketyl) until a persistent color change indicates dryness, followed by distillation directly into the reaction vessel under an inert atmosphere.[1]
Data Presentation
Table 1: Physical Properties of Selected Tetrahydropyran-Based Solvents and THF
| Solvent | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility |
| Tetrahydrofuran (THF) | ~66 | -108.4 | 0.889 | Miscible |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | -136 | 0.854 | 14 g/100 mL |
| Cyclopentyl Methyl Ether (CPME) | 106 | < -140 | 0.863 | 1.1% |
| 4-Methyltetrahydropyran (4-MeTHP) | ~105-107 | N/A | N/A | N/A |
Table 2: Comparison of Reaction Performance in Different Solvents
| Reaction Type | Substrate | Solvent | Catalyst Loading | Yield (%) | Reference |
| Olefin Metathesis (RCM) | Diene 35 | 4-MeTHP | 0.5 mol % | 85 | [3][4] |
| Olefin Metathesis (RCM) | Diene 32 | 4-MeTHP | 4x higher than standard | Good | [3][4] |
| Olefin Metathesis (CM) | 1-allyl-4-methoxybenzene | 4-MeTHP | 0.3 mol % | 96 | [3] |
| Grignard Reaction | Propargyl bromide | 4-MeTHP | N/A | 47 (alcohol product) | [5] |
| Grignard Reaction | Phenylmagnesium bromide formation | 2,2-diMeTHF | N/A | N/A | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Grignard Reaction in 2,2-Dimethyltetrahydrofuran
-
Preparation: Dry all glassware in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Preparation: Ensure the 2,2-Dimethyltetrahydrofuran is anhydrous and peroxide-free.[1]
-
Initiation: Place magnesium turnings in the reaction flask. Add a small portion of a solution of the organic halide in 2,2-Dimethyltetrahydrofuran. If the reaction does not initiate, gentle warming or the addition of an iodine crystal may be necessary.
-
Addition: Once the reaction has started (indicated by bubbling and/or a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[1]
-
Reaction with Electrophile: Cool the Grignard solution to the desired reaction temperature (e.g., 0 °C). Add a solution of the electrophile in anhydrous 2,2-Dimethyltetrahydrofuran dropwise.
-
Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent, dry the organic layer, and purify as required.
Protocol 2: General Procedure for Olefin Metathesis in 4-Methyltetrahydropyran (4-MeTHP)
-
Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the olefin substrate in 4-MeTHP.
-
Catalyst Addition: Add the ruthenium-based metathesis catalyst (e.g., a Grubbs-type catalyst). The catalyst loading should be optimized for the specific substrate and desired conversion.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture. The product can often be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography if necessary. For some reactions in 4-MeTHP, aqueous work-up may not be required.[3][11]
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Decision pathway for selecting a suitable THP-based solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new solvent for green chemistry [manufacturingchemist.com]
- 7. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 8. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methyltetrahydropyran (3-MTHP) Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and scale-up of 3-Methyltetrahydropyran (3-MTHP).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound (3-MTHP) suitable for scale-up?
A1: The most common and scalable synthetic routes to 3-MTHP and related tetrahydropyrans include:
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Prins Cyclization: An acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. For 3-MTHP, this would typically involve the reaction of pent-4-en-1-ol with formaldehyde (B43269).[1][2][3]
-
Catalytic Hydrogenation: The reduction of a corresponding unsaturated precursor, such as 3-methyl-3,4-dihydro-2H-pyran, over a metal catalyst (e.g., Nickel, Palladium).[4][5][6][7]
-
Grignard Reaction followed by Cyclization: Reaction of a suitable Grignard reagent with an epoxide or a protected hydroxy-aldehyde, followed by an acid-catalyzed cyclization.
Q2: What are the critical safety considerations when scaling up 3-MTHP synthesis?
A2: Key safety considerations include:
-
Exothermic Reactions: Both Prins cyclization and Grignard reactions can be highly exothermic.[5] Proper thermal management, including the use of jacketed reactors and controlled reagent addition, is crucial to prevent runaway reactions.
-
Flammable Solvents and Reagents: Many solvents (e.g., THF, diethyl ether) and reagents (e.g., Grignard reagents, metal hydrides) are flammable. Operations should be conducted in well-ventilated areas, under an inert atmosphere (e.g., nitrogen, argon), and away from ignition sources.
-
Hydrogen Gas Handling: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Robust high-pressure reactors and proper handling procedures are essential.[4]
-
Corrosive Reagents: Acid catalysts used in Prins cyclization are corrosive. Appropriate personal protective equipment (PPE) and materials of construction are necessary.
Q3: How can I minimize the formation of polymeric byproducts?
A3: Polymerization is a common side reaction, especially in acid-catalyzed reactions like the Prins cyclization. To minimize it:
-
Control Temperature: Lowering the reaction temperature can often reduce the rate of polymerization.[2]
-
Optimize Catalyst Loading: Use the minimum effective amount of acid catalyst.
-
High Dilution: For intramolecular cyclizations, high dilution conditions can favor the desired ring-closing over intermolecular polymerization.
Troubleshooting Guides by Synthetic Route
Route 1: Prins Cyclization of Pent-4-en-1-ol and Formaldehyde
This method involves the acid-catalyzed reaction of pent-4-en-1-ol with a formaldehyde source to form the 3-MTHP ring structure.
Experimental Protocol: Prins Cyclization for 3-MTHP (Illustrative Lab-Scale)
-
To a stirred solution of pent-4-en-1-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Slowly add paraformaldehyde (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 3-MTHP | Incomplete reaction. | Increase reaction time or temperature gradually. Consider a stronger acid catalyst, but be mindful of side reactions. |
| Formation of diol byproduct from reaction with water. | Ensure anhydrous conditions by using dry solvents and reagents. | |
| Polymerization of starting materials or product. | Lower the reaction temperature. Use a lower concentration of the acid catalyst.[2] | |
| Formation of Isomeric Impurities | Non-selective cyclization. | Screen different acid catalysts (both Lewis and Brønsted acids) to improve selectivity.[2] Optimize the reaction temperature. |
| Difficult Product Isolation | Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |
| Co-distillation with solvent or byproducts. | Use a fractional distillation setup for better separation. |
Workflow for Prins Cyclization
Caption: Workflow for the synthesis of 3-MTHP via Prins Cyclization.
Route 2: Catalytic Hydrogenation of 3-Methyl-3,4-dihydro-2H-pyran
This route involves the reduction of the double bond in 3-methyl-3,4-dihydro-2H-pyran using hydrogen gas and a metal catalyst.
Experimental Protocol: Catalytic Hydrogenation for 3-MTHP (Illustrative Lab-Scale)
-
In a high-pressure reactor, suspend a catalyst (e.g., 5% Pd/C or Raney Nickel) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add 3-methyl-3,4-dihydro-2H-pyran (1.0 eq).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).
-
Heat the mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for 4-12 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor, and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure. The resulting crude 3-MTHP may be pure enough for many applications or can be further purified by distillation.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive catalyst. | Use fresh catalyst or increase catalyst loading. Ensure the catalyst was not poisoned by impurities in the starting material or solvent. |
| Insufficient hydrogen pressure or temperature. | Increase hydrogen pressure and/or reaction temperature. | |
| Poor mixing. | Increase stirring speed to ensure good contact between the catalyst, substrate, and hydrogen.[5] | |
| Formation of Ring-Opened Byproducts (e.g., 3-methylpentan-1-ol) | Hydrogenolysis due to harsh conditions. | Lower the reaction temperature and/or pressure. Screen for a more selective catalyst. |
| Catalyst Clogging During Filtration | Fine catalyst particles. | Use a filter aid (e.g., Celite) during filtration. |
| Low Yield after Workup | Product volatility. | Use a rotary evaporator with a cold trap to minimize product loss during solvent removal. |
Scale-Up Considerations for Hydrogenation
Caption: Key parameter challenges when scaling up hydrogenation reactions.
Route 3: Grignard Reaction with Formaldehyde
A potential, though less direct, route could involve the reaction of a Grignard reagent derived from 4-bromo-2-methylbutan-1-ol (with a protected alcohol) with formaldehyde, followed by deprotection and cyclization.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Failure to Form Grignard Reagent | Wet solvent or glassware. | Ensure all equipment is oven-dried and solvents are anhydrous. |
| Unreactive magnesium. | Use freshly activated magnesium turnings. | |
| Low Yield of Primary Alcohol | Reaction of Grignard reagent with the formaldehyde source. | Use a dry, gaseous source of formaldehyde or carefully dried paraformaldehyde.[8][9] |
| Formation of byproducts from reaction with protecting groups. | Choose a protecting group stable to Grignard reagents (e.g., silyl (B83357) ethers). | |
| Inefficient Cyclization | Unfavorable reaction kinetics. | Screen different acid catalysts and reaction temperatures for the cyclization step. |
| Competing intermolecular reactions. | Perform the cyclization step under high dilution conditions. |
Quantitative Data Summary (Illustrative)
The following table presents hypothetical, yet representative, data for the different synthetic routes to 3-MTHP at a laboratory scale. Actual results will vary based on specific conditions and optimization.
| Parameter | Prins Cyclization | Catalytic Hydrogenation | Grignard Route |
| Typical Yield | 65-80% | 90-98% | 50-70% (multi-step) |
| Purity Before Distillation | 70-85% | >95% | 60-75% |
| Major Impurities | Dioxane derivatives, polymeric material | Unreacted starting material, ring-opened alcohols | Diol precursor, elimination byproducts |
| Reaction Temperature | 0 °C to 25 °C | 50-100 °C | 0 °C to 65 °C |
| Reaction Pressure | Atmospheric | 50-500 psi | Atmospheric |
This technical support center is intended as a guide. All experimental work should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment.
References
- 1. Prins reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 4. thalesnano.com [thalesnano.com]
- 5. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 6. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. osti.gov [osti.gov]
- 8. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Methyltetrahydropyran
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of 3-methyltetrahydropyran. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Like other cyclic ethers, this compound is susceptible to forming certain impurities, especially during synthesis and storage. The most common impurities include:
-
Peroxides: Formed by autoxidation in the presence of air and light. These are hazardous and can interfere with reactions.
-
Water: Absorbed from the atmosphere, as ethers are hygroscopic. Water can act as a poison for many sensitive reagents.
-
Unreacted Starting Materials and Byproducts: Depending on the synthetic route, these can include isomeric impurities, unreacted alcohols, or other organic molecules.
-
Stabilizers: Commercial this compound may contain stabilizers like butylated hydroxytoluene (BHT) to inhibit peroxide formation.
Q2: How can I detect the presence of peroxides in my this compound?
A2: Peroxide presence can be detected using several methods:
-
Commercial Peroxide Test Strips: These provide a quick and semi-quantitative assessment of peroxide levels.
-
Potassium Iodide (KI) Test: A fresh solution of potassium iodide is added to the ether. The formation of a yellow to brown color (due to the oxidation of iodide to iodine) indicates the presence of peroxides. Starch solution can be added to intensify the color to a deep blue-black for better visualization of trace amounts.
Q3: What is the acceptable level of peroxides for safe laboratory use?
A3: The acceptable level of peroxides depends on the intended application. Here are some general guidelines:
-
< 30 ppm: Generally considered safe for most laboratory procedures that do not involve heating or concentration.
-
> 30 ppm: Unacceptable for most uses and may pose a serious hazard. The peroxides should be removed before use.
-
Visible Crystals or Oily Droplets: If crystals or oily droplets are observed in the container, the solvent is extremely dangerous and should be handled as a potential explosive. Do not attempt to open the container and contact your institution's safety officer for disposal.
Q4: How can I determine the water content in this compound?
A4: The most accurate method for determining water content in organic solvents is the Karl Fischer titration . This technique is highly specific to water and can quantify even trace amounts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Peroxide test is positive after purification with activated alumina (B75360).
-
Possible Cause: The activated alumina column was not sufficiently packed or was overloaded.
-
Solution: Ensure the column is packed tightly and use a sufficient amount of activated alumina for the volume of solvent being purified. As a general rule, a column of about 50 cm in length and 2.5 cm in diameter filled with activated alumina should be sufficient for purifying about 1 liter of ether. Pass the solvent through the column at a slow, steady rate.
-
Possible Cause: The activated alumina is no longer active.
-
Solution: Activate the alumina by heating it in an oven at a high temperature (e.g., 150-250°C) for several hours under vacuum or a stream of inert gas before use. Store the activated alumina in a desiccator to prevent re-adsorption of moisture.
Issue 2: The solvent is still wet after treatment with a drying agent.
-
Possible Cause: The drying agent used was not efficient enough or an insufficient amount was used.
-
Solution: Choose a more efficient drying agent. For ethers, molecular sieves (3Å or 4Å) are highly effective. Ensure a sufficient quantity of the drying agent is used and allow for adequate contact time (several hours to overnight with occasional swirling).
-
Possible Cause: The drying agent has become saturated with water.
-
Solution: Use fresh or properly regenerated drying agent. Molecular sieves can be regenerated by heating in a furnace.
Issue 3: Low recovery of this compound after distillation.
-
Possible Cause: The distillation was carried out too quickly, leading to co-distillation with higher boiling impurities or incomplete vaporization.
-
Solution: Perform a fractional distillation with a fractionating column (e.g., Vigreux or packed column) to ensure good separation. Control the heating rate to maintain a slow and steady distillation rate.
-
Possible Cause: The presence of an azeotrope with a contaminant.
-
Solution: If an azeotrope is suspected, an alternative purification method such as chromatography or treatment with a specific chemical agent to remove the impurity may be necessary before distillation.
Issue 4: The purified this compound re-develops peroxides quickly.
-
Possible Cause: The purification process removed the stabilizer that was originally present.
-
Solution: If the purified solvent is to be stored, add a small amount of a stabilizer like BHT (e.g., 10-50 ppm). Store the purified solvent in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Data Presentation
Table 1: Comparison of Common Methods for Peroxide Removal from Ethers
| Purification Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Activated Alumina Column | Adsorption of peroxides | Simple, effective for large volumes | Alumina needs to be activated and can become saturated | Can reduce peroxides to < 1 ppm |
| Ferrous Sulfate Wash | Reduction of peroxides by Fe(II) | Inexpensive and effective | Requires a subsequent washing step to remove iron salts | Can reduce peroxides to < 5 ppm |
| Molecular Sieves (3Å/4Å) | Adsorption of peroxides and water | Simultaneously dries the solvent | Can be slow and may not remove all types of peroxides | Variable, generally less effective for high peroxide concentrations |
| Distillation from Sodium/Benzophenone | Reduction of peroxides and water | Yields very pure and dry solvent | Hazardous procedure, requires careful handling of sodium | Can reduce peroxides and water to very low levels (< 1 ppm) |
Table 2: Efficiency of Common Drying Agents for Ethers
| Drying Agent | Capacity | Speed | Efficiency (Final Water Content) | Comments |
| Molecular Sieves (3Å/4Å) | High | Moderate | < 10 ppm | Excellent for achieving very low water content. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | ~100-200 ppm | Good for pre-drying. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Moderate | Fast | ~50-100 ppm | Faster than sodium sulfate. |
| Calcium Hydride (CaH₂) | High | Moderate | < 10 ppm | Reacts with water to produce hydrogen gas; use with caution. |
| Sodium Metal (Na) | High | Fast | < 1 ppm | Highly reactive and hazardous; used for ultra-dry solvents. |
Experimental Protocols
Protocol 1: Peroxide Removal using Activated Alumina
-
Preparation: Activate basic or neutral alumina by heating to 250°C under vacuum for 4 hours. Allow to cool to room temperature under an inert atmosphere.
-
Column Packing: Prepare a chromatography column with a cotton or glass wool plug at the bottom. Slurry pack the column with the activated alumina in a non-polar solvent like hexane (B92381) and then flush the column with the this compound to be purified.
-
Purification: Pass the this compound through the column at a slow, controlled rate.
-
Testing: Collect the eluent and test for the presence of peroxides using a suitable method.
-
Storage: If not for immediate use, add a stabilizer and store appropriately.
Protocol 2: Drying using Molecular Sieves
-
Activation: Activate 3Å or 4Å molecular sieves by heating them in a furnace at 300-350°C for at least 3 hours under a stream of inert gas or under vacuum.
-
Cooling: Allow the molecular sieves to cool to room temperature in a desiccator.
-
Drying: Add the activated molecular sieves (approximately 5-10% w/v) to the this compound in a suitable flask.
-
Incubation: Stopper the flask and allow it to stand for at least 24 hours, with occasional swirling.
-
Separation: Decant or filter the dried solvent from the molecular sieves.
Protocol 3: Fractional Distillation
-
Pre-treatment: If necessary, pre-treat the this compound to remove peroxides and water using the methods described above.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are well-sealed.
-
Distillation: Heat the distillation flask gently. Collect the fraction that distills at the boiling point of this compound (approximately 107-108°C at atmospheric pressure).
-
Collection: Collect the purified product in a dry receiver, preferably under an inert atmosphere.
-
Storage: Store the purified solvent as previously described.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: 3-Methyltetrahydropyran
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling and storage of 3-Methyltetrahydropyran. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Physical and Chemical Properties
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | 105-108 °C |
| Melting Point | < -50 °C |
| Density | 0.857 - 0.863 g/cm³ at 20-25 °C |
| Flash Point | 6.5 °C |
| Solubility in Water | 1.5 wt% |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound (3-MeTHP) as a solvent?
A1: this compound is considered a greener alternative to other ether solvents like THF. Its key advantages include:
-
High Hydrophobicity: It is easily separated from water, which simplifies work-up procedures and reduces wastewater.[1]
-
High Boiling Point: Its higher boiling point makes it suitable for reactions requiring elevated temperatures.[1]
-
Stability: It exhibits good stability in both acidic and alkaline conditions, as well as resistance to oxidation.[1]
Q2: Is this compound prone to peroxide formation?
A2: Yes, like many ether solvents, this compound can form explosive peroxides upon exposure to air and light. It is crucial to test for the presence of peroxides before use, especially before distillation or evaporation.[2] Uninhibited 3-MeTHP should be tested periodically and discarded after the recommended storage period.
Q3: How should this compound be stored?
A3: To minimize hazards, this compound should be stored in a tightly sealed, opaque container, away from heat, sparks, open flames, and light. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or protective clothing
Work should be conducted in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Issue 1: My reaction is sluggish or not proceeding in this compound.
-
Possible Cause: Insufficient temperature.
-
Solution: Since this compound has a higher boiling point than THF, you may need to increase the reaction temperature to achieve a comparable reaction rate.[1]
-
-
Possible Cause: Poor solubility of reagents.
-
Solution: While 3-MeTHP has solvency power similar to THF, ensure all your reagents are fully dissolved.[1] If solubility is an issue, consider gentle heating or sonication if the reagents are stable.
-
-
Possible Cause: Presence of peroxides.
-
Solution: Peroxides can interfere with various reactions. Test the solvent for peroxides and purify if necessary.
-
Issue 2: I am having difficulty removing this compound after my reaction.
-
Possible Cause: High boiling point.
-
Solution: Due to its relatively high boiling point, removing 3-MeTHP by rotary evaporation may be slower than with more volatile solvents. You can:
-
Increase the bath temperature, being mindful of the thermal stability of your product.
-
Use a high-vacuum pump.
-
Perform an aqueous extraction. Since 3-MeTHP is highly hydrophobic, it can be efficiently separated from water.[1] Dilute the reaction mixture with a less polar organic solvent (e.g., ethyl acetate, diethyl ether) and wash with water or brine to remove the 3-MeTHP into the aqueous layer is not an effective method. Instead, the product should be extracted from the 3-MeTHP solution into a different, more easily removable solvent after an aqueous wash.
-
-
Issue 3: I observe unexpected side products or decomposition in my reaction.
-
Possible Cause: Incompatibility with reagents.
-
Solution: this compound has been found to be incompatible with strong Lewis acids, which can cause cleavage of the C-O bond.[3] If your reaction involves strong Lewis acids, consider an alternative solvent.
-
-
Possible Cause: Radical-based degradation.
-
Solution: Under certain conditions, such as radical reactions, 3-MeTHP can degrade.[3] If you suspect this is occurring, it may be necessary to use a radical scavenger or choose a different solvent system.
-
Experimental Protocols
Protocol for Peroxide Testing
It is crucial to test for peroxides before using this compound, especially for older containers or before distillation.
Method 1: Peroxide Test Strips
-
Dip the test strip into the this compound sample for 1 second.
-
Allow excess liquid to drain off.
-
After the time specified by the manufacturer (usually 15-60 seconds), compare the color of the test strip to the color chart provided.[4]
-
If the peroxide concentration is above the acceptable limit for your experiment or above 25 ppm, the solvent should be purified or disposed of as hazardous waste.[5]
Method 2: Potassium Iodide Test
-
In a test tube, add 1 mL of this compound.
-
Add 1 mL of glacial acetic acid.
-
Add a few crystals of sodium iodide or potassium iodide.
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A yellow color indicates the presence of low levels of peroxides, while a brown color indicates a high concentration.[2]
Visual Workflow
The following diagram illustrates the logical workflow for handling a spill of this compound.
References
- 1. MTHP: simplifies your processes: Kuraray [kuraray.eu]
- 2. Peroxide Forming Solvents [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
Technical Support Center: Degradation Pathways of Methyl-Substituted Cyclic Ethers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of methyl-substituted cyclic ethers. All information is presented in a user-friendly question-and-answer format to directly address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for methyl-substituted cyclic ethers?
A1: Methyl-substituted cyclic ethers primarily degrade through three main pathways: acid-catalyzed ring-opening, oxidative degradation (including autoxidation), and thermal decomposition. The specific pathway and resulting products are influenced by the ring size, the position of the methyl group, and the reaction conditions.
-
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the ether oxygen is protonated, making it a good leaving group. This is followed by a nucleophilic attack that opens the ring. The reaction can proceed via an SN1 or SN2 mechanism, depending on the structure of the ether.
-
Oxidative Degradation: This pathway involves the formation of hydroperoxides, particularly at the carbon atom adjacent to the ether oxygen. This process, known as autoxidation, is often initiated by light, heat, or the presence of radical initiators. Ethers are known to form explosive peroxides upon exposure to air and light.[1]
-
Thermal Decomposition: At elevated temperatures, cyclic ethers can undergo unimolecular decomposition through radical mechanisms, leading to the formation of smaller hydrocarbons and oxygenated compounds.[1]
Q2: How does methyl substitution affect the stability and degradation of cyclic ethers?
A2: Methyl substitution can significantly impact the stability of cyclic ethers. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is less prone to peroxide formation than its parent compound, tetrahydrofuran (B95107) (THF).[1] This increased stability against autoxidation is a notable advantage in many applications.[1] The presence of methyl groups can also influence the pathways of thermal decomposition and their activation energies.[1]
Q3: What are the common degradation products of 2-methyltetrahydrofuran (2-MTHF)?
A3: The thermal decomposition of 2-MTHF has been studied in detail. At temperatures between 1179–1361 K, the major degradation products identified include methane, ethylene, ethane, 1,3-butadiene, propylene, acetaldehyde, and acetylene.[2] The initial and predominant step in the decomposition is the fission of the ring–methyl (C–CH3) bond.[2]
Q4: How can I detect and prevent peroxide formation in my methyl-substituted cyclic ether solvents?
A4: Peroxide formation is a significant safety concern when working with ethers.
-
Detection: The presence of peroxides can be detected using several methods. A simple qualitative test involves mixing 1-3 mL of the ether with an equal volume of acetic acid, adding a few drops of a 5% potassium iodide solution, and shaking. A yellow to brown color indicates the presence of peroxides.[3] Commercially available peroxide test strips offer a semi-quantitative measurement.[4]
-
Prevention: To prevent peroxide formation, it is recommended to store ethers in a cool, dark place in tightly sealed containers.[5] Storing under an inert atmosphere, such as nitrogen or argon, can further minimize oxidation.[6] For ethers that are prone to peroxide formation, adding a stabilizer like butylated hydroxytoluene (BHT) can inhibit the process.[7] It is crucial to never distill ethers to dryness, as this can concentrate potentially explosive peroxides.[5]
Troubleshooting Guides
Issue 1: Unexpected peaks in the chromatogram during the analysis of degradation products.
-
Possible Cause 1: Solvent Impurities or Contamination.
-
Possible Cause 2: Column Bleed.
-
Troubleshooting Step: This is more common in gas chromatography (GC). Observe if the baseline rises with increasing temperature.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
-
Possible Cause 3: Sample Carryover.
-
Troubleshooting Step: Inject a blank solvent after a concentrated sample run. If peaks from the previous sample appear, carryover is occurring.[2]
-
Solution: Implement a more rigorous needle wash protocol between injections. A series of blank injections with a strong solvent may be necessary to clean the system.[2]
-
-
Possible Cause 4: Unknown Degradation Products.
-
Troubleshooting Step: If the above causes are ruled out, the unexpected peaks are likely previously uncharacterized degradation products.
-
Solution: Utilize mass spectrometry (GC-MS or LC-MS) to obtain mass spectra of the unknown peaks and compare them against spectral libraries or use them for structure elucidation.[8]
-
Issue 2: Inconsistent degradation rates in acid-catalyzed ring-opening experiments.
-
Possible Cause 1: Inconsistent Acid Concentration or Temperature.
-
Troubleshooting Step: Verify the concentration of your acid solution and ensure the reaction temperature is precisely controlled.
-
Solution: Prepare fresh acid solutions and use a calibrated thermostat or water bath for temperature control.
-
-
Possible Cause 2: Presence of Water.
-
Troubleshooting Step: Water can act as a nucleophile and compete with other nucleophiles in the reaction, affecting the rate and product distribution.
-
Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere to exclude moisture.
-
-
Possible Cause 3: Influence of the Methyl Substituent.
-
Troubleshooting Step: The position of the methyl group can influence the reaction mechanism (SN1 vs. SN2), leading to different reaction rates.[9]
-
Solution: Carefully consider the structure of your specific methyl-substituted cyclic ether and consult literature for known reactivity patterns. The reaction may proceed through a more stable carbocation intermediate in the case of tertiary carbons, favoring an SN1 pathway.
-
Data Presentation
Table 1: Thermal Decomposition Products of 2-Methyltetrahydrofuran (2-MTHF)
| Product | Chemical Formula |
| Methane | CH₄ |
| Ethylene | C₂H₄ |
| Ethane | C₂H₆ |
| 1,3-Butadiene | C₄H₆ |
| Propylene | C₃H₆ |
| Acetaldehyde | C₂H₄O |
| Acetylene | C₂H₂ |
Source: Data compiled from a study on the thermal decomposition of 2-MTHF behind reflected shock waves.[2]
Table 2: Kinetic Data for the Thermal Decomposition of 2-Methyloxetane (B110119) and 3-Methyloxetane (B1582186)
| Compound | Decomposition Products | Rate Coefficient Expression (k∞/s⁻¹) | Activation Energy (kJ mol⁻¹) |
| 2-Methyloxetane | C₃H₆ + HCHO | log(k) = (14.53 ± 0.12) - (249.2 ± 2.2) / (2.303RT) | 249.2 ± 2.2 |
| 2-Methyloxetane | C₂H₄ + CH₃CHO | log(k) = (15.67 ± 0.17) - (269.8 ± 3.3) / (2.303RT) | 269.8 ± 3.3 |
| 3-Methyloxetane | C₃H₆ + HCHO | log(k) = (15.38 ± 0.27) - (258.7 ± 3.7) / (2.303RT) | 258.7 ± 3.7 |
Source: Data from a study on the thermal decomposition of 2-methyloxetane and 3-methyloxetane.[1]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of a Methyl-Substituted Cyclic Ether
This protocol is a general guideline for conducting forced degradation studies as recommended by ICH guidelines and should be adapted for the specific compound of interest.[10][11]
-
Preparation of Stock Solution: Prepare a stock solution of the methyl-substituted cyclic ether in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.[11]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature for a specified time.
-
At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a specified time, protected from light.
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Heat the solid residue in an oven at a specified temperature (e.g., 80°C) for a specified time.
-
At each time point, cool the sample, dissolve the residue in the mobile phase, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV and visible light in a photostability chamber.
-
Analyze the sample at various time points.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or GC method to separate the parent compound from its degradation products.
Protocol 2: GC-MS Analysis of Degradation Products
This is a general protocol for the analysis of volatile and semi-volatile degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
For liquid samples, a direct injection or headspace analysis can be performed. For solid samples, extraction with a suitable solvent followed by concentration may be necessary. Solid-Phase Microextraction (SPME) is a useful solvent-free technique for volatile compounds.[12]
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is a good starting point.[12]
-
Injector: Split/splitless injector, typically operated at a temperature of 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to elute a wide range of compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra with reference spectra in a commercial or in-house library (e.g., NIST, Wiley).[13]
-
Use retention indices to aid in the identification.
-
Mandatory Visualizations
References
- 1. Kinetics and energy transfer in the thermal decomposition of 2-methyloxetane and 3-methyloxetane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. halocolumns.com [halocolumns.com]
- 3. m.youtube.com [m.youtube.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. metasci.ca [metasci.ca]
- 6. benchchem.com [benchchem.com]
- 7. louisville.edu [louisville.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. benchchem.com [benchchem.com]
- 13. Qualitative Methods of GC/MS Analysis:Library Search : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
A Comparative Guide to 3-Methyltetrahydropyran and 4-Methyltetrahydropyran as Solvents
In the pursuit of greener and more efficient chemical processes, the selection of an appropriate solvent is paramount. Cyclic ethers, in particular, have garnered significant attention as viable alternatives to less desirable solvents like tetrahydrofuran (B95107) (THF) and halogenated hydrocarbons. This guide provides a detailed comparison of two isomeric cyclic ethers: 3-Methyltetrahydropyran (3-MeTHP) and 4-Methyltetrahydropyran (4-MeTHP), aimed at researchers, scientists, and professionals in drug development. While extensive research has illuminated the robust performance of 4-MeTHP as a versatile and sustainable solvent, a notable scarcity of published data on the solvent applications of 3-MeTHP currently limits a direct experimental performance comparison.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of a solvent's physical and chemical properties is crucial for its application. The following table summarizes the available data for 3-MeTHP and 4-MeTHP.
| Property | This compound (3-MeTHP) | 4-Methyltetrahydropyran (4-MeTHP) |
| CAS Number | 26093-63-0[1] | 4717-96-8[2] |
| Molecular Formula | C₆H₁₂O[1] | C₆H₁₂O[3] |
| Molecular Weight | 100.16 g/mol [1] | 100.16 g/mol [3] |
| Boiling Point | 107.3 °C at 760 mmHg[4] | 105-108 °C[5][6] |
| Melting Point | - | < -50 °C[6] |
| Density | 0.852 g/cm³[4] | 0.854 - 0.860 g/mL (20 °C)[5] |
| Flash Point | 11 °C[4] | 6.5 - 7 °C[5][6] |
| Solubility in Water | No data available | 1.5 wt%[7] |
| Water Solubility in Solvent | No data available | ~1.4 wt%[7] |
| Refractive Index | 1.414[4] | 1.417 - 1.420 (20 °C/D)[5] |
4-Methyltetrahydropyran (4-MeTHP): A Promising Green Solvent
4-MeTHP has emerged as a highly promising green solvent, demonstrating broad applicability and excellent performance in a multitude of organic reactions.[1][4][8] Its favorable properties include high hydrophobicity, which facilitates easy separation from water and product extraction, and remarkable stability under both acidic and basic conditions.[2][9]
Key Advantages of 4-MeTHP:
-
Broad Reaction Scope: 4-MeTHP has been successfully employed as a solvent in a wide array of reactions, including radical reactions, Grignard reactions, Wittig reactions, organometallic catalysis, halogen-metal exchanges, reductions, oxidations, epoxidations, amidations, esterifications, and olefin metathesis.[1][4][8][10]
-
Enhanced Stability: It exhibits greater stability against peroxide formation compared to THF, a significant safety advantage for a commonly used ether solvent. Studies have shown that even aged samples of 4-MeTHP provide good results in sensitive reactions like olefin metathesis, in stark contrast to aged THF.
-
Green Chemistry Profile: Its low water solubility allows for easy recycling and reuse, reducing solvent waste and improving the overall environmental footprint of a process.[2][7] Furthermore, its manufacturing process is designed to minimize chemical waste.[8]
-
Favorable Performance: In several applications, 4-MeTHP has demonstrated superior performance compared to other ether solvents. For instance, in Grignard reactions, it has shown better results than cyclopentyl methyl ether (CPME). In certain reactions, it can lead to higher yields compared to other ether-based solvent systems.[2]
Experimental Data: 4-MeTHP in Olefin Metathesis
A study by Nienałtowski et al. (2020) provides a clear example of 4-MeTHP's efficacy as a solvent in olefin metathesis, a critical reaction in modern organic synthesis. The study compared the performance of 4-MeTHP with other common solvents in the ring-closing metathesis (RCM) of diethyl diallylmalonate.
Experimental Protocol: Ring-Closing Metathesis (RCM) in Various Solvents
A solution of diethyl diallylmalonate (1 equivalent) in the respective solvent (to achieve a specified concentration) is prepared. The reaction is initiated by the addition of a ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst, 1 mol%). The reaction progress is monitored over time at a constant temperature (e.g., 50 °C) by techniques such as NMR spectroscopy to determine the conversion to the cyclic product.
While the specific quantitative data from the graphical representation in the paper is not fully extracted here, the study concluded that 4-MeTHP is a highly effective solvent for olefin metathesis, providing good conversions and highlighting its stability.
This compound (3-MeTHP): An Unexplored Alternative
In stark contrast to its 4-substituted isomer, there is a significant lack of published research on the use of 3-MeTHP as a solvent in organic synthesis. While basic physicochemical properties are available from databases, no comprehensive studies detailing its performance, stability in reaction conditions, or potential advantages could be identified. This knowledge gap prevents a direct and meaningful comparison of its solvent capabilities against 4-MeTHP.
Safety and Handling
Both 3-MeTHP and 4-MeTHP are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood, away from ignition sources.[1][5]
According to available safety data, this compound is classified as a highly flammable liquid and vapor, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
4-Methyltetrahydropyran is also a highly flammable liquid and vapor.[3] It is harmful if swallowed and can cause skin irritation and serious eye damage. The safety data for 4-MeTHP is generally considered comparable to that of THF and 2-MeTHF.[8]
Synthesis of Methyltetrahydropyrans
The industrial synthesis of 4-MeTHP is a four-step process starting from isobutene, involving a Prins reaction, hydroformylation, hydrogenation, and intramolecular dehydrative etherification.
Caption: Industrial synthesis pathway of 4-Methyltetrahydropyran.
Information on the specific industrial synthesis of this compound is not as readily available in the reviewed literature.
Logical Workflow for Solvent Selection
The decision to use 3-MeTHP or 4-MeTHP should be guided by the available scientific literature and the specific requirements of the chemical transformation.
Caption: Decision workflow for selecting between 3-MeTHP and 4-MeTHP.
Conclusion
Based on the currently available scientific literature, 4-Methyltetrahydropyran is a well-characterized, versatile, and green solvent with demonstrated efficacy across a broad spectrum of organic reactions. Its favorable physicochemical properties and proven performance make it an excellent alternative to traditional ether solvents.
Conversely, this compound remains largely unexplored as a solvent. While its basic properties are known, the absence of experimental data on its performance in chemical reactions precludes a direct comparison with its 4-methyl isomer. For researchers and process chemists seeking a reliable and sustainable cyclic ether solvent, 4-MeTHP stands out as the evidence-based choice. Future research into the solvent properties of 3-MeTHP is warranted to determine if it possesses any unique advantages that would merit its use in specific applications.
References
- 1. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MTHP | Isoprene Chemicals Division | Kuraray [isoprene.kuraray.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 26093-63-0 [chemnet.com]
- 5. carlroth.com [carlroth.com]
- 6. Methyltetrahydropyran, 1 l, CAS No. 4717-96-8 | Alternative Solvents | SOLVAGREEN® - Green Chemicals | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 7. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kuraray.eu [kuraray.eu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 3-Methyltetrahydropyran and Tetrahydrofuran for Researchers and Drug Development Professionals
An objective analysis of 3-Methyltetrahydropyran (3-MeTHP) as a viable alternative to the conventional solvent, Tetrahydrofuran (THF), in common organic synthesis applications.
In the landscape of chemical synthesis, solvent selection is a critical parameter that can significantly influence reaction outcomes, process efficiency, and safety. Tetrahydrofuran (THF) has long been a staple ethereal solvent in both academic research and industrial drug development due to its excellent solvating properties for a wide range of compounds. However, growing emphasis on greener chemistry and process safety has spurred the exploration of safer, more sustainable alternatives. This guide provides a detailed comparison of this compound (3-MeTHP) with THF, supported by experimental data and protocols, to assist researchers in making informed decisions for their synthetic needs.
Physical and Chemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical and chemical properties of a solvent is paramount. The following table summarizes the key characteristics of 3-MeTHP and THF.
| Property | This compound (3-MeTHP) | Tetrahydrofuran (THF) |
| Molecular Formula | C6H12O | C4H8O |
| Molecular Weight | 100.16 g/mol [1][2] | 72.11 g/mol |
| Boiling Point | 105-108 °C[3][4] | 66 °C[5][6][7] |
| Density | 0.852 - 0.857 g/cm³[2][3][4] | 0.8876 g/cm³ (at 20 °C)[7] |
| Flash Point | 6.5 - 11 °C[2][3] | -14 °C[6] |
| Water Solubility | 19.2 g/L (at 20°C)[3] | Miscible[6][7] |
Safety Profile: A Critical Consideration
Safety is a non-negotiable aspect of solvent selection. Both 3-MeTHP and THF are flammable liquids and require careful handling. However, there are notable differences in their hazard profiles.
| Hazard Classification | This compound (3-MeTHP) | Tetrahydrofuran (THF) |
| Flammability | Highly flammable liquid and vapor.[1] | Highly flammable liquid and vapor.[8][9] |
| Eye Irritation | Causes serious eye damage.[10] | Causes serious eye irritation.[8][9] |
| Skin Irritation | Causes severe skin burns.[10] | Causes skin irritation. |
| Carcinogenicity | Not classified as a carcinogen. | Suspected of causing cancer.[8][9][11][12] |
| Peroxide Formation | Can form explosive peroxides. | May form explosive peroxides.[9][11][12] |
Performance in Key Chemical Reactions
The efficacy of a solvent is ultimately determined by its performance in chemical transformations. This section explores the comparative performance of 3-MeTHP and THF in three widely used reaction types: Grignard reactions, Suzuki-Miyaura coupling, and lithiation reactions.
Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation. The choice of an ethereal solvent is crucial for the formation and stability of the Grignard reagent. While THF is a common choice, studies on similar substituted cyclic ethers like 2-Methyltetrahydrofuran (2-MeTHF) suggest that they can offer significant advantages. These benefits, likely extendable to 3-MeTHP, include higher reaction yields and suppression of unwanted side reactions, such as Wurtz coupling. The lower water miscibility of 3-MeTHP can also simplify aqueous work-ups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction. The solvent plays a key role in solubilizing the reactants and catalyst, and in influencing the reaction kinetics. While THF is a standard solvent for this reaction, the higher boiling point of 3-MeTHP could be advantageous for reactions requiring elevated temperatures to proceed efficiently.
Lithiation Reactions
Organolithium reagents are potent bases and nucleophiles used in a variety of synthetic transformations. THF is a common solvent for these reactions due to its ability to solvate the lithium cation. However, THF can be deprotonated by strong organolithium bases, especially at elevated temperatures. The steric hindrance provided by the methyl group in 3-MeTHP may offer increased stability against such deprotonation, potentially allowing for a wider operational temperature range.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide generalized procedures for Grignard, Suzuki-Miyaura, and lithiation reactions, which can be adapted for use with either 3-MeTHP or THF.
General Protocol for Grignard Reaction
This protocol outlines the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound.
1. Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings (1.2 equivalents) are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A small crystal of iodine can be added to activate the magnesium surface.
-
Anhydrous 3-MeTHP or THF is added to cover the magnesium.
-
The alkyl or aryl halide (1.0 equivalent) dissolved in the chosen anhydrous solvent is added dropwise from the dropping funnel. The reaction is typically initiated by gentle heating.
-
Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Electrophile:
-
The electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) is dissolved in the anhydrous solvent in a separate flask under an inert atmosphere and cooled in an ice bath.
-
The freshly prepared Grignard reagent is then added dropwise to the cooled solution of the electrophile.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature.
3. Work-up:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.
Caption: Experimental workflow for a typical Grignard reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
1. Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), boronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas several times.
-
Degassed 3-MeTHP or THF is added, followed by a degassed aqueous solution of the base.
2. Reaction Execution:
-
The reaction mixture is heated to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).
3. Work-up:
-
After completion, the reaction is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
General Protocol for Lithiation Reaction
This protocol details the deprotonation of a substrate using an organolithium reagent. Caution: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere by trained personnel.
1. Reaction Setup:
-
A flame-dried reaction flask equipped with a magnetic stir bar and a septum is charged with the substrate (1.0 equivalent) and anhydrous 3-MeTHP or THF under an inert atmosphere.
-
The solution is cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).
2. Lithiation:
-
A solution of the organolithium reagent (e.g., n-butyllithium or LDA, 1.0-1.2 equivalents) in a suitable solvent is added dropwise via syringe to the cooled substrate solution.
-
The reaction is stirred at the low temperature for a specified period to ensure complete deprotonation.
3. Quenching with Electrophile:
-
The desired electrophile is added to the reaction mixture, either neat or as a solution in the reaction solvent.
-
The reaction is allowed to slowly warm to room temperature.
4. Work-up:
-
The reaction is carefully quenched with a suitable proton source (e.g., water, saturated aqueous NH4Cl).
-
The product is extracted, and the organic layer is washed, dried, and concentrated.
-
Purification is performed using standard techniques.
Caption: Experimental workflow for a typical lithiation reaction.
Conclusion
This compound presents itself as a compelling alternative to THF for a range of chemical transformations. Its higher boiling point, lower water solubility, and potentially improved safety profile make it an attractive option for researchers and drug development professionals seeking to implement greener and safer laboratory practices. While THF remains a versatile and widely used solvent, the evidence suggests that 3-MeTHP and its analogs can offer comparable or even superior performance in certain applications, particularly in Grignard reactions. The provided experimental protocols offer a starting point for the exploration of 3-MeTHP in various synthetic contexts, encouraging a more sustainable and safety-conscious approach to modern organic chemistry.
References
- 1. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 26093-63-0 [chemnet.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyltetrahydropyran, 1 l, CAS No. 4717-96-8 | Alternative Solvents | SOLVAGREEN® - Green Chemicals | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 7. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. chemos.de [chemos.de]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. Mobile [my.chemius.net]
4-Methyltetrahydropyran: A Superior and Sustainable Alternative to Traditional Solvents in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical factor that can significantly impact reaction efficiency, product purity, and overall process sustainability. In the landscape of ethereal solvents, 4-Methyltetrahydropyran (4-MeTHP) has emerged as a compelling alternative to commonly used solvents like Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF). This guide provides an objective comparison of 4-MeTHP's performance against these alternatives, supported by experimental data, detailed protocols, and a clear decision-making framework for solvent selection.
Executive Summary
4-Methyltetrahydropyran (4-MeTHP) is a cyclic ether that offers a unique combination of properties, making it a favorable choice for a wide range of organic reactions. Its key advantages include high hydrophobicity, a high boiling point, and remarkable stability under both acidic and alkaline conditions.[1] Furthermore, 4-MeTHP exhibits a reduced tendency for auto-oxidation compared to THF, enhancing its safety profile.[1] These characteristics often translate to improved reaction yields, easier work-ups, and a more environmentally friendly footprint, positioning 4-MeTHP as a "green" solvent. This guide will delve into the specific applications and performance of 4-MeTHP in key synthetic transformations.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The following table summarizes the key properties of 4-MeTHP in comparison to THF and 2-MeTHF.
| Property | 4-Methyltetrahydropyran (4-MeTHP) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₆H₁₂O | C₄H₈O | C₅H₁₀O |
| Molecular Weight | 100.16 g/mol | 72.11 g/mol | 86.13 g/mol |
| Boiling Point | 105 °C[2] | 66 °C | 80.2 °C[3] |
| Melting Point | -92 °C[2] | -108.4 °C | -136 °C[3] |
| Density | 0.857 g/mL[4][5] | 0.889 g/mL | 0.854 g/mL[3] |
| Solubility in Water | 1.5 g/100g (23 °C)[6] | Miscible | 14 g/100g (20 °C) |
| Water in Solvent | 1.4 wt %[2] | Miscible | 4.1% (20 °C) |
| Peroxide Formation | Low | High | Moderate |
| Stability | High stability in acidic and alkaline conditions[1] | Unstable in strong acids | More stable than THF |
Performance in Key Organic Reactions
The practical advantages of 4-MeTHP are most evident in its performance in various chemical reactions. Below, we compare its efficacy in several common synthetic transformations.
Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation, and the choice of an ethereal solvent is crucial for the stability and reactivity of the Grignard reagent. 4-MeTHP has been shown to be an excellent solvent for these reactions.
Experimental Data:
| Reaction | Solvent | Yield (%) | Reference |
| Phenylmagnesium bromide + Benzaldehyde (B42025) | 4-MeTHP | 77 | [4] |
| Propargylmagnesium bromide + Aldehyde | 4-MeTHP | 47 | [4] |
| Propargylmagnesium bromide + Aldehyde | Et₂O | 71 | [4] |
| Propargylmagnesium bromide + Aldehyde | 2-MeTHF | 49 | [4] |
Experimental Protocol: Synthesis of 1-Phenyl-1-propanol via Grignard Reaction in 4-MeTHP
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.
-
Magnesium Activation: Magnesium turnings (1.2 g, 50 mmol) are placed in the flask. The apparatus is flushed with nitrogen.
-
Grignard Reagent Formation: A solution of bromobenzene (B47551) (5.2 mL, 50 mmol) in anhydrous 4-MeTHP (50 mL) is added to the dropping funnel. A small portion of this solution is added to the magnesium to initiate the reaction. Once the reaction begins (as evidenced by gentle refluxing), the remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C. A solution of propionaldehyde (B47417) (3.6 mL, 50 mmol) in anhydrous 4-MeTHP (20 mL) is added dropwise from the dropping funnel.
-
Work-up: After the addition is complete, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL). The organic layer is separated, and the aqueous layer is extracted with 4-MeTHP (2 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford 1-phenyl-1-propanol.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. The choice of solvent can influence the stereoselectivity and yield of the reaction.
Experimental Data:
A study on the Wittig reaction of benzyltriphenylphosphonium (B107652) chloride with benzaldehyde demonstrated comparable yields in 4-MeTHP and THF, highlighting 4-MeTHP's suitability as a replacement.
| Solvent | Yield of Stilbene (E/Z) |
| 4-MeTHP | >60% (16:1 to 9:1)[4] |
| THF | >60% (16:1 to 9:1)[4] |
| 2-MeTHF | >60% (16:1 to 9:1)[4] |
Experimental Protocol: Synthesis of Stilbene via Wittig Reaction in 4-MeTHP
-
Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, benzyltriphenylphosphonium chloride (4.2 g, 10.8 mmol) is suspended in anhydrous 4-MeTHP (50 mL). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium or sodium hydride is added portion-wise until the characteristic orange-red color of the ylide persists.
-
Reaction with Aldehyde: A solution of benzaldehyde (1.0 mL, 9.8 mmol) in anhydrous 4-MeTHP (10 mL) is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with 4-MeTHP. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield stilbene.
Decision-Making Framework for Solvent Selection
The choice of an appropriate solvent is a multi-faceted decision that involves considering various factors related to the reaction, work-up, and overall process sustainability. The following diagram illustrates a logical workflow for solvent selection, highlighting the conditions under which 4-MeTHP is a superior choice.
Caption: Solvent selection workflow favoring 4-MeTHP.
Conclusion
4-Methyltetrahydropyran presents a significant advancement in solvent technology, offering a safer, more stable, and often higher-performing alternative to traditional ethereal solvents like THF. Its high boiling point allows for a broader range of reaction temperatures, while its hydrophobicity simplifies aqueous work-ups and reduces organic waste, aligning with the principles of green chemistry.[7] The experimental data and protocols provided in this guide demonstrate the practical benefits of incorporating 4-MeTHP into synthetic workflows. For researchers and drug development professionals seeking to optimize their chemical processes, 4-MeTHP is a versatile and sustainable solvent choice that merits strong consideration.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTHP | Isoprene Chemicals Division | Kuraray [isoprene.kuraray.com]
validation of experimental results using 3-Methyltetrahydropyran
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, and the overall sustainability of a chemical process. This guide provides a comparative analysis of 3-Methyltetrahydropyran (3-MeTHP) as a solvent, evaluating its performance against common alternatives with supporting experimental data and detailed protocols.
While the isomeric 4-Methyltetrahydropyran (4-MeTHP) and 2-Methyltetrahydrofuran (2-MeTHF) have garnered more attention as greener alternatives to traditional solvents like tetrahydrofuran (B95107) (THF), 3-MeTHP presents a unique profile of properties. This guide aims to consolidate the available information on 3-MeTHP to aid in its evaluation for laboratory and industrial applications.
Performance in Key Organic Reactions
Data on the performance of this compound as a primary solvent in a wide range of organic reactions is still emerging in peer-reviewed literature. However, its structural similarity to other cyclic ethers suggests its potential applicability in various transformations. This section will focus on reactions where its use has been suggested or can be inferred, with comparisons drawn from data on its isomers and conventional solvents.
Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation, and the choice of an etheral solvent is crucial for the stabilization of the Grignard reagent. While specific quantitative data for Grignard reactions in 3-MeTHP is limited in publicly available research, promotional materials from manufacturers suggest its utility in such reactions.
For a comparative perspective, a study on the performance of 2-Methyltetrahydrofuran (2-MeTHF) versus THF in the generation of benzyl (B1604629) and allyl Grignard reagents showed that 2-MeTHF consistently improved the yield.[1] For instance, in a particular Grignard reaction, the use of 2-MeTHF resulted in a product assay of 86.1% with a yield of 1.18, compared to 86% and 1.00 respectively when using THF, marking an approximate 18% improvement in yield.[1] Given that 3-MeTHP shares the basic cyclic ether structure, it is plausible that it could offer similar or alternative performance benefits, although experimental validation is required.
Table 1: Comparative Performance in Grignard Reagent Formation (2-MeTHF vs. THF) [1]
| Solvent | % Assay of Grignard Reagent (by GC) | % Assay of Main Product | Yield |
| THF | 29.07% | 86% | 1.00 |
| 2-MeTHF | 37.21% | 86.1% | 1.18 |
Lithiation Reactions
Experimental Protocols
Due to the limited availability of specific experimental protocols for reactions using this compound, the following section provides a generalized protocol for a Grignard reaction, a common application for etheral solvents. This protocol should be adapted and optimized for specific substrates and reaction conditions.
General Protocol for a Grignard Reaction
Objective: To prepare a Grignard reagent and perform a subsequent reaction with an electrophile.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
This compound (anhydrous)
-
Electrophile (e.g., aldehyde, ketone, ester)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (three-neck flask, reflux condenser, dropping funnel)
Procedure:
-
Preparation of Glassware: All glassware should be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude atmospheric moisture.
-
Initiation of Grignard Reagent Formation: Place magnesium turnings in the reaction flask. Add a small portion of the alkyl/aryl halide dissolved in anhydrous 3-MeTHP. If the reaction does not initiate spontaneously (indicated by bubbling and heat generation), gentle heating or the addition of an initiator (e.g., a small crystal of iodine) may be necessary.
-
Formation of Grignard Reagent: Once the reaction has initiated, add the remaining solution of the alkyl/aryl halide in 3-MeTHP dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add a solution of the electrophile in anhydrous 3-MeTHP dropwise.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by standard techniques such as column chromatography or distillation.
Visualizing Reaction Workflows
To illustrate the logical flow of a typical synthetic process involving a Grignard reaction, the following diagram is provided.
Conclusion
This compound remains a solvent with underexplored potential in mainstream organic synthesis. While direct, quantitative comparisons with other solvents are currently scarce in scientific literature, its structural characteristics suggest it could be a viable alternative to traditional etheral solvents. The data available for its isomers, particularly 2-MeTHF, indicate that methylated cyclic ethers can offer significant advantages in terms of reaction yield and work-up efficiency.[1] Further experimental validation is necessary to fully elucidate the performance of 3-MeTHP across a range of chemical transformations and to establish its position as a "green" solvent. Researchers are encouraged to consider 3-MeTHP in their solvent screening studies, particularly in applications where the properties of its isomers have proven beneficial.
References
A Comparative Guide to Substituted Tetrahydropyran Solvents for Researchers and Drug Development Professionals
Introduction: In the pursuit of greener, safer, and more efficient chemical syntheses, the selection of an appropriate solvent is paramount. Substituted tetrahydropyrans, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), have emerged as promising alternatives to traditional ethereal solvents like tetrahydrofuran (B95107) (THF). This guide provides an objective comparison of these next-generation solvents, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their laboratory and process chemistry needs.
Physicochemical and Safety Properties
Substituted tetrahydropyrans offer distinct advantages over THF in terms of their physical and safety profiles. A higher boiling point allows for a wider range of reaction temperatures, while lower water miscibility simplifies aqueous workups and reduces solvent waste.[1][2] From a safety perspective, the rate of peroxide formation, a significant hazard associated with ethereal solvents, is considerably lower in substituted THPs like 2-MeTHF and CPME.[2][3][4]
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Molecular Formula | C₄H₈O | C₅H₁₀O | C₆H₁₂O |
| Boiling Point (°C) | 66 | ~80[2] | 106[4] |
| Melting Point (°C) | -108.4 | -136 | -140 |
| Density (g/mL at 20°C) | 0.886 | 0.854 | 0.863 |
| Water Solubility ( g/100g at 20°C) | Miscible[2] | 14.4[5] | 1.1[6] |
| Peroxide Formation Rate | High[2] | Significantly lower than THF[2][3] | Very slow compared to THF and other ethers[4] |
| Flash Point (°C) | -14 | -11 | -1 |
| Dielectric Constant | 7.5 | 6.97 | Not readily available |
| Dipole Moment (Debye) | 1.63 | 1.38 | Not readily available |
Performance in Key Chemical Reactions
The unique properties of substituted tetrahydropyrans translate into tangible benefits in common synthetic transformations, such as Grignard reactions and palladium-catalyzed cross-coupling reactions.
Grignard Reactions
2-MeTHF is particularly well-regarded for its performance in Grignard reactions, often leading to higher yields and improved chemoselectivity compared to THF.[7] Its weak coordination with the Grignard reagent can boost reactivity, and its tolerance to trace amounts of water can simplify experimental setup.[8] The higher boiling point of 2-MeTHF also allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.
| Parameter | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Typical Yield | Baseline | Higher yields reported[7] |
| Reaction Temperature | Lower (up to 66°C) | Higher temperatures possible (up to ~80°C) |
| Work-up | Emulsion formation can be an issue due to miscibility with water | Cleaner phase separation due to limited water miscibility |
| Reagent Stability | Good | Superior stability of Grignard reagents |
Suzuki-Miyaura Cross-Coupling
In the realm of palladium-catalyzed cross-coupling reactions, both 2-MeTHF and CPME have demonstrated their utility as effective solvents.[9] CPME, in particular, has been identified as a superior solvent to THF in certain Suzuki-Miyaura couplings of amides.[9] The choice of solvent can significantly impact catalyst activity, substrate solubility, and overall reaction efficiency.
| Parameter | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Typical Yield | Baseline | Favorable results reported[1] | Superior performance in specific amide couplings[9] |
| Reaction Conditions | Widely used, but can be suboptimal | Effective alternative[1] | Highly effective in certain systems[9] |
| Product Isolation | Standard extraction procedures | Simplified work-up due to low water solubility[1] | Simplified work-up due to low water solubility |
Experimental Protocols
General Protocol for a Comparative Grignard Reaction
This protocol outlines a general procedure for comparing the efficacy of THF and 2-MeTHF in the formation of a Grignard reagent and its subsequent reaction with an electrophile.
1. Preparation of Glassware:
-
All glassware (a three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of inert gas (e.g., Nitrogen or Argon).
2. Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.
-
Add a small portion of the total anhydrous solvent (THF or 2-MeTHF).
-
In the dropping funnel, dissolve the organohalide (e.g., bromobenzene, 1.0 equivalent) in the remaining anhydrous solvent.
-
Add a small amount of the organohalide solution to the magnesium suspension to initiate the reaction, which is indicated by a color change and gentle reflux.
-
Once the reaction has started, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.
3. Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Dissolve the electrophile (e.g., benzaldehyde, 1.0 equivalent) in the same anhydrous solvent and add it dropwise to the Grignard reagent, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
4. Quenching and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel. For the reaction in 2-MeTHF, a clear phase separation should be observed. For the THF reaction, the addition of a nonpolar co-solvent (e.g., diethyl ether or toluene) may be necessary to achieve efficient extraction.
-
Separate the layers and extract the aqueous layer with the respective solvent (or co-solvent).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
5. Analysis:
-
Analyze the crude product by techniques such as NMR or GC-MS to determine the yield and purity, allowing for a direct comparison of the two solvents.
General Protocol for a Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general framework for comparing THF, 2-MeTHF, and CPME in a Suzuki-Miyaura cross-coupling reaction.
1. Reaction Setup:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if necessary.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
2. Solvent Addition and Reaction:
-
Add the degassed solvent (THF, 2-MeTHF, or CPME) to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
3. Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). For reactions in 2-MeTHF and CPME, the solvent itself can serve as the extraction solvent.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Purification and Analysis:
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterize the purified product and determine the yield to compare the efficiency of the different solvents.
Visualizations
Caption: Generalized workflow for a Grignard reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling.
References
- 1. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. China 2-Methyltetrahydrofuran Grignard Reaction Manufacturers Suppliers Factory - Good Price - YINO [yinobio.net]
- 9. par.nsf.gov [par.nsf.gov]
3-Methyltetrahydropyran in Organic Synthesis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methyltetrahydropyran (3-MeTHP) is a heterocyclic ether solvent that, along with its isomers, presents a greener alternative to traditional solvents like tetrahydrofuran (B95107) (THF). While specific experimental data on the performance of 3-MeTHP in many reaction types is limited in publicly available literature, this guide provides a comparative analysis based on the well-documented performance of its closely related isomers, 4-methyltetrahydropyran (4-MeTHP) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). These isomers are established as effective and more sustainable solvent choices in a variety of organic reactions. This guide will objectively compare the performance of these methyl-substituted ethers with conventional solvents, supported by available experimental data, to inform solvent selection in research and development.
Physicochemical Properties and Green Chemistry Profile
Substituted tetrahydropyrans and tetrahydrofurans are increasingly favored for their advantageous physicochemical properties and improved safety profiles compared to their parent heterocycles. Key properties are summarized in the table below.
Table 1: Comparison of Physical Properties of Selected Ether Solvents
| Solvent | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
| This compound | 26093-63-0 | 100.16 | 107.3 | 0.852 | 11 |
| 4-Methyltetrahydropyran | 4717-96-8 | 100.16 | 108 | 0.857 | 6.5 |
| 2-Methyltetrahydrofuran | 96-47-9 | 86.13 | ~80 | 0.854 | -11 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 66 | 0.889 | -14 |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 34.6 | 0.713 | -45 |
Note: Data for this compound is sourced from publicly available databases.[1][2][3]
The higher boiling points of methyl-substituted tetrahydropyrans allow for a wider range of reaction temperatures. Furthermore, solvents like 2-MeTHF and 4-MeTHP are derived from renewable resources, such as corncobs and bagasse, enhancing their appeal from a green chemistry perspective. They also exhibit lower peroxide formation tendencies compared to THF and are less miscible with water, which can simplify aqueous workups and solvent recovery.[4][5]
Performance in Key Reaction Types
While specific data for 3-MeTHP is scarce, the performance of 4-MeTHP and 2-MeTHF provides valuable insights into how a methyl-substituted tetrahydropyran (B127337) might behave.
Grignard Reactions
Grignard reactions are a cornerstone of organic synthesis, and the choice of solvent is critical for their success. While THF and diethyl ether are traditional solvents, 2-MeTHF has emerged as a superior alternative in many cases.
Table 2: Performance Comparison in Grignard Reactions
| Solvent | Substrate | Product | Yield (%) | Key Observations |
| 2-MeTHF | Benzyl Chloride | 1,2-Diphenylethane (Wurtz byproduct) | Lower compared to THF | Suppresses Wurtz coupling byproduct formation.[4] |
| 2-MeTHF | 3-Bromoanisole | (3-Methoxyphenyl)magnesium bromide | High | Comparable or superior yields to THF.[4] |
| THF | Benzyl Chloride | 1,2-Diphenylethane (Wurtz byproduct) | Higher compared to 2-MeTHF | Promotes the formation of the Wurtz coupling byproduct.[4] |
| THF | 3-Bromoanisole | (3-Methoxyphenyl)magnesium bromide | High | Well-established solvent for this reaction.[4] |
| Diethyl Ether | 3-Bromoanisole | (3-Methoxyphenyl)magnesium bromide | High | A traditional and effective solvent.[4] |
Experimental Protocol: General Procedure for Grignard Reagent Formation in 2-MeTHF
A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings. A small amount of iodine is added as an initiator. A solution of the organic halide in anhydrous 2-MeTHF is prepared in the dropping funnel. A small portion of the halide solution is added to the magnesium turnings. The reaction is initiated, often indicated by a color change and gentle reflux. The remaining halide solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to ensure complete formation of the Grignard reagent.
This is a generalized procedure and may require optimization for specific substrates.
Olefin Metathesis
4-MeTHP has been successfully employed as a solvent in olefin metathesis reactions, demonstrating its utility as a replacement for less desirable chlorinated solvents.
Table 3: Solvent Effects on Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
| Solvent | Catalyst | Temperature (°C) | Conversion (%) |
| 4-MeTHP | Hoveyda-Grubbs 2nd Gen. | 50 | High |
| Toluene | Hoveyda-Grubbs 2nd Gen. | 50 | High |
| THF | Hoveyda-Grubbs 2nd Gen. | 50 | Moderate |
| Dichloromethane | Hoveyda-Grubbs 2nd Gen. | 50 | High |
Data adapted from studies on 4-MeTHP.[6]
Experimental Protocol: General Procedure for Ring-Closing Metathesis in 4-MeTHP
To a solution of the diene substrate in anhydrous 4-MeTHP under an inert atmosphere, the metathesis catalyst (e.g., a Grubbs or Hoveyda-Grubbs catalyst) is added. The reaction mixture is then stirred at the desired temperature (e.g., 50-70 °C) and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR) until completion. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired cyclic olefin.
This is a generalized procedure and may require optimization for specific substrates and catalysts.
Logical Workflow for Solvent Selection
The choice of a solvent is a critical step in reaction design. The following diagram illustrates a logical workflow for selecting an appropriate solvent, with a focus on greener alternatives.
Caption: A logical workflow for selecting a suitable reaction solvent.
Conclusion
While direct experimental data for this compound as a reaction solvent is not widely available, the extensive research on its isomers, 4-MeTHP and 2-MeTHF, strongly suggests that it would be a viable and greener alternative to traditional ether solvents in many applications. These methyl-substituted cyclic ethers offer improved safety profiles, favorable physical properties for a broader range of reaction conditions, and are often derived from renewable resources. For researchers and process chemists, the exploration of solvents like 3-MeTHP and its isomers is a critical step towards developing more sustainable and efficient chemical syntheses. It is recommended to perform initial small-scale screening experiments to determine the optimal solvent for a specific transformation.
References
- 1. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-Pyran, tetrahydro-3-methyl- (CAS 26093-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | 26093-63-0 [chemnet.com]
- 4. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 5. ijarse.com [ijarse.com]
- 6. pubs.acs.org [pubs.acs.org]
4-Methyltetrahydropyran (4-MeTHP): A Greener Alternative in Organic Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the pursuit of sustainable scientific practices, the selection of solvents in chemical processes is of paramount importance. 4-Methyltetrahydropyran (4-MeTHP), a hydrophobic cyclic ether, has emerged as a promising green solvent, offering a viable alternative to conventional and often hazardous solvents.[1][2] This guide provides a comprehensive comparison of 4-MeTHP with other solvents, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic needs.
Green Chemistry Profile of 4-MeTHP
4-MeTHP aligns with several principles of green chemistry. Its manufacturing process, starting from isopentyl alcohol, is a key aspect of its green profile.[1] Furthermore, its high stability, low water solubility, and favorable boiling point contribute to reduced waste, energy efficiency, and safer handling.[3][4]
Physicochemical Properties: A Comparative Overview
The utility of a solvent is largely determined by its physical and chemical properties. 4-MeTHP exhibits a unique combination of properties that make it an attractive alternative to traditional ether solvents like tetrahydrofuran (B95107) (THF) and another green solvent, 2-methyltetrahydrofuran (B130290) (2-MeTHF).[3][5]
| Property | 4-MeTHP | THF | 2-MeTHF | Dichloromethane (DCM) |
| Boiling Point (°C) | 105[3] | 66 | 80 | 40 |
| Melting Point (°C) | -92[3] | -108 | -136 | -97 |
| Density (g/mL at 20°C) | 0.854 - 0.860[6] | 0.889 | 0.854 | 1.33 |
| Viscosity (cP) | 0.78[3] | 0.48 | 0.6 | 0.44 |
| Flash Point (°C) | 7[6] | -14 | -11 | N/A |
| Solubility in Water (wt%) | 1.5[3] | Miscible | 14 | 1.3 |
| Water Solubility in Solvent (wt%) | 1.4[3] | Miscible | 4.5 | 0.24 |
| Auto-oxidation Tendency | Low[5] | High | Moderate | N/A |
Synthesis of 4-Methyltetrahydropyran
The industrial synthesis of 4-MeTHP is a multi-step process that is designed to be efficient and minimize environmental impact.
Manufacturing Process of 4-MeTHP
Caption: Industrial synthesis route of 4-Methyltetrahydropyran.[7]
Performance in Key Organic Reactions
4-MeTHP has demonstrated its efficacy as a reaction solvent in a wide array of organic transformations, often outperforming traditional solvents.[2]
Olefin Metathesis
In the realm of olefin metathesis, 4-MeTHP has proven to be a robust solvent.[3] A key advantage is its lower tendency to form peroxides compared to THF, which can be detrimental to the catalyst's activity.[5] Even aged samples of 4-MeTHP have been shown to give good results in metathesis reactions.[3]
Grignard Reactions
4-MeTHP is an excellent solvent for Grignard reactions.[7] Its higher boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of Grignard reagents from less reactive halides.
Radical Reactions
Studies have shown that 4-MeTHP is more stable than THF and 2-MeTHF under free-radical conditions, making it a suitable solvent for metal hydride-mediated radical reactions.[8]
Comparison with Alternative Solvents
The choice of a solvent is a critical decision in the design of a chemical synthesis. Here, we compare 4-MeTHP with commonly used laboratory solvents.
| Feature | 4-MeTHP | THF | 2-MeTHF | Dichloromethane (DCM) |
| Source | Petrochemical | Petrochemical | Bio-based[9] | Petrochemical |
| Toxicity | Irritant[10] | Irritant, Suspected Carcinogen | Irritant | Suspected Carcinogen |
| Peroxide Formation | Low[5] | High | Moderate | N/A |
| Water Miscibility | Low[3] | High | Moderate | Low |
| Recovery & Recycling | Easy (due to low water solubility)[11] | Difficult | Moderate | Moderate |
| Performance in Grignard Rxns | Excellent[7] | Good | Good | Not Suitable |
| Performance in Metathesis | Excellent[3] | Good (requires fresh, pure solvent) | Good | Good |
Solvent Selection Workflow
Caption: A decision-making workflow for solvent selection.
Experimental Protocols
General Procedure for a Grignard Reaction in 4-MeTHP
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Aldehyde or ketone
-
4-MeTHP (anhydrous)
-
Iodine crystal (as initiator)
-
Anhydrous workup solution (e.g., saturated aqueous NH4Cl)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a small crystal of iodine in a dry flask equipped with a reflux condenser and a dropping funnel.
-
Add a small portion of the alkyl or aryl halide dissolved in anhydrous 4-MeTHP to the flask.
-
Initiate the reaction by gentle heating. Once the reaction starts (indicated by the disappearance of the iodine color and bubbling), add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C and add a solution of the aldehyde or ketone in anhydrous 4-MeTHP dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer. The aqueous layer can be extracted with an appropriate solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.[7]
General Procedure for Olefin Metathesis (Ring-Closing Metathesis) in 4-MeTHP
Materials:
-
Diene substrate
-
Ruthenium-based metathesis catalyst (e.g., Grubbs' catalyst)
-
4-MeTHP (anhydrous and degassed)
Procedure:
-
Dissolve the diene substrate in anhydrous and degassed 4-MeTHP in a flask under an inert atmosphere.
-
Add the ruthenium catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80°C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Advantages of 4-MeTHP in a Green Chemistry Context
The adoption of 4-MeTHP in synthetic protocols offers several advantages from a green chemistry perspective.
Green Chemistry Benefits of 4-MeTHP
Caption: Key green chemistry advantages of using 4-MeTHP.
Conclusion
4-Methyltetrahydropyran presents a compelling case as a green and sustainable solvent for a wide range of organic reactions. Its favorable physicochemical properties, including a high boiling point, low water solubility, and reduced tendency for peroxide formation, make it a safer and more environmentally friendly alternative to many traditional solvents. While it is not a universal solvent, its demonstrated efficacy in important transformations like Grignard reactions and olefin metathesis positions it as a valuable tool for chemists aiming to incorporate greener practices into their research and development endeavors. The continued exploration of its applications will undoubtedly further solidify its role in the future of sustainable chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4717-96-8・4-Methyltetrahydropyran, with Stabilizer・132-18681・134-18685[Detail Information] | [Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. MTHP | Isoprene Chemicals Division | Kuraray [isoprene.kuraray.com]
A Comparative Analysis of the Toxicity of Common Cyclic Ether Solvents
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and chemical research, the selection of an appropriate solvent is paramount, not only for the success of a reaction but also for ensuring the safety of researchers and the integrity of experimental outcomes. Cyclic ethers, such as Tetrahydrofuran (B95107) (THF), 1,4-Dioxane (B91453), and 1,3-Dioxolane (B20135), are widely employed for their versatile solvating properties. However, their toxicological profiles vary significantly, necessitating a careful comparative evaluation. This guide provides an objective comparison of the toxicity of these three common cyclic ether solvents, supported by experimental data, to aid in informed solvent selection.
Executive Summary of Toxicity Data
The following table summarizes the key quantitative toxicity data for Tetrahydrofuran (THF), 1,4-Dioxane, and 1,3-Dioxolane. A lower LD50 value indicates higher acute toxicity.
| Toxicity Endpoint | Tetrahydrofuran (THF) | 1,4-Dioxane | 1,3-Dioxolane |
| Acute Oral Toxicity (LD50) | Rat: 1650 - 2842 mg/kg[1][2][3] | Rat: 4000 - 7210 mg/kg[4][5][6][7] | Rat: 3000 mg/kg[8][9][10] |
| Acute Dermal Toxicity (LD50) | Rabbit: >2000 mg/kg[3] | Rabbit: 7600 mg/kg[4][7] | Rabbit: 8480 mg/kg[8][9][10] |
| Acute Inhalation Toxicity (LC50) | Rat: 21,000 ppm (3 hr)[1] | Rat: 14,261 ppm (4 hr)[5] | Rat: 20,650 mg/L (4 hr)[8][9] |
| Carcinogenicity | Suspected human carcinogen (IARC Group 2B)[2][11] | Probable human carcinogen (IARC Group 2B)[4][7] | Not classified as a carcinogen[12] |
| Mutagenicity | Not mutagenic in Ames test[13]. In vitro and in vivo studies have shown that THF is not mutagenic[5][14]. | Genotoxic hepatocarcinogen in rats[4][15]. Evidence for mutagenicity and chromosomal damage[1][7]. | Not mutagenic in Ames test[16]. The weight of evidence indicates a lack of significant genotoxic properties[17]. |
| Reproductive & Developmental Toxicity | Experiments have shown reproductive toxicity effects on laboratory animals[13]. Developmental effects were observed only at exposure levels producing maternal toxicity[5][8]. | Limited evidence from occupational studies; cannot be solely attributed to 1,4-dioxane[2][18]. Slight fetotoxicity at maternally toxic doses in rats[2]. | At doses toxic to maternal rats, it caused dose-related delays in fetal development but no congenital defects[19]. A safety data sheet suggests it may damage fertility or the unborn child[12][20]. |
Experimental Methodologies
A fundamental understanding of the experimental protocols used to generate toxicity data is crucial for interpreting the results. Below are outlines of two key experimental methods.
Acute Oral Toxicity (LD50) Determination
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The OECD (Organisation for Economic Co-operation and Development) provides several guidelines for acute oral toxicity testing, including TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure)[6][21]. These methods are designed to estimate the LD50 value while minimizing the number of animals used.
A general procedure, based on OECD TG 401 (now largely replaced by the alternative methods), involves the following steps[9]:
-
Animal Selection and Acclimatization: Healthy, young adult rodents (commonly rats or mice) of a single sex are used. They are acclimatized to the laboratory conditions for at least 5 days.
-
Dose Preparation and Administration: The test substance is typically administered by gavage in graduated doses to several groups of animals, with one dose per group.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for a set period, typically 14 days.
-
Data Analysis: The LD50 value is calculated statistically from the dose-response data.
In Vitro Cytotoxicity Assessment: Neutral Red Uptake Assay
In vitro cytotoxicity assays provide a valuable alternative to animal testing for assessing the toxicity of substances at the cellular level. The Neutral Red Uptake (NRU) assay is a widely used and validated method.
The principle of the NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes[10]. Toxic substances can impair the cell membrane and lysosomal integrity, leading to a decreased uptake of the dye. The amount of dye retained by the cells is proportional to the number of viable cells.
The general steps of the NRU assay are as follows[3][22][23]:
-
Cell Seeding: A suitable cell line (e.g., Balb/c 3T3) is seeded in a 96-well plate and incubated to allow for cell attachment.
-
Exposure to Test Substance: The cells are then exposed to various concentrations of the test substance for a defined period.
-
Incubation with Neutral Red: The treatment medium is removed, and the cells are incubated with a medium containing Neutral Red.
-
Dye Extraction and Quantification: The cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer, which correlates with cell viability.
Detailed Toxicity Comparison
The following diagram illustrates the logical flow for comparing the toxicity of the three cyclic ether solvents, considering various toxicological endpoints.
Conclusion and Recommendations
Based on the available data, a clear hierarchy of toxicity emerges among the three cyclic ether solvents.
-
1,4-Dioxane presents the most significant health concerns. It is classified as a probable human carcinogen and has demonstrated genotoxic potential in animal studies[4][7][15]. Its use should be carefully considered and minimized, with stringent safety protocols in place.
-
Tetrahydrofuran (THF) is considered a suspected human carcinogen and has shown reproductive toxicity in animal studies[2][11][13]. While generally considered less toxic than 1,4-Dioxane, its potential long-term health effects warrant caution and the implementation of appropriate engineering controls and personal protective equipment.
-
1,3-Dioxolane appears to be the least toxic of the three solvents based on the currently available data. It is not classified as a carcinogen and has not shown significant mutagenic effects in the Ames test[12][16][17]. However, some data suggests potential reproductive and developmental effects at high doses, indicating that further investigation is warranted[12][19][20].
For researchers and drug development professionals, the principle of "As Low As Reasonably Achievable" (ALARA) should be applied to exposure to all chemical solvents. When a choice is available, and the chemical properties are suitable for the intended application, selecting a solvent with a more favorable toxicological profile, such as 1,3-Dioxolane over THF or 1,4-Dioxane, is a prudent step in ensuring a safer research environment. It is imperative to always consult the latest Safety Data Sheets (SDS) and relevant toxicological databases before using any chemical.
References
- 1. In vivo genotoxicity of 1,4-dioxane evaluated by liver and bone marrow micronucleus tests and Pig-a assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. qualitybiological.com [qualitybiological.com]
- 4. In vivo positive mutagenicity of 1,4-dioxane and quantitative analysis of its mutagenicity and carcinogenicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. nj.gov [nj.gov]
- 8. Tetrahydrofuran: two-generation reproduction toxicity in Wistar rats by continuous administration in the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mutagenicity Evaluation of 1,3-dioxolane with Cover Letter dated 013183. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. HEALTH ADVISORY - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The effect of maternal exposure to dioxolane on prenatal and postnatal development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lobachemie.com [lobachemie.com]
- 21. researchgate.net [researchgate.net]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. Neutral Red Uptake Assay | RE-Place [re-place.be]
3-Methyltetrahydropyran: A Cost-Benefit Analysis for Drug Development
In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that influences reaction efficiency, scalability, safety, and environmental impact. 3-Methyltetrahydropyran (3-MeTHP) has emerged as a subject of interest, positioned as a potentially greener alternative to conventional solvents. This guide provides a comprehensive cost-benefit analysis of 3-MeTHP, comparing its performance, cost, and environmental profile with its close isomer, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and the widely used tetrahydrofuran (B95107) (THF).
Note on Data Availability: Direct experimental data and specific cost information for this compound are limited in publicly available literature. Therefore, this analysis draws parallels from its well-studied isomer, 2-Methyltetrahydropyran (2-MeTHF), to infer potential characteristics of 3-MeTHP, alongside direct comparisons with Tetrahydrofuran (THF). All inferences and data limitations are clearly stated.
Physicochemical Properties and Cost Comparison
The choice of a solvent is fundamentally governed by its physical and chemical properties, which dictate its suitability for specific reaction conditions. The cost of the solvent is a major factor in the economic viability of a process, especially at an industrial scale.
| Property | This compound (3-MeTHP) | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) |
| Molecular Formula | C₆H₁₂O[1] | C₅H₁₀O[2] | C₄H₈O |
| Molar Mass ( g/mol ) | 100.16[1] | 86.13 | 72.11 |
| Boiling Point (°C) | ~114-115 | 80.2[2] | 66 |
| Density (g/mL) | ~0.863 | 0.854[2] | 0.889 |
| Solubility in Water | Limited (inferred) | Limited (14 g/100 mL at 20°C)[3] | Miscible |
| Price (USD/kg) | Data not readily available | ~3.0 - 10.0[4] | ~1.5 - 3.0[5][6][7][8][9] |
Price ranges are estimates based on available supplier information and can vary significantly based on purity, volume, and market conditions.
Performance in Key Chemical Reactions
The efficacy of a solvent is demonstrated through its performance in various chemical transformations crucial to drug synthesis. Here, we compare the inferred performance of 3-MeTHP with 2-MeTHF and THF in Grignard and Wittig reactions, two fundamental carbon-carbon bond-forming reactions.
Grignard Reactions
Grignard reactions are highly sensitive to the solvent used, which plays a crucial role in stabilizing the Grignard reagent.
| Performance Metric | This compound (3-MeTHP) | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) |
| Yield | Potentially higher than THF (inferred) | Generally higher yields than THF[3] | Standard benchmark |
| Reaction Rate | Potentially faster at higher temperatures | Can be faster due to higher boiling point | Slower due to lower boiling point |
| Work-up | Simplified due to low water solubility (inferred) | Simplified due to phase separation with water | More complex due to miscibility with water |
| Safety | Lower peroxide formation tendency than THF (inferred) | Lower peroxide formation than THF | Prone to peroxide formation |
Wittig Reactions
The Wittig reaction is a versatile method for alkene synthesis. The solvent's role is primarily to dissolve the reactants and facilitate the reaction.
| Performance Metric | This compound (3-MeTHP) | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) |
| Yield | Comparable to THF (inferred) | Comparable to THF | Good yields |
| Solubility | Good for a range of reactants (inferred) | Good for a range of reactants | Good for a range of reactants |
| Reaction Conditions | Higher reflux temperature possible | Higher reflux temperature possible | Lower reflux temperature |
Environmental and Safety Profile
The push towards greener chemistry necessitates a thorough evaluation of the environmental and safety aspects of solvents.
| Aspect | This compound (3-MeTHP) | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) |
| Source | Typically petroleum-based | Can be derived from renewable resources (e.g., corncobs)[2][10] | Typically petroleum-based |
| Environmental Impact | Data not readily available | Lower life cycle GHG emissions than THF[11][12] | Higher environmental footprint |
| Toxicity | Flammable, skin and eye irritant, may cause respiratory irritation[1] | Flammable, skin and eye irritant | Flammable, irritant, suspected carcinogen |
| Safety Concerns | Peroxide formation (inferred to be lower than THF) | Lower tendency for peroxide formation than THF | High tendency for explosive peroxide formation |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating research findings. Below are representative protocols for Grignard and Wittig reactions, illustrating typical laboratory procedures.
Experimental Protocol: Grignard Reaction in 2-MeTHF
Objective: To synthesize a tertiary alcohol via the addition of a Grignard reagent to a ketone using 2-MeTHF as the solvent.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Ketone (e.g., acetone)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
Add a solution of the alkyl/aryl halide in anhydrous 2-MeTHF dropwise from the dropping funnel to initiate the reaction.
-
Once the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture in an ice bath.
-
Add a solution of the ketone in anhydrous 2-MeTHF dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with 2-MeTHF.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Experimental Protocol: Wittig Reaction in an Aprotic Solvent
Objective: To synthesize an alkene from an aldehyde and a phosphonium (B103445) ylide.
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous aprotic solvent (e.g., THF or 2-MeTHF)
-
Aldehyde (e.g., benzaldehyde)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is often observed).
-
Allow the mixture to stir at room temperature for 30-60 minutes.
-
Cool the ylide solution in an ice bath and add a solution of the aldehyde in the same anhydrous solvent dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alkene by column chromatography to remove the triphenylphosphine (B44618) oxide byproduct.[13][14][15]
Visualizing the Workflow
Diagrams generated using Graphviz can effectively illustrate experimental workflows and logical relationships.
Caption: Workflow for a typical Grignard reaction.
Caption: General workflow for a Wittig reaction.
Conclusion
Based on the available data, primarily from its isomer 2-MeTHF, this compound shows promise as a greener and potentially more efficient alternative to THF in certain applications. The inferred benefits of higher reaction temperatures, simplified work-up procedures due to limited water miscibility, and improved safety profiles are significant advantages in a drug development setting. However, the higher cost and the current lack of extensive performance and safety data for 3-MeTHP are considerable drawbacks that researchers and process chemists must weigh.
For organizations looking to adopt greener and more efficient processes, 2-MeTHF currently stands as a more well-documented and accessible alternative to THF. Further research and process optimization are necessary to fully elucidate the cost-benefit profile of 3-MeTHP and to determine its specific advantages over other green solvent alternatives. As the chemical industry continues to prioritize sustainability, the exploration and characterization of solvents like 3-MeTHP will be crucial in developing the next generation of environmentally benign and economically viable pharmaceutical manufacturing processes.
References
- 1. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. cms.chempoint.com [cms.chempoint.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. imarcgroup.com [imarcgroup.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. modakhoiphuonganh.com [modakhoiphuonganh.com]
- 8. Tetrahydrofuran at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 9. dir.indiamart.com [dir.indiamart.com]
- 10. benchchem.com [benchchem.com]
- 11. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. gctlc.org [gctlc.org]
The Emergence of Methyltetrahydropyrans: A Comparative Guide for the Modern Researcher
In the ongoing pursuit of greener and more efficient chemical synthesis, the choice of solvent is a critical parameter that profoundly influences reaction outcomes, process safety, and environmental impact. For researchers, scientists, and drug development professionals, moving away from traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and hazardous halogenated solvents has become a priority. This guide provides an objective comparison of methyltetrahydropyran (MTHP) isomers, primarily focusing on the well-documented 4-Methyltetrahydropyran (4-MeTHP), and its performance against established alternatives, supported by experimental data.
While both 3-Methyltetrahydropyran (3-MeTHP) and 4-MeTHP exist, a comprehensive review of current literature reveals a significant disparity in their application as research solvents. 4-MeTHP has emerged as a promising green solvent with a growing body of case studies, whereas data on the use of 3-MeTHP as a reaction solvent is notably scarce. This guide will therefore concentrate on the available data for 4-MeTHP, while also presenting the known properties of 3-MeTHP.
Physicochemical Properties: A Comparative Overview
The subtle difference in the position of the methyl group on the tetrahydropyran (B127337) ring between 3-MeTHP and 4-MeTHP leads to variations in their physical properties. These properties, in turn, dictate their behavior and suitability for different reaction conditions. A comparison with the widely used THF and another green alternative, 2-methyltetrahydrofuran (B130290) (2-MeTHF), is presented below.
| Property | This compound | 4-Methyltetrahydropyran | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₆H₁₂O | C₆H₁₂O | C₄H₈O | C₅H₁₀O |
| Molecular Weight | 100.16 g/mol | 100.16 g/mol | 72.11 g/mol | 86.13 g/mol |
| Boiling Point | 109 °C | 105-115 °C | 66 °C | 80.2 °C |
| Density | 0.863 g/mL at 25 °C | 0.866 g/mL at 20 °C | 0.889 g/mL at 20 °C | 0.854 g/mL at 20 °C |
| Flash Point | 2 °C | 3 °C | -14.5 °C | -11 °C |
| Solubility in Water | Data not available | 1.5 g/100 mL | Miscible | 14 g/100 mL |
Note: Data for 3-MeTHP is limited. The provided values are based on available safety and supplier data sheets.
Performance in Key Organic Reactions: Case Studies with 4-MeTHP
The utility of a solvent is best demonstrated through its performance in a variety of chemical transformations. 4-MeTHP has been successfully employed in a range of reactions, often showing advantages over traditional solvents.
Olefin Metathesis
Olefin metathesis is a powerful tool in organic synthesis, and the choice of solvent can significantly impact catalyst stability and reaction efficiency. 4-MeTHP has been demonstrated as a viable alternative to commonly used solvents like dichloromethane (B109758) (DCM) and toluene.
A study on ring-closing metathesis (RCM) of diethyl diallylmalonate using a Hoveyda-Grubbs type catalyst provided a direct comparison of various solvents.
| Solvent | Conversion after 1 hour (%) |
| Ethyl Acetate | 99 |
| Toluene | 98 |
| MTBE | 98 |
| Anisole | 97 |
| 4-MeTHP | 95 |
| THF (fresh) | 91 |
| THF (aged 12 months) | 81 |
Data sourced from a study on olefin metathesis in 4-MeTHP.[1]
Notably, aged 4-MeTHP showed significantly better performance than aged THF, highlighting its lower tendency to form peroxides, which can deactivate metathesis catalysts.[1]
Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate
To a solution of diethyl diallylmalonate (1.0 mmol) in the specified solvent (5 mL, 0.2 M), the ruthenium catalyst (1 mol%) was added. The reaction mixture was stirred at 50 °C and monitored by NMR spectroscopy to determine the conversion over time.
Caption: Workflow for Ring-Closing Metathesis in 4-MeTHP.
Grignard Reactions
The formation and reactivity of Grignard reagents are highly dependent on the coordinating ability of the solvent. 4-MeTHP has been shown to be an excellent solvent for Grignard reactions, exhibiting superior performance in some cases compared to other ethers.[2]
A comparative study on the formation of a Grignard reagent from bromobenzene (B47551) and magnesium showed the following yields:
| Solvent | Yield (%) |
| 4-MeTHP | 95 |
| CPME | 88 |
| 2-MeTHF | 49 |
| THF | 93 |
Data from a comprehensive study on 4-MeTHP as a reaction solvent.[2]
Experimental Protocol: Grignard Reagent Formation
Magnesium turnings (1.2 equiv.) were placed in a dried flask under an inert atmosphere. A solution of the aryl or alkyl halide (1.0 equiv.) in the specified dry solvent was added dropwise to initiate the reaction. The mixture was stirred at a specified temperature until the magnesium was consumed. The yield was determined by titration.
Caption: Formation of a Grignard Reagent in 4-MeTHP.
Stability and Degradation
A key advantage of 4-MeTHP is its higher stability compared to THF and 2-MeTHF, particularly against autooxidation and under radical conditions.[2] This enhanced stability leads to lower levels of peroxide formation during storage and can result in cleaner reactions with fewer solvent-derived byproducts.[2]
GC-MS analysis of solvents recovered after radical reactions has shown that 2-MeTHF produces a significantly higher number and quantity of degradation products compared to 4-MeTHP and THP.[2]
References
3-Methyltetrahydropyran and its Isomer in Synthetic Chemistry and Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of the applications of 3-Methyltetrahydropyran (3-MeTHP) and its more commonly utilized isomer, 4-Methyltetrahydropyran (4-MeTHP). This document objectively compares their performance with alternative solvents and discusses their role in medicinal chemistry, supported by available experimental data.
While this compound is primarily used as an intermediate in the production of flavoring agents, its isomer, 4-Methyltetrahydropyran (4-MeTHP), has emerged as a promising green solvent in various organic reactions.[] This guide will focus on the applications of 4-MeTHP as a solvent, drawing comparisons with traditional solvents like Tetrahydrofuran (THF) and other green alternatives such as 2-Methyltetrahydrofuran (2-MeTHF). Additionally, the potential impact of the methylated tetrahydropyran (B127337) moiety on the pharmacokinetic properties of drug candidates will be explored.
Performance in Organic Synthesis: A Comparative Overview
4-Methyltetrahydropyran (4-MeTHP) is gaining traction as a sustainable alternative to conventional ether solvents due to its favorable properties, including a higher boiling point, lower water solubility, and reduced tendency to form peroxides compared to THF. These characteristics can lead to improved reaction yields, easier work-ups, and enhanced safety profiles.
Grignard Reactions
In Grignard reactions, the choice of solvent is crucial for the formation and stability of the organomagnesium reagent. While THF is a standard solvent, its high water miscibility can complicate product isolation. 4-MeTHP and its close analog, 2-MeTHF, offer a distinct advantage due to their lower water solubility, which facilitates phase separation during work-up.
Table 1: Comparison of Solvents in Grignard Reactions
| Solvent | Substrate | Electrophile | Yield (%) | Reference |
| 4-MeTHP | 4-bromoanisole | Benzaldehyde | 66 | [2] |
| 4-MeTHP | 2-chlorophenyl bromide | Benzaldehyde | 77 | [2] |
| 2-MeTHF | Benzyl chloride | 2-butanone | 90 | |
| THF | Benzyl chloride | 2-butanone | 27 | |
| Diethyl ether | Benzyl chloride | 2-butanone | 94 |
Olefin Metathesis
Olefin metathesis is a powerful carbon-carbon bond-forming reaction. The choice of solvent can significantly impact catalyst stability and reaction efficiency. 4-MeTHP has been shown to be an excellent solvent for various metathesis reactions, outperforming THF in certain aspects, particularly in terms of stability and resistance to peroxide formation.
Table 2: Performance of 4-MeTHP in Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
| Solvent | Purity (%) | Water Content (ppm) | Conversion at 60 min (%) | Reference |
| 4-MeTHP | ≥99.0 | 65 | 95 | [3] |
| Ethyl Acetate | ≥99.7 | 185 | 99 | [3] |
| Toluene | ≥99.9 | 91 | 98 | [3] |
| Anisole | 99.7 | 759 | 97 | [3] |
| MTBE | ≥99.8 | 203 | 98 | [3] |
| THF (fresh) | ≥99.9 | 152 | 91 | [3] |
| THF (aged) | ≥99.8 | 879 | 81 | [3] |
| *Sample taken from a previously opened bottle stored for 12 months. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction for the synthesis of biaryl compounds. While direct comparative studies featuring 4-MeTHP are limited, data for the structurally similar and "green" solvent 2-MeTHF suggest that these alternatives can be effective replacements for traditional solvents like THF and dioxane.
Table 3: Comparison of Ether Solvents in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 80 | 12 | 95 | |
| 4-Bromobenzonitrile | Phenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-MeTHF | 80 | 12 | 98 | |
| 4-Chloroanisole | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
Experimental Protocols
Detailed methodologies for key experiments are provided to allow for replication and further study.
General Protocol for Grignard Reaction in 4-MeTHP
This protocol describes the formation of a Grignard reagent from an aryl halide and its subsequent reaction with an aldehyde.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 10 mmol)
-
Magnesium turnings (15 mmol)
-
Diisobutylaluminum hydride (DIBAL-H) (0.0075 mmol)
-
Aldehyde (e.g., benzaldehyde, 10 mmol)
-
Anhydrous 4-MeTHP
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, charge a dry reaction flask with magnesium turnings.
-
Add a catalytic amount of DIBAL-H to activate the magnesium.
-
Add a solution of the aryl halide in anhydrous 4-MeTHP dropwise to the magnesium suspension.
-
Maintain the reaction temperature to ensure a steady reaction rate.
-
After the formation of the Grignard reagent is complete, cool the reaction mixture.
-
Add a solution of the aldehyde in anhydrous 4-MeTHP dropwise to the Grignard reagent at a controlled temperature.
-
Upon completion of the reaction, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, and purify by standard methods.
Workflow for Grignard Reaction in 4-MeTHP:
Caption: Workflow for a typical Grignard reaction using 4-MeTHP as a solvent.
General Protocol for Ring-Closing Metathesis in 4-MeTHP
This protocol outlines a typical procedure for a ring-closing metathesis reaction.
Materials:
-
Diene substrate (e.g., diethyl diallylmalonate)
-
Ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst)
-
Anhydrous 4-MeTHP
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the diene substrate in anhydrous 4-MeTHP in a reaction vessel under an inert atmosphere.
-
Add the ruthenium catalyst to the solution.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be purified by removing the solvent under reduced pressure and subsequent column chromatography.
Workflow for Ring-Closing Metathesis:
Caption: A generalized workflow for a ring-closing metathesis reaction in 4-MeTHP.
The Role of Methylated Tetrahydropyrans in Drug Discovery
The tetrahydropyran (THP) ring is a common scaffold in many biologically active compounds and approved drugs. The introduction of a methyl group to this ring can significantly influence a molecule's physicochemical properties, thereby affecting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This is often referred to as the "magic methyl" effect, where a single methyl group can lead to substantial improvements in potency or pharmacokinetic properties.
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can enhance membrane permeability and absorption, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
-
Metabolic Stability: The methyl group can block sites of metabolism on the tetrahydropyran ring, leading to increased metabolic stability and a longer half-life of the drug.
-
Conformational Effects: The position and stereochemistry of the methyl group can lock the tetrahydropyran ring into a specific conformation, which may lead to a more favorable interaction with the target protein, thus improving potency.
-
Solubility: The oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, which can improve aqueous solubility compared to a carbocyclic analog like cyclohexane.
Conceptual Pathway of Methylated THP Moiety Influencing ADME Properties:
Caption: Conceptual diagram illustrating how the introduction of a methylated tetrahydropyran moiety can influence a drug's ADME properties and therapeutic outcome.
Conclusion
4-Methyltetrahydropyran has demonstrated considerable promise as a green and efficient solvent for a range of important organic reactions, offering advantages over traditional solvents like THF in terms of stability, safety, and ease of work-up. While more direct comparative studies are needed, particularly for reactions like the Suzuki-Miyaura coupling, the available data suggests that 4-MeTHP is a viable and often superior alternative.
The applications of this compound in synthesis remain largely unexplored in the current literature, with its primary role being in the fragrance industry.
In drug discovery, the incorporation of a methylated tetrahydropyran ring is a strategic approach to modulate the ADME properties of a lead compound. While quantitative, comparative data is scarce, the underlying principles suggest that this moiety can be effectively used to enhance metabolic stability, optimize lipophilicity, and improve the overall pharmacokinetic profile of a drug candidate. Further research into the specific effects of the 3- and 4-methyl isomers on drug properties would be a valuable contribution to the field of medicinal chemistry.
References
A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Methyltetrahydropyran Isomers
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (B127337) (THP) ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals. The strategic placement of substituents on this heterocyclic system can profoundly influence its chemical reactivity, metabolic stability, and biological activity. This guide provides a comparative analysis of the reactivity of three key positional isomers: 2-methyltetrahydropyran (B156201), 3-methyltetrahydropyran, and 4-methyltetrahydropyran. While direct comparative kinetic studies on these specific isomers are not extensively documented, this report synthesizes established principles of organic chemistry and available data on related structures to infer their relative reactivities in key chemical transformations, particularly under acidic conditions.
Theoretical Framework: Steric and Electronic Effects
The reactivity of the methyltetrahydropyran isomers is primarily governed by the interplay of steric and electronic effects imparted by the methyl substituent.
-
2-Methyltetrahydropyran: The methyl group at the C2 position, adjacent to the ring oxygen, exerts a significant influence. Electronically, it can stabilize a developing positive charge on the oxygen (oxocarbenium ion) through hyperconjugation, potentially accelerating reactions proceeding through such intermediates. Sterically, the C2-methyl group can hinder the approach of nucleophiles to the oxygen atom and the adjacent C2 and C6 carbons.
-
This compound: The methyl group at the C3 position has a less direct electronic influence on the ring oxygen. Its effect is primarily inductive. Sterically, it can influence the conformation of the ring and may sterically hinder reactions at the C3 and adjacent carbons.
-
4-Methyltetrahydropyran: The methyl group at the C4 position is electronically distant from the ring oxygen, exerting only a weak inductive effect. Its main influence is steric and conformational, potentially affecting the accessibility of the C4 position and influencing the stability of intermediates formed at this position.
Reactivity in Acid-Catalyzed Ring-Opening Reactions
A common and important reaction of cyclic ethers is acid-catalyzed ring-opening. The mechanism of this reaction can be either SN1-like or SN2-like, depending on the structure of the ether and the reaction conditions.
The general mechanism involves the initial protonation of the ether oxygen, followed by nucleophilic attack.
General pathway for acid-catalyzed ring-opening of methyltetrahydropyran.
Based on the expected stability of the resulting carbocation intermediates (for an SN1 pathway) and steric hindrance (for an SN2 pathway), the following reactivity trend can be predicted:
2-Methyltetrahydropyran > 4-Methyltetrahydropyran > this compound
-
2-Methyltetrahydropyran is expected to be the most reactive. The C2 position is both benzylic-like (adjacent to an oxygen), which can stabilize a carbocation, and the methyl group further stabilizes a positive charge at this position. This would favor an SN1-type cleavage.
-
4-Methyltetrahydropyran would be of intermediate reactivity. While the methyl group can stabilize a carbocation at the C4 position, this is a standard secondary carbocation, which is less stable than the oxygen-stabilized carbocation in the 2-methyl isomer.
-
This compound is predicted to be the least reactive towards ring-opening. The methyl group is not positioned to effectively stabilize a carbocation at a site of initial C-O bond cleavage. Reactions would likely proceed via a slower SN2 mechanism, which would be sensitive to steric hindrance.
Comparative Data Summary
While a dedicated study directly comparing the three isomers is elusive, data from broader studies on substituted tetrahydropyrans and related ethers support the inferred reactivity trends. For instance, studies on 4-methyltetrahydropyran as a solvent have highlighted its relative stability compared to other cyclic ethers like THF under various conditions, but also its incompatibility with strong Lewis acids which readily cleave the C-O bond.[1]
| Property/Reaction | 2-Methyltetrahydropyran | This compound | 4-Methyltetrahydropyran |
| Predicted Reactivity in Acidic Ring-Opening | High | Low | Moderate |
| Plausible Mechanism | SN1-like | SN2-like | SN1/SN2 mixture |
| Key Influencing Factors | Electronic (oxocarbenium stability), Steric | Inductive, Steric | Conformational, Steric |
| Stability to Radical Reactions | Likely less stable than 4-MeTHP | Likely comparable to THP | More stable than THF and 2-MeTHF[1] |
| Compatibility with Strong Lewis Acids | Likely reactive | Likely less reactive | Incompatible, C-O bond cleavage[1] |
Experimental Protocols
To empirically determine the relative reactivities of the 2-, 3-, and 4-methyltetrahydropyran isomers, a standardized experimental protocol is necessary. The following outlines a general procedure for comparing their reactivity in an acid-catalyzed ring-opening reaction.
Objective: To compare the relative rates of acid-catalyzed hydrolysis of 2-, 3-, and 4-methyltetrahydropyran.
Materials:
-
2-Methyltetrahydropyran
-
This compound
-
4-Methyltetrahydropyran
-
1 M Hydrochloric Acid (HCl) in a 1:1 Dioxane:Water solution
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup: In separate, identical thermostatted reaction vessels maintained at a constant temperature (e.g., 50 °C), a solution of each methyltetrahydropyran isomer (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in 1:1 Dioxane:Water is prepared.
-
Initiation: The reaction is initiated by adding a pre-heated solution of 1 M HCl to each vessel to achieve a final acid concentration of 0.1 M.
-
Monitoring: Aliquots of the reaction mixture are withdrawn at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching and Extraction: Each aliquot is immediately quenched with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., diethyl ether).
-
Analysis: The organic extracts are analyzed by GC-FID to determine the concentration of the remaining methyltetrahydropyran relative to the internal standard.
Workflow for comparing the reactivity of methyltetrahydropyran isomers.
Data Analysis: The rate of disappearance of each isomer can be plotted against time to determine the reaction kinetics and calculate the rate constants. This will provide a quantitative comparison of their reactivities under these specific conditions.
Conclusion
The position of a methyl group on the tetrahydropyran ring significantly influences its reactivity. Based on established principles of steric and electronic effects, the predicted order of reactivity for acid-catalyzed ring-opening is 2-methyltetrahydropyran > 4-methyltetrahydropyran > this compound. This inferred trend is a valuable guide for researchers in selecting the appropriate isomer for a given synthetic transformation or in predicting the metabolic fate of drug candidates containing these motifs. The provided experimental protocol offers a robust framework for the empirical validation and quantification of these reactivity differences.
References
A Comparative Guide to the Structural Validation of 3-Methyltetrahydropyran Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of the chemical structure of novel compounds is a cornerstone of successful research. 3-Methyltetrahydropyran derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Accurate structural validation is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory requirements. This guide provides an objective comparison of the primary analytical techniques used for the structural elucidation of this compound derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Key Analytical Techniques for Structural Validation
The structural validation of this compound derivatives relies on a combination of spectroscopic and diffraction techniques. Each method provides unique and complementary information about the molecule's connectivity, molecular weight, and three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule.[1][2] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the assembly of the molecular skeleton. For this compound derivatives, 1H and 13C NMR are fundamental for establishing the carbon framework and the relative positions of substituents.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound with high accuracy.[3][4] High-resolution mass spectrometry (HRMS) can provide a molecular formula, which is a critical piece of information in the validation process.[5] Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the structure of the molecule.
X-ray Crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state.[6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a precise model of the molecule, revealing bond lengths, bond angles, and absolute stereochemistry.[6][8]
Comparison of Performance
The choice of analytical technique often depends on the specific information required, the nature of the sample, and the available resources. The following table summarizes the key performance characteristics of NMR, MS, and X-ray Crystallography for the structural validation of this compound derivatives.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atomic connectivity, stereochemistry, dynamic processes in solution.[9][10] | Molecular weight, elemental composition, fragmentation patterns.[3][4] | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute configuration.[6][7] |
| Sample Requirements | 1-10 mg, soluble in a suitable deuterated solvent.[11] | Micrograms to nanograms, sample must be ionizable.[12] | A single, well-ordered crystal (typically 0.1-0.3 mm).[13] |
| Resolution | Atomic resolution in terms of chemical shifts and coupling constants.[14][15] | High mass resolution (ppm level) allows for accurate mass determination.[16][17] | Atomic to sub-atomic resolution (Ångstrom level).[18] |
| Sensitivity | Moderate, can be enhanced with cryogenic probes.[2] | High, capable of detecting trace amounts of material.[19] | Dependent on crystal quality and diffractometer.[20] |
| Data Acquisition Time | Minutes to hours per experiment.[2] | Seconds to minutes. | Hours to days.[20] |
| Key Advantage | Provides detailed information about the molecule's structure in solution.[9] | High sensitivity and ability to determine molecular formula.[3] | Provides the absolute and unambiguous 3D structure.[6] |
| Key Limitation | Does not provide a direct 3D structure; interpretation can be complex for intricate molecules.[10] | Does not provide detailed connectivity or stereochemical information on its own. | Requires a suitable single crystal, which can be challenging to obtain.[13] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline the typical methodologies for the analysis of this compound derivatives using NMR, MS, and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.[11]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[11]
2. Data Acquisition:
-
Acquire a one-dimensional (1D) 1H NMR spectrum to identify the types and number of protons in the molecule.
-
Acquire a 1D 13C NMR spectrum (typically proton-decoupled) to identify the number and types of carbon atoms.[21]
-
Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to identify direct carbon-proton bonds.[1]
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) carbon-proton correlations, which is crucial for assembling the molecular skeleton.[21][22]
3. Data Processing and Interpretation:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).[11]
-
Integrate the 1H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to piece together the structure of the this compound derivative.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (typically around 10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).[12]
-
For Gas Chromatography-Mass Spectrometry (GC-MS), the compound must be volatile and thermally stable. Derivatization may be necessary for polar compounds.[23][24][25]
2. Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, liquid chromatography, or gas chromatography).
-
Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Acquire a full scan mass spectrum to determine the molecular ion peak ([M]+ or [M+H]+).
-
Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the molecular ion, which can be used to determine the elemental composition.[4][5]
-
Acquire tandem mass spectrometry (MS/MS) data by fragmenting the molecular ion to obtain structural information.[3]
3. Data Analysis:
-
Determine the molecular weight from the molecular ion peak.
-
Use the accurate mass data to calculate the most probable molecular formula.[5]
-
Interpret the fragmentation pattern to gain insights into the molecular structure.
X-ray Crystallography
1. Crystal Growth:
-
Grow a single, high-quality crystal of the this compound derivative. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[13] The ideal crystal size is typically between 0.1 and 0.3 mm.[13]
2. Data Collection:
-
Mount the crystal on a goniometer head and place it in the X-ray diffractometer.[8]
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[8]
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.[26]
-
Solve the "phase problem" to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data to obtain the final, accurate 3D structure.
Visualizing the Workflow and Decision Process
To further clarify the process of structural validation, the following diagrams illustrate a typical experimental workflow and a decision-making guide for selecting the appropriate technique.
Caption: A typical workflow for validating the structure of a this compound derivative.
Caption: A decision guide for selecting the appropriate structural validation technique.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Small molecule-NMR | University of Gothenburg [gu.se]
- 3. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 4. Accurate Mass – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rigaku.com [rigaku.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. dl.asminternational.org [dl.asminternational.org]
- 14. books.rsc.org [books.rsc.org]
- 15. anuchem.weebly.com [anuchem.weebly.com]
- 16. rsc.org [rsc.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. people.bu.edu [people.bu.edu]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. excillum.com [excillum.com]
- 21. sc.edu [sc.edu]
- 22. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 23. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. portlandpress.com [portlandpress.com]
Spectroscopic Data Cross-Reference for 3-Methyloxane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for 3-methyloxane and its structural isomers, oxane (tetrahydropyran) and 4-methyloxane (B1329398). Due to the limited availability of experimental data for 3-methyloxane, this guide utilizes high-quality predicted spectroscopic data for this compound and cross-references it with available experimental data for its isomers. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science who may be working with or synthesizing these cyclic ethers.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-methyloxane (predicted), oxane (experimental), and 4-methyloxane (experimental).
Table 1: ¹H NMR Spectroscopic Data (Predicted for 3-Methyloxane, Experimental for Oxane and 4-Methyloxane)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3-Methyloxane (Predicted) | ~3.8-3.2 | m | 3H | -OCH₂- and -OCH- |
| ~1.8-1.2 | m | 6H | -CH₂- | |
| ~0.9 | d | 3H | -CH₃ | |
| Oxane (Experimental) | ~3.7 | t | 4H | -OCH₂- |
| ~1.6 | m | 6H | -CH₂- | |
| 4-Methyloxane (Experimental) | ~3.9-3.3 | m | 4H | -OCH₂- |
| ~1.8-1.1 | m | 5H | -CH₂- and -CH- | |
| ~0.9 | d | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for 3-Methyloxane, Experimental for Oxane and 4-Methyloxane)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 3-Methyloxane (Predicted) | ~75 | -OCH- |
| ~68 | -OCH₂- | |
| ~35 | -CH- | |
| ~32 | -CH₂- | |
| ~26 | -CH₂- | |
| ~22 | -CH₃ | |
| Oxane (Experimental) | 68.5 | -OCH₂- |
| 26.5 | -CH₂- | |
| 23.5 | -CH₂- | |
| 4-Methyloxane (Experimental) | 67.5 | -OCH₂- |
| 34.5 | -CH₂- | |
| 31.0 | -CH- | |
| 22.0 | -CH₃ |
Table 3: Infrared (IR) Spectroscopy Data (Predicted for 3-Methyloxane, Experimental for Oxane and 4-Methyloxane)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 3-Methyloxane (Predicted) | 2950-2850 | C-H stretch (alkane) |
| 1100-1050 | C-O stretch (ether) | |
| Oxane (Experimental) | 2940-2840 | C-H stretch (alkane) |
| 1090 | C-O stretch (ether) | |
| 4-Methyloxane (Experimental) | 2950-2850 | C-H stretch (alkane) |
| 1095 | C-O stretch (ether) |
Table 4: Mass Spectrometry Data (Predicted for 3-Methyloxane, Experimental for Oxane and 4-Methyloxane)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| 3-Methyloxane (Predicted) | 100 | 85, 71, 57, 43 |
| Oxane (Experimental) | 86 | 85, 57, 43, 29 |
| 4-Methyloxane (Experimental) | 100 | 85, 71, 57, 43 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples of cyclic ethers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte and the desired spectral window.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is typically used.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis of quaternary carbons.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates or the ATR crystal.
-
Record the sample spectrum. The instrument software will automatically subtract the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral range: 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction: For volatile liquid samples, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For GC-MS, a small amount of the sample is injected into the GC, which separates the components before they enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for small organic molecules.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
-
Data Analysis: The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern provides structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and identification of an unknown organic compound.
Caption: A generalized workflow for the identification of an unknown liquid organic compound using NMR, FT-IR, and Mass Spectrometry.
Safety Operating Guide
Proper Disposal of 3-Methyltetrahydropyran: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-Methyltetrahydropyran is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Hazard Information
This compound is classified as a highly flammable liquid and vapor that can cause skin and eye irritation.[1] It is essential to handle this chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2][3] Due to its flammable nature, it must be kept away from heat, sparks, open flames, and other ignition sources.[3][4]
A significant hazard associated with ethers like this compound is the potential for the formation of explosive peroxides upon exposure to air and light.[2][5][6] Therefore, it is crucial to date containers upon receipt and upon opening.[2][5] Opened containers should ideally be disposed of within six months to a year.[5][7] If peroxide crystals are observed, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6H12O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Flash Point | 6.5 °C / 43.7 °F | [3] |
| Boiling Point | 105 °C / 221 °F | [3] |
| Autoignition Temperature | 222 °C / 431.6 °F | [3] |
| GHS Hazard Statements | H225, H315, H319, H335 | [1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5][8]
Step 1: Waste Identification and Segregation
-
Clearly label the waste container as "Hazardous Waste" and "this compound".
-
Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's EHS guidelines.
Step 2: Container Selection and Management
-
Use a compatible, leak-proof container for waste collection.[9] Glass bottles are often suitable.[6]
-
Keep the waste container tightly sealed except when adding waste.[5][9]
-
Store the waste container in a designated, well-ventilated, and cool area, away from ignition sources and incompatible materials.[3]
Step 3: Rinsing Empty Containers
-
Empty containers that held this compound must be triple rinsed with a suitable solvent.[5]
-
The first rinseate must be collected and disposed of as hazardous waste.[8]
-
Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS office.
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular trash.[5][8]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management program to arrange for pickup and disposal.[5][8]
-
Follow all institutional procedures for waste manifest documentation and pickup scheduling.
Disposal Workflow Diagram
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
References
- 1. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal [cool.culturalheritage.org]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. mtu.edu [mtu.edu]
Personal protective equipment for handling 3-Methyltetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Methyltetrahydropyran in a laboratory setting. It offers procedural guidance to ensure the safe use, storage, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can cause severe skin burns and eye damage[1][2][3][4]. Strict adherence to safety protocols is crucial to minimize risks. The following tables summarize the required personal protective equipment and other essential safety information.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374.[1] Check for leak-tightness and impermeability before use.[1] Recommended materials include Viton™ or Polyvinyl alcohol (PVA). Butyl rubber may also be suitable.[5] Nitrile gloves are generally not recommended for prolonged contact with chlorinated hydrocarbons.[5] | To prevent skin contact, which can cause severe burns.[1] |
| Eye and Face Protection | Use safety goggles with side protection.[1] A full-face shield is recommended when there is a risk of splashing.[5][6] Standard safety glasses are not sufficient.[5] | To protect against serious eye damage from splashes and vapors.[1][2] |
| Skin and Body Protection | Wear a chemical-resistant laboratory coat, fully buttoned.[5] Flame-retardant and antistatic protective clothing is recommended. | To protect skin from accidental contact and contamination.[7] |
| Respiratory Protection | Use only in a well-ventilated area or a chemical fume hood.[5][7] If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[5][7] | To prevent inhalation of vapors, which may cause respiratory irritation.[8] |
First Aid Measures
Immediate medical attention is required in case of exposure[7]. The following table outlines the initial first aid steps.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Protocol |
| General Advice | Take off immediately all contaminated clothing. Show the safety data sheet to the doctor in attendance.[1][7] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing has stopped, perform artificial respiration.[7][9] Seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[1][7] Immediate medical treatment is required.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes, holding the eyelids apart.[1][7] Consult an ophthalmologist immediately.[1] |
| Ingestion | Rinse mouth immediately and drink plenty of water.[1] DO NOT induce vomiting.[7] Call a physician immediately.[1] |
Operational and Disposal Plans
Proper handling and disposal are critical for laboratory safety and environmental protection.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan: Step-by-Step Waste Management
-
Waste Collection:
-
Container Requirements:
-
Use only approved waste containers (e.g., compliant with ADR).[1]
-
The container must be securely closed when not in use.
-
-
Disposal Procedure:
Emergency Protocol: Spill Response Workflow
The following diagram outlines the logical steps to follow in the event of a this compound spill.
References
- 1. carlroth.com [carlroth.com]
- 2. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
